molecular formula C19H32O B1361100 4-Dodecyl-O-cresol CAS No. 29665-59-6

4-Dodecyl-O-cresol

Cat. No.: B1361100
CAS No.: 29665-59-6
M. Wt: 276.5 g/mol
InChI Key: RJLWSJUUDKAMPQ-UHFFFAOYSA-N
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Description

4-Dodecyl-o-cresol, also known as 4-Lauryl-o-cresol, is an organic compound with the molecular formula C19H32O and a molecular weight of 276.46 g/mol. It is a derivative of ortho-cresol (2-methylphenol), where a dodecyl (lauryl) chain is attached at the 4-position of the phenolic ring . This high-purity compound is supplied as a white or colorless to light yellow solid, with a minimum purity of 98.0% as determined by GC analysis . As an alkylated phenol, this compound is of significant interest in chemical research and development. Its structure combines a phenolic head, known for its disinfectant properties via disruption of bacterial cell membranes , with a long hydrophobic alkyl chain. This amphiphilic nature makes it a valuable precursor or intermediate in the synthesis of more complex chemicals, such as surfactants, polymers, and specialty materials . Researchers may also explore its applications in the development of carbon nanotube dispersions, a field where cresol derivatives have shown promise in creating additive-free formulations . Key Specifications • CAS Number : 29665-59-6 • Molecular Formula : C19H32O • Molecular Weight : 276.46 g/mol • Purity : >98.0% (GC) • Physical State : Solid • Storage : Recommended to be stored refrigerated (0-10°C) . This product is labeled "For Research Use Only" (RUO). RUO products are specifically tailored for laboratory research applications and are essential tools for scientific investigation, experimentation, and analysis . They are not intended for use in diagnostic or therapeutic procedures, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-dodecyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLWSJUUDKAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342118
Record name 4-Dodecyl-O-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29665-59-6
Record name 4-Dodecyl-O-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Dodecyl-o-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive and technically detailed methodology for the synthesis and characterization of 4-Dodecyl-o-cresol. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for specific procedural choices, and the self-validating nature of the protocols. The synthesis is centered on the well-established Friedel-Crafts alkylation reaction, optimized for high yield and purity. Subsequent characterization is achieved through a suite of spectroscopic and chromatographic techniques, ensuring unambiguous structural confirmation and purity assessment. This whitepaper is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining high-purity this compound for further application.

Introduction and Strategic Overview

This compound (also known as 4-Lauryl-o-cresol) is a substituted phenolic compound featuring a C12 alkyl chain attached to an o-cresol backbone.[1] Its amphiphilic nature, combining a hydrophilic phenolic head with a long, lipophilic alkyl tail, makes it a molecule of interest for applications in materials science, such as in the formulation of liquid crystals, and as a building block in the synthesis of more complex molecules.[1]

The successful application of this compound is contingent upon a synthetic route that is not only efficient but also yields a product of high purity, free from isomeric and unreacted contaminants. This guide details such a process, focusing on the Friedel-Crafts alkylation of o-cresol. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis for forging carbon-carbon bonds on aromatic rings.[2][3] Our approach emphasizes procedural control and a multi-faceted characterization strategy to validate the final product's identity and quality.

Synthesis via Friedel-Crafts Alkylation

The core of the synthesis is the alkylation of o-cresol with a dodecylating agent, catalyzed by a Lewis acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.[2][3]

2.1. Principle and Mechanistic Rationale

The Friedel-Crafts alkylation reaction involves the generation of an electrophile from an alkylating agent, which then attacks the electron-rich aromatic ring of o-cresol.[3] We have selected 1-dodecene as the alkylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.

The mechanism unfolds in several key steps:

  • Electrophile Generation: The Lewis acid, AlCl₃, interacts with the alkene (1-dodecene), polarizing the double bond and generating a carbocation-like species. This increases the electrophilicity of the dodecyl group.

  • Electrophilic Attack: The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are electron-donating and thus activate the aromatic ring towards electrophilic attack. They are ortho, para-directing groups. The incoming dodecyl electrophile attacks the ring, preferentially at the positions of highest electron density, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Regioselectivity: While attack is possible at both ortho and para positions relative to the hydroxyl group, the para position (C4) is significantly favored. This is due to steric hindrance; the bulky dodecyl group is sterically impeded from attacking the ortho positions, which are adjacent to the existing methyl group and the hydroxyl group.

  • Rearomatization: A base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bearing the new dodecyl group, collapsing the sigma complex, restoring aromaticity to the ring, and regenerating the catalyst.[3]

Over-alkylation, a common side reaction where more than one alkyl group is added, is minimized by controlling the stoichiometry and reaction temperature.[4][5]

2.2. Experimental Workflow: Synthesis and Purification

The overall process from starting materials to the purified product is depicted below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Reaction Setup (o-Cresol, AlCl₃, Solvent) B Controlled Addition of 1-Dodecene A->B C Reaction at Controlled Temperature B->C D TLC Monitoring C->D E Quenching (Dilute HCl) D->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Washing & Drying Organic Phase F->G H Solvent Evaporation G->H I Crude Product H->I J Column Chromatography (Silica Gel) I->J K Pure this compound J->K G cluster_validation Structural & Purity Validation A Purified Product B ¹H & ¹³C NMR (Structural Elucidation) A->B C Mass Spectrometry (MS) (Molecular Weight & Formula) A->C D Infrared (IR) Spectroscopy (Functional Groups) A->D E GC or HPLC (Purity Assessment) A->E

Sources

"physicochemical properties of 4-Lauryl-o-cresol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Lauryl-o-cresol

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Lauryl-o-cresol, a molecule of significant interest in chemical synthesis and drug development. By combining a phenolic core with a long aliphatic chain, this compound exhibits unique characteristics that are critical for its application. This document is structured to provide not just data, but a foundational understanding of how the molecule's structure dictates its behavior, along with the experimental methodologies required for its characterization.

Molecular Identity and Structural Rationale

4-Lauryl-o-cresol is an alkylphenol. Its structure consists of an o-cresol (2-methylphenol) core where a lauryl (dodecyl) group is substituted at the 4-position of the benzene ring, para to the hydroxyl group. This unique amalgamation of an aromatic, polar head (the phenol group) and a long, nonpolar aliphatic tail (the lauryl chain) is the primary determinant of its physicochemical profile, suggesting properties akin to a non-ionic surfactant.

The molecular formula is C₁₉H₃₂O . The molecular weight is calculated to be 276.46 g/mol .

Below is a diagram illustrating the relationship between the parent structures and the final compound's properties.

G cluster_0 Structural Components cluster_1 Resulting Compound cluster_2 Key Physicochemical Characteristics ocresol o-Cresol Core final_compound 4-Lauryl-o-cresol ocresol->final_compound Provides phenolic properties pka Acidity (pKa) ocresol->pka Dominant influence lauryl Lauryl (C12) Chain lauryl->final_compound Provides aliphatic/nonpolar properties solubility Amphiphilic Solubility lauryl->solubility Dominant influence thermal Thermal Properties (MP/BP) lauryl->thermal Dominant influence lipophilicity High Lipophilicity (LogP) lauryl->lipophilicity Dominant influence final_compound->solubility final_compound->pka final_compound->thermal final_compound->lipophilicity

Caption: Logical relationship between structural components and resulting properties.

Core Physicochemical Properties

Direct experimental data for 4-Lauryl-o-cresol is not widely published. Therefore, the following properties are presented as expert predictions based on the well-documented characteristics of o-cresol and long-chain alkyl-substituted aromatics. These values provide a robust baseline for experimental design.

PropertyPredicted Value / CharacteristicRationale & Authoritative Context
Physical State Waxy Solid or Viscous Liquid at 25°Co-Cresol is a solid with a low melting point (~31°C)[1][2]. The addition of a long C12 lauryl chain will significantly increase intermolecular van der Waals forces, likely resulting in a waxy solid or highly viscous liquid at room temperature.
Melting Point Significantly > 31°CThe melting point of o-cresol is 31°C[2]. The long lauryl chain will increase the melting point due to stronger intermolecular packing and dispersion forces.
Boiling Point Significantly > 191°CThe boiling point of o-cresol is 191°C[2]. The high molecular weight and long alkyl chain of 4-Lauryl-o-cresol will substantially elevate its boiling point. Distillation would likely require reduced pressure to prevent decomposition.
Water Solubility Very Low / Insolubleo-Cresol has moderate water solubility (2.5 g/100 mL)[3]. The hydrophobic C12 lauryl chain will dominate the molecule's character, rendering it practically insoluble in water, similar to other long-chain lipids.[4]
Solubility in Organic Solvents HighThe molecule is expected to be highly soluble in nonpolar organic solvents like hexanes, toluene, and diethyl ether, and moderately soluble in more polar solvents like ethanol and acetone, consistent with its amphiphilic nature.[5]
Acidity (pKa) ~10.2 - 10.4The pKa of o-cresol is approximately 10.3. The lauryl group is an electron-donating alkyl group but its effect on the acidity of the distant phenolic proton is minimal. Therefore, the pKa is expected to be very close to that of the parent o-cresol.
LogP (Octanol/Water Partition Coeff.) High (> 6.0)o-Cresol has a LogP of 1.95[1]. Each additional methylene (-CH2-) group typically adds ~0.5 to the LogP value. The C12 chain will make the molecule highly lipophilic, leading to a very high LogP value, indicating strong partitioning into non-aqueous, lipid-rich environments.

Spectroscopic & Chromatographic Profile

For any researcher, confirming the identity and purity of 4-Lauryl-o-cresol is paramount. The following are the expected spectroscopic and chromatographic characteristics that serve as a fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals include:

    • A broad singlet for the phenolic -OH proton (typically ~4.5-5.5 ppm, exchanges with D₂O).

    • Signals in the aromatic region (~6.6-7.1 ppm ) corresponding to the three protons on the substituted benzene ring.

    • A singlet at ~2.2 ppm for the methyl (-CH₃) group of the o-cresol core.

    • A triplet at ~2.5 ppm for the benzylic methylene (-CH₂-) group of the lauryl chain attached to the ring.

    • A large, broad multiplet at ~1.2-1.6 ppm representing the bulk of the methylene groups (-(CH₂)₁₀-) in the lauryl chain.

    • A triplet at ~0.9 ppm for the terminal methyl (-CH₃) group of the lauryl chain.

  • ¹³C NMR: Expected signals include:

    • A signal for the carbon bearing the hydroxyl group (~150-155 ppm ).

    • Multiple signals in the aromatic region (~115-140 ppm ).

    • A series of signals in the aliphatic region (~14-40 ppm ) corresponding to the lauryl and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:

  • A prominent, broad absorption band from ~3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol group.

  • Multiple sharp peaks between 2850-3000 cm⁻¹ due to the C-H stretching of the numerous aliphatic groups in the lauryl chain and the methyl group.

  • Aromatic C-H stretching just above 3000 cm⁻¹ .

  • Aromatic C=C ring stretching absorptions in the ~1450-1600 cm⁻¹ region.

  • A strong C-O stretching band around 1200-1260 cm⁻¹ .

Mass Spectrometry (MS)

Under Electron Ionization (EI), the expected results are:

  • Molecular Ion (M⁺): A peak at m/z = 276.46.

  • Major Fragmentation Patterns: A significant peak corresponding to the benzylic cleavage, resulting in the loss of a C₁₁H₂₃ radical, would produce a prominent fragment ion. Fragmentation of the alkyl chain is also expected.

Experimental Workflows & Protocols

To validate the predicted properties and assess purity, standardized analytical methods must be employed.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method is designed to separate 4-Lauryl-o-cresol from less lipophilic precursors (like o-cresol) or other isomeric byproducts.

Objective: To determine the purity of a 4-Lauryl-o-cresol sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution of the stock solution with the mobile phase for a working concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 278 nm, based on the chromophore of substituted phenols.[6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The retention time for 4-Lauryl-o-cresol will be significantly longer than that of o-cresol due to its high lipophilicity.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

The following diagram outlines this experimental workflow.

G start Start: Sample of 4-Lauryl-o-cresol prep 1. Sample Preparation - Weigh 10 mg - Dissolve in Acetonitrile (10 mL) - Dilute to 100 µg/mL - Filter (0.45 µm) start->prep inject 2. HPLC Injection Volume: 10 µL prep->inject hplc 3. Chromatographic Separation - Column: C18 Reverse-Phase - Mobile Phase: 85:15 ACN:H₂O - Flow Rate: 1.0 mL/min inject->hplc detect 4. UV Detection λ = 278 nm hplc->detect data 5. Data Acquisition (Chromatogram) detect->data analysis 6. Purity Calculation (% Area of Main Peak) data->analysis end End: Purity Report analysis->end

Caption: Experimental workflow for HPLC purity analysis.

Relevance and Applications in Research and Development

Understanding the physicochemical properties of 4-Lauryl-o-cresol is essential for leveraging its potential in various scientific fields.

  • Drug Formulation: Its high lipophilicity and surfactant-like structure make it a candidate for use as an excipient. It could function as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) or as a penetration enhancer in topical and transdermal formulations. The use of lauryl sulfate salts as solubilizers and wetting agents is well-established.[7][8]

  • Antimicrobial Research: Cresols are known for their disinfectant properties.[3][9] The long lauryl chain could enhance this activity by facilitating interaction with and disruption of microbial cell membranes, a mechanism common to many cationic and non-ionic surfactants.

  • Material Science: As a functionalized phenol, it can be a monomer for creating specialty polymers and resins with tailored properties, such as increased hydrophobicity and flexibility, for use in advanced coatings.

Safety and Toxicological Profile

While specific toxicological data for 4-Lauryl-o-cresol is scarce, a profile can be inferred from the parent compound, o-cresol.

  • Hazards: Cresols are classified as toxic and corrosive.[4][10] They can cause severe burns to the skin and eyes and are harmful if ingested or absorbed through the skin.[1]

  • Handling: It is imperative to handle 4-Lauryl-o-cresol with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

  • Toxicity: Animal studies on cresols have shown effects on the liver, kidneys, blood, and nervous system at high levels of exposure.[11][12][13][14] The long alkyl chain may affect its absorption and distribution profile, but the inherent toxicity of the phenolic core should be assumed.

This guide serves as a foundational document for researchers and developers. All predicted properties should be confirmed experimentally before use in critical applications.

References

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Cresols in Biological Materials. NCBI Bookshelf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-Cresol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Cresol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cresol. PubChem. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Lauryl (dodecyl) sulfates - Evaluation statement. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Cresol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nonyl-o-cresol. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

  • Solubility of Things. (n.d.). o-Cresol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols. NCBI Bookshelf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Cresols. NCBI Bookshelf. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Nair, B. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25 Suppl 1, 29-127. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Agricultural Marketing Service. (2004). S Lauryl.pdf. U.S. Department of Agriculture. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CRESOL. Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Grymonpré, W., et al. (2021). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Molecules, 26(11), 3196. Retrieved from [Link]

  • ResearchGate. (n.d.). A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization. Retrieved from [Link]

  • LookChem. (n.d.). o-cresol. Retrieved from [Link]

  • Quora. (2018). Which is more acidic, m-Cresol, p-Cresol, or o-Cresol? Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058936A - Method for separation and purification of p-cresol.
  • Zhang, Y., et al. (2022). Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications. Molecular Pharmaceutics, 19(3), 856-867. Retrieved from [Link]

  • TRUNNANO. (n.d.). Application of sodium lauryl sulfate in the field of pharmaceutical research. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). O-Cresol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103992210A - Synthesis method of o-cresol and m-cresol.
  • ResearchGate. (n.d.). Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications. Retrieved from [Link]

Sources

"4-Dodecyl-O-cresol CAS 29665-59-6 structure elucidation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Dodecyl-o-cresol (CAS 29665-59-6)

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. Designed for researchers and analytical scientists, this document moves beyond procedural steps to explain the strategic rationale behind the selection of analytical techniques, ensuring a self-validating and robust characterization process.

Introduction to this compound

This compound, also known by its synonym 4-Lauryl-o-cresol, is an alkylphenol with the chemical formula C₁₉H₃₂O and a molecular weight of 276.46 g/mol .[1] It is a substituted aromatic compound featuring a cresol (2-methylphenol) core with a twelve-carbon alkyl chain attached at the para-position relative to the hydroxyl group. This compound is supplied for research purposes and may find applications in materials science, such as in the formulation of liquid crystals.[2]

The precise determination of its isomeric structure is critical, as the substitution pattern on the aromatic ring and the linearity of the alkyl chain dictate its physicochemical and biological properties. This guide outlines a synergistic analytical approach, integrating chromatography and spectroscopy to confirm the identity, purity, and detailed molecular architecture of the target compound.

Physicochemical Profile

A preliminary assessment of the compound's properties is essential for proper sample handling, storage, and selection of analytical solvents.

PropertyDescriptionReference(s)
CAS Number 29665-59-6[3]
Molecular Formula C₁₉H₃₂O[1]
Molecular Weight 276.46[1]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Purity (Typical) >98.0% (by Gas Chromatography)[3]
Solubility Soluble in methanol
Storage Conditions Refrigerated (0-10°C)

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system. The workflow below illustrates the logical progression from initial purity assessment to final structural confirmation.

G cluster_0 Phase 1: Purity & Separation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Mass Analysis cluster_3 Phase 4: Confirmation Purity Sample Purity Assessment (>98.0%) IR Infrared (IR) Spectroscopy (Functional Group ID) Purity->IR Isolate for Analysis NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C - Connectivity) Purity->NMR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Purity->MS GC-MS Coupling Confirm Final Structure Confirmation IR->Confirm NMR->Confirm MS->Confirm

Caption: Integrated workflow for the structure elucidation of this compound.

Part 1: Chromatographic Analysis for Purity and Separation

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC is the premier technique for analyzing volatile and semi-volatile compounds like alkylphenols due to its high resolving power.[4] Coupling the chromatograph to a mass spectrometer (MS) is exceptionally powerful; it allows for the separation of the target analyte from any potential impurities while simultaneously providing crucial mass-to-charge ratio data. Commercial suppliers confirm the purity of this compound using GC, making this the logical first step in verification.[3] For certain alkylphenols, derivatization can be employed to improve peak shape and thermal stability, though it is often not necessary for a compound of this nature.[4][5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or dichloromethane.

  • Instrumentation & Conditions: The following parameters are based on established methods for alkylphenol analysis.[6]

    • GC System: Agilent GC coupled to a Mass Selective Detector (MSD).

    • Column: Agilent CP-Sil 8 CB (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode, 1 µL injection volume, temperature set to 250°C.

    • Oven Program: Initial temperature of 50°C (hold for 1 min), ramp at 20°C/min to 300°C (hold for 5 min).

    • MSD Conditions: Transfer line temperature of 280°C, electron ionization (EI) at 70 eV, scan range of m/z 40-500.

Trustworthiness & Expected Results
  • Purity Confirmation: The resulting total ion chromatogram (TIC) should display a single, dominant peak, accounting for >98% of the total integrated area, thereby validating the sample's purity.

  • Retention Time: The retention time provides a characteristic value for the compound under the specified conditions, useful for future quality control.

  • Mass Spectrum Acquisition: The mass spectrum of the primary peak is captured for analysis, which is detailed in Part 3.

Part 2: Spectroscopic Elucidation of the Molecular Framework

A. Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and definitive method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, we expect to confirm the presence of the hydroxyl (-OH) group, the aromatic ring, and the long aliphatic (C-H) chain.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is solid, prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. If the sample is a liquid or low-melting solid, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Instrument: A modern FTIR spectrometer.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr pellet) must be collected and subtracted from the sample spectrum.

Trustworthiness & Expected Absorptions

The spectrum serves as a self-validating checklist for the expected functional groups.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance in this compound
3600 - 3200O-H Stretch (hydroxyl)Strong, broad absorption, characteristic of a phenolic -OH group.[7]
3100 - 3000C-H Stretch (aromatic)Weak to medium intensity peaks.
2950 - 2850C-H Stretch (aliphatic)Strong, sharp absorptions from the dodecyl chain's CH₂ and CH₃ groups.
~1600, ~1500C=C Stretch (aromatic ring)Two to three medium intensity peaks.
~1465C-H Bend (aliphatic CH₂)Medium intensity peak.
~1230C-O Stretch (phenol)Strong absorption, confirming the phenol moiety.
~820C-H Bend (out-of-plane)Strong peak indicative of 1,2,4-trisubstitution on the benzene ring.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for molecular structure elucidation in solution.[8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR reveals the number and type of protons and their neighbors, while ¹³C NMR provides a count of unique carbon atoms. Together, they can definitively establish the substitution pattern of the cresol ring and the structure of the dodecyl side chain.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for better signal dispersion, especially in the aromatic region.[9]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional but Recommended): Run 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons for unambiguous assignment.

Trustworthiness & Predicted Spectral Data

The predicted NMR data must match the experimental spectrum to confirm the proposed structure.

Table: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.00d (doublet)1HAromatic H (position 6)Ortho-coupled to H at position 5.
~6.85dd (d of d)1HAromatic H (position 5)Ortho-coupled to H at position 6, meta-coupled to H at position 3.
~6.70d (doublet)1HAromatic H (position 3)Meta-coupled to H at position 5. Aromatic protons in phenols typically appear between 7-8 ppm.[10]
~4.5-5.5br s (broad s)1HPhenolic -OHPosition is concentration-dependent; will disappear upon D₂O shake.[10]
~2.55t (triplet)2HAr-CH₂ -(CH₂)₁₀-CH₃Benzylic protons adjacent to a CH₂ group.
~2.25s (singlet)3HAr-CH₃ Methyl group on the aromatic ring with no adjacent protons.
~1.60quintet2HAr-CH₂-CH₂ -(CH₂)₉-CH₃Protons on the second carbon of the alkyl chain.
~1.26br s18HAr-(CH₂)₂-(CH₂ )₉-CH₃Overlapping signals from the bulk of the aliphatic chain.
~0.88t (triplet)3H-(CH₂)₁₁-CH₃ Terminal methyl group adjacent to a CH₂ group.

Table: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~152C-OH (C1)Aromatic carbon attached to electronegative oxygen is significantly deshielded, often near 155 ppm.[10]
~136C-Alkyl (C4)Quaternary carbon attached to the dodecyl chain.
~131Aromatic CH (C6)
~127Aromatic CH (C5)
~122C-CH₃ (C2)Quaternary carbon attached to the methyl group.
~115Aromatic CH (C3)
~35Ar -CH₂Benzylic carbon.
~32-22Dodecyl chain CH₂Multiple overlapping signals for the aliphatic carbons.
~16Ar -CH₃Methyl carbon attached to the aromatic ring.
~14Terminal CH₃Terminal methyl of the dodecyl chain.

Part 3: Mass Spectrometry for Molecular Weight and Fragmentation Confirmation

Expertise & Causality: The mass spectrum acquired during the GC-MS run provides two vital pieces of information: the molecular weight of the parent compound and a fragmentation pattern that serves as a structural fingerprint. For alkylphenols, the fragmentation is often highly predictable and diagnostic.

Data Interpretation
  • Molecular Ion (M⁺˙): The spectrum must show a clear molecular ion peak at m/z 276 , confirming the molecular formula C₁₉H₃₂O. Phenols typically exhibit a strong molecular ion peak.[10]

  • Key Fragmentation: The most characteristic fragmentation pathway for alkylbenzenes is benzylic cleavage, which is the breaking of the bond between the first and second carbon of the alkyl chain. This is a very stable carbocation, leading to a prominent peak.

Table: Predicted Key Fragments in EI-MS

m/zIon StructureLossSignificance
276[C₁₉H₃₂O]⁺˙-Molecular Ion (M⁺˙)
121[HO(CH₃)C₆H₃CH₂]⁺C₁₁H₂₃• (Pentadecyl radical)Base Peak. Confirms benzylic cleavage.
107[HO(CH₃)C₆H₄]⁺C₁₂H₂₅• (Dodecyl radical)Cleavage of the entire alkyl chain.
Visualization of Key Fragmentation

The diagram below illustrates the dominant benzylic cleavage that is expected to produce the base peak in the mass spectrum.

Caption: Dominant fragmentation pathway of this compound in EI-MS.

Conclusion: Data Synthesis and Final Elucidation

The structure of this compound (CAS 29665-59-6) is unequivocally confirmed when the data from all analytical techniques converge:

  • GC-MS establishes the sample's high purity and confirms the molecular weight of 276.46 g/mol . The fragmentation pattern, dominated by a base peak at m/z 121 , strongly supports the presence of a dodecyl chain attached to a methylphenol moiety.

  • FTIR Spectroscopy confirms the presence of all requisite functional groups: a phenolic -OH, an aromatic ring, and a long aliphatic chain.

  • ¹H and ¹³C NMR Spectroscopy provides the definitive proof of connectivity. The spectra will confirm the 1,2,4-trisubstitution pattern on the aromatic ring and the linear n-dodecyl structure of the alkyl chain, ruling out other possible isomers.

This integrated, multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Safety and Handling Precautions

As an alkylphenol, this compound should be handled with appropriate care. Related compounds are known to be skin and eye irritants.[11][12]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13] Wash hands thoroughly after handling.

References

  • This compound, 10g - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]

  • 4-Dodecylresorcinol | C18H30O2 | CID 90458 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Boitsov, S., Meier, S., Klungsøyr, J., & Svardal, A. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A, 1059(1-2), 131-141. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Chen, C. M., Chen, T. C., & Lee, A. S. (2008). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Chemosphere, 72(8), 1160-1168. [Link]

  • LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Meier, S., Bøthun, G., & Klungsøyr, J. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography B, 800(1-2), 119-128. [Link]

  • o-Cresol - SAFETY DATA SHEET - Penta chemicals. (2024, November 28). Penta. Retrieved January 17, 2026, from [Link]

  • Phenols Analysis of ethyl derivatives of alkylphenols - Agilent. (2011). Agilent Technologies. Retrieved January 17, 2026, from [Link]

  • Senthilkumar, S., & Elango, K. (2018). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the range (4000-500 cm−1). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Tsuneoka, Y., & Nishina, N. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 984(2), 227-235. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide on the Alkylation of o-Cresol with 1-Dodecene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The alkylation of o-cresol with 1-dodecene is a cornerstone of industrial organic synthesis, pivotal for producing a range of valuable alkylated phenols. These products are integral to the manufacturing of nonionic surfactants, antioxidants, lubricating oil additives, and other specialty chemicals. This guide provides a comprehensive exploration of the core mechanistic principles governing this reaction, focusing on the widely accepted Friedel-Crafts alkylation pathway. It delves into the critical role of acid catalysts, the nuances of reaction conditions, and the factors influencing product selectivity. Furthermore, this document offers a detailed experimental protocol, data interpretation, and a discussion of potential side reactions, serving as a vital resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Significance of Dodecyl o-Cresol

The introduction of a dodecyl group to the o-cresol backbone imparts significant lipophilicity, rendering the resulting dodecyl o-cresol isomers valuable intermediates in various industrial applications. Their primary use lies in the production of nonionic surfactants, which are essential components in detergents, emulsifiers, and wetting agents. The antioxidant properties of these compounds also make them crucial additives in fuels, lubricants, and polymers, where they prevent oxidative degradation. Understanding the synthesis of dodecyl o-cresol is therefore of paramount importance for the advancement of these technologies.

The alkylation of o-cresol with 1-dodecene is a classic example of an electrophilic aromatic substitution reaction.[1][2] The reaction is typically catalyzed by strong acids, which facilitate the formation of a carbocation from the alkene.[1][2] This electrophile then attacks the electron-rich aromatic ring of o-cresol, leading to the formation of a C-C bond and the desired alkylated product.

Core Reaction Mechanism: A Step-by-Step Analysis

The alkylation of o-cresol with 1-dodecene predominantly proceeds via a Friedel-Crafts alkylation mechanism, which is an electrophilic aromatic substitution.[1] The reaction is catalyzed by a variety of acid catalysts, including solid acids like zeolites and amorphous silica-alumina, as well as liquid acids such as sulfuric acid and ionic liquids.[3][4][5]

The mechanism can be broken down into the following key steps:

Step 1: Formation of the Electrophile (Carbocation)

The reaction is initiated by the protonation of the 1-dodecene by the acid catalyst. This generates a secondary carbocation at the second carbon of the dodecyl chain.[3] It is important to note that the primary carbocation that would be formed by protonation at the terminal carbon is highly unstable and therefore not significantly formed.[3]

Step 2: Isomerization of the Carbocation

The initially formed secondary carbocation can undergo rearrangement via hydride shifts to form more stable secondary carbocations along the dodecyl chain.[3] This results in a mixture of carbocation isomers, which will lead to the formation of a corresponding mixture of dodecyl o-cresol isomers.

Step 3: Electrophilic Attack on the Aromatic Ring

The carbocation, acting as a strong electrophile, then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl (-OH) and methyl (-CH3) groups on the o-cresol ring are ortho-, para-directing and activating, meaning they increase the electron density at the ortho and para positions, making these sites more susceptible to electrophilic attack.

Step 4: Deprotonation and Catalyst Regeneration

The attack on the aromatic ring forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A base (which can be the conjugate base of the acid catalyst or another molecule in the reaction mixture) then abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and regenerates the acid catalyst, allowing it to participate in further reaction cycles.

Visualizing the Core Mechanism

Alkylation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products o-Cresol o-Cresol Sigma_Complex Arenium Ion (Sigma Complex) o-Cresol->Sigma_Complex Electrophilic Attack 1-Dodecene 1-Dodecene Carbocation Carbocation 1-Dodecene->Carbocation Protonation Acid_Catalyst H+ Carbocation->Sigma_Complex Dodecyl_o-cresol Dodecyl_o-cresol Sigma_Complex->Dodecyl_o-cresol Deprotonation Regenerated_Catalyst H+ Sigma_Complex->Regenerated_Catalyst

Caption: The acid-catalyzed Friedel-Crafts alkylation of o-cresol with 1-dodecene.

The Crucial Role of Catalysis

The choice of catalyst is a critical factor that significantly influences the efficiency, selectivity, and overall success of the alkylation reaction. Both homogeneous and heterogeneous catalysts are employed, each with its own set of advantages and disadvantages.

Homogeneous Catalysts

Traditional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), as well as Lewis acids such as aluminum chloride (AlCl₃).[4] While often exhibiting high activity, these catalysts pose significant challenges related to corrosion, separation from the product mixture, and environmental concerns due to the generation of acidic waste.

More recently, Brønsted acidic ionic liquids have emerged as promising homogeneous catalysts for the alkylation of phenols.[6][7] They offer advantages such as low volatility, high thermal stability, and the potential for catalyst recycling.[6][8]

Heterogeneous Catalysts

Heterogeneous catalysts, particularly solid acid catalysts, are generally preferred in industrial settings due to their ease of separation from the reaction products, reduced corrosion issues, and potential for regeneration and reuse.[4]

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites.[9] Their shape-selective properties can influence the regioselectivity of the alkylation, favoring the formation of specific isomers.[10][11] For instance, the pore structure of certain zeolites can sterically hinder the formation of bulky ortho-substituted products.[11]

Amorphous Silica-Alumina (ASA) catalysts are another class of solid acids that are effective for phenol alkylation.[4] They possess a range of acid site strengths and can be tailored to optimize the reaction.

Sulfated Zirconia and other supported acid catalysts have also demonstrated high activity and selectivity in the alkylation of cresols.

Reaction Parameters and Their Impact on Selectivity

The outcome of the alkylation of o-cresol with 1-dodecene is highly dependent on the reaction conditions. Careful control of these parameters is essential to maximize the yield of the desired product and minimize the formation of unwanted byproducts.

Temperature

Reaction temperature plays a dual role. Higher temperatures generally increase the reaction rate but can also promote side reactions such as olefin oligomerization and dealkylation.[4] Furthermore, temperature can influence the selectivity between C-alkylation (formation of dodecyl o-cresol) and O-alkylation (formation of dodecyl o-cresyl ether). In many cases, higher temperatures favor C-alkylation.[12]

Molar Ratio of Reactants

The molar ratio of o-cresol to 1-dodecene is a critical parameter for controlling the extent of alkylation. A higher molar ratio of the aromatic compound to the alkene is often employed to suppress polyalkylation, where more than one dodecyl group is added to the cresol ring.[13][14]

Catalyst Loading

The amount of catalyst used directly impacts the reaction rate. However, an excessively high catalyst loading can lead to an increase in side reactions. Optimization of the catalyst amount is therefore necessary to achieve a balance between high conversion and good selectivity.

Reaction Time

The reaction time must be sufficient to achieve a high conversion of the limiting reactant. However, prolonged reaction times can lead to the formation of secondary products and catalyst deactivation.

Data Summary: Influence of Reaction Parameters
ParameterEffect on ConversionEffect on SelectivityTypical Range
Temperature Increases with temperatureCan favor C-alkylation at higher temperatures; may increase side reactions100 - 250 °C
o-Cresol:1-Dodecene Molar Ratio Can decrease with higher cresol ratioHigher ratio favors mono-alkylation1:1 to 5:1
Catalyst Loading Increases with loadingMay decrease with excessive loading due to side reactions0.5 - 5 wt% of reactants
Reaction Time Increases with timeCan decrease with prolonged time due to secondary reactions1 - 8 hours

Experimental Protocol: A Practical Guide

This section outlines a general procedure for the laboratory-scale alkylation of o-cresol with 1-dodecene using a solid acid catalyst.

Materials and Equipment
  • Reactants: o-cresol (99%+), 1-dodecene (95%+)

  • Catalyst: Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)

  • Solvent (optional): A high-boiling, inert solvent such as dodecane

  • Equipment: Three-necked round-bottom flask, magnetic stirrer with hotplate, condenser, thermometer, nitrogen inlet, and sampling syringe.

Step-by-Step Procedure
  • Catalyst Activation: The solid acid catalyst is activated by heating under vacuum or a flow of inert gas to remove adsorbed water. The specific temperature and time will depend on the catalyst used.

  • Reaction Setup: The three-necked flask is charged with o-cresol and the activated catalyst. The flask is equipped with a magnetic stirrer, condenser, and thermometer. The system is then purged with an inert gas, such as nitrogen.

  • Heating and Stirring: The mixture is heated to the desired reaction temperature with vigorous stirring to ensure good mixing.

  • Addition of Alkene: Once the desired temperature is reached, 1-dodecene is added dropwise to the reaction mixture over a period of time to control the reaction exotherm.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking small samples and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as determined by GC analysis), the mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • Product Isolation and Purification: The crude product mixture is then purified, typically by vacuum distillation, to separate the desired dodecyl o-cresol isomers from unreacted starting materials and any byproducts.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Solid Acid Catalyst B Charge Reactor with o-Cresol and Catalyst A->B C Purge with Inert Gas B->C D Heat to Reaction Temperature C->D E Add 1-Dodecene Dropwise D->E F Monitor Reaction by GC/GC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Filter to Remove Catalyst G->H I Purify by Vacuum Distillation H->I

Caption: A typical experimental workflow for the alkylation of o-cresol.

Potential Side Reactions and Byproducts

Several side reactions can occur during the alkylation of o-cresol with 1-dodecene, leading to the formation of undesired byproducts and a decrease in the overall yield of the target product.

  • Polyalkylation: The addition of more than one dodecyl group to the o-cresol ring can occur, especially at low cresol-to-dodecene molar ratios.

  • Olefin Oligomerization/Polymerization: 1-dodecene can react with itself to form dimers, trimers, and higher oligomers, particularly in the presence of strong acid catalysts and at elevated temperatures.[4]

  • Isomerization of Products: The initially formed dodecyl o-cresol isomers can undergo further isomerization under the reaction conditions.

  • O-Alkylation: As mentioned earlier, the formation of dodecyl o-cresyl ether can compete with the desired C-alkylation. While sometimes a desired product, it is often considered a byproduct in the synthesis of alkylated phenols. The O-alkylated product can, in some cases, rearrange to the C-alkylated product.[15][16]

Conclusion

The alkylation of o-cresol with 1-dodecene is a fundamentally important reaction with significant industrial relevance. A thorough understanding of the underlying Friedel-Crafts mechanism, the role of the catalyst, and the influence of reaction parameters is crucial for the successful synthesis of the desired dodecyl o-cresol products. This guide has provided a detailed overview of these key aspects, offering valuable insights for researchers and professionals working in the fields of organic synthesis, catalysis, and chemical manufacturing. The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly drive further advancements in this area.

References

  • Alkylation of benzene with 1- dodecene over usy zeolite catalyst: Effect of pretreatment and reaction conditions - SciSpace. Available at: [Link]

  • The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available at: [Link]

  • Synthesis method of ortho-cresol - Google Patents.
  • Method for preparing o-cresol - Google Patents.
  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions - Semantic Scholar. Available at: [Link]

  • Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Available at: [Link]

  • o-Cresol: Properties, Reactions, Production And Uses - Chemcess. Available at: [Link]

  • Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol - MDPI. Available at: [Link]

  • Phenol Alkylation with 1-Octene on Solid Acid Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Phenol - Wikipedia. Available at: [Link]

  • Synthesis of cresols by alkylation of phenol with methanol on solid acids - ResearchGate. Available at: [Link]

  • Alkylation of Phenol and m-Cresol Over Zeolites. Available at: [Link]

  • Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A. Available at: [Link]

  • A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol - Longdom. Available at: [Link]

  • (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Available at: [Link]

  • Alkylation of phenol with methanol over zeolite H-MCM-22 for the formation of p-cresol. Available at: [Link]

  • Method for preparing o-cresol - Google Patents.
  • Alkylation of Phenol with Olefins in the Presence of Sulphuric Acid - ResearchGate. Available at: [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. Available at: [Link]

  • Synthesis of o-cresol from phenol and methanol via gas phase alkylation - ResearchGate. Available at: [Link]

  • ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS - Begell Digital Library. Available at: [Link]

  • Alkylation process using an alkyl halide promoted ionic liquid catalyst - Google Patents.
  • Alkylation of Aromatics with Alkene and Alcohol Starting Materials - YouTube. Available at: [Link]

  • Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol - Google Patents.
  • Alkylation of Phenol and m-Cresol Over Zeolites | Request PDF - ResearchGate. Available at: [Link]

  • Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. Available at: [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]

  • Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over... - MDPI. Available at: [Link]

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available at: [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Dodecyl-o-cresol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Dodecyl-o-cresol (also known as 4-dodecyl-2-methylphenol), a compound of interest in various research and development sectors. As direct experimental spectra for this specific molecule are not universally available, this document leverages a combination of theoretical principles, data from analogous compounds, and predicted spectral information to offer a robust characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, quantify, and understand the structural nuances of this compound.

The structural formula of this compound is C19H32O, with a molecular weight of approximately 276.46 g/mol .[1][2] Its characterization relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these methods provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl group, the methyl group attached to the ring, and the long dodecyl chain. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and alkyl groups.

Predicted ¹H NMR Data:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H (H-6)~ 6.9 - 7.1d1H
Ar-H (H-5)~ 6.8 - 7.0dd1H
Ar-H (H-3)~ 6.6 - 6.8d1H
Ar-OH~ 4.5 - 5.5s (broad)1H
Ar-CH₂-~ 2.5t2H
Ar-CH₃~ 2.2s3H
-(CH₂)₁₀-~ 1.2 - 1.6m20H
-CH₃~ 0.9t3H

The aromatic region is expected to show a complex splitting pattern due to the ortho and meta couplings of the three adjacent protons. The benzylic protons (Ar-CH₂-) will appear as a triplet, coupled to the adjacent methylene group. The bulk of the dodecyl chain's methylene protons will resonate as a broad multiplet around 1.2-1.6 ppm. The terminal methyl group of the dodecyl chain will be an upfield triplet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each of the 19 carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, aliphatic, and methyl carbons.

Predicted ¹³C NMR Data:

Assignment Predicted Chemical Shift (ppm)
C-2 (Ar-C-OH)~ 152 - 155
C-4 (Ar-C-dodecyl)~ 138 - 141
C-1 (Ar-C-CH₃)~ 128 - 131
C-6 (Ar-CH)~ 126 - 129
C-5 (Ar-CH)~ 120 - 123
C-3 (Ar-CH)~ 115 - 118
Ar-CH₂-~ 35 - 38
-(CH₂)₁₀-~ 22 - 32
Ar-CH₃~ 15 - 18
-CH₃~ 14

The downfield region of the spectrum will be occupied by the six aromatic carbons, with the hydroxyl- and alkyl-substituted carbons being the most deshielded. The numerous methylene carbons of the dodecyl chain will appear in the aliphatic region of the spectrum, with the terminal methyl group being the most upfield signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans are typically required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Identify the chemical shifts of all unique carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Spectrum Processed Spectrum FT->Spectrum Analysis Structural Assignment Spectrum->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the long aliphatic chain. A computed vapor phase IR spectrum is available, which can guide the interpretation of an experimental spectrum.[1]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~ 3600 - 3200O-HStretching (broad)
~ 3100 - 3000C-H (aromatic)Stretching
~ 2950 - 2850C-H (aliphatic)Stretching
~ 1600, 1500C=C (aromatic)Stretching
~ 1470C-H (aliphatic)Bending
~ 1250C-OStretching
~ 880 - 800C-H (aromatic)Out-of-plane bending

The most prominent feature will be a broad O-H stretching band in the high-frequency region. The sharp peaks just below 3000 cm⁻¹ are indicative of the aliphatic C-H stretches of the dodecyl group. The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1500 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

  • Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean before sample application.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply the sample and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound ATR_Crystal ATR Crystal Sample->ATR_Crystal FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Interferogram Interferogram FTIR_Spectrometer->Interferogram FT Fourier Transform Interferogram->FT IR_Spectrum IR Spectrum FT->IR_Spectrum Analysis Functional Group ID IR_Spectrum->Analysis MS_Workflow cluster_prep Sample Preparation & Injection cluster_acq Ionization & Fragmentation cluster_proc Detection & Analysis Sample This compound Solution GC_MS GC-MS System Sample->GC_MS Ion_Source EI Ion Source GC_MS->Ion_Source Fragments Molecular & Fragment Ions Ion_Source->Fragments Mass_Analyzer Mass Analyzer Fragments->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Analysis Fragmentation Analysis Mass_Spectrum->Analysis

Sources

"solubility and stability of 4-Lauryl-o-cresol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solubility and Stability of 4-Lauryl-o-cresol for Researchers and Drug Development Professionals

Introduction

4-Lauryl-o-cresol is a phenolic compound characterized by a cresol core and a C12 alkyl chain (lauryl group). This molecular structure imparts amphiphilic properties, suggesting a complex solubility and stability profile that is critical to understand for its application in pharmaceutical and chemical industries. The long alkyl chain introduces significant lipophilicity, while the hydroxyl group on the aromatic ring provides a site for ionization and potential degradation, particularly through oxidation.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of 4-Lauryl-o-cresol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and make informed decisions during product development.

Physicochemical Properties and Their Implications

The solubility and stability of 4-Lauryl-o-cresol are intrinsically linked to its physicochemical properties. A thorough understanding of these properties is the foundation for any experimental investigation.

PropertyPredicted Value/InformationImplication for Solubility and Stability
Molecular Formula C19H32OThe high carbon-to-oxygen ratio indicates low aqueous solubility.
Molecular Weight 276.46 g/mol
Structure o-cresol substituted with a lauryl group at position 4The lauryl tail will dominate the molecule's behavior, making it highly lipophilic. The phenolic hydroxyl group allows for some polarity and pH-dependent solubility.
Predicted logP ~7.5A high logP value confirms the lipophilic nature of the molecule, suggesting poor solubility in aqueous media and good solubility in non-polar organic solvents.
Predicted pKa ~10.4The pKa of the phenolic hydroxyl group is crucial for understanding pH-dependent solubility. Above the pKa, the molecule will be deprotonated to form the more water-soluble phenoxide ion.

Solubility Profile of 4-Lauryl-o-cresol

The determination of the solubility of 4-Lauryl-o-cresol is a critical step in its characterization. The following sections outline the theoretical considerations and a practical experimental workflow for this purpose.

Theoretical Considerations

The "like dissolves like" principle is a good starting point for predicting the solubility of 4-Lauryl-o-cresol. Due to its long alkyl chain, it is expected to be readily soluble in non-polar organic solvents such as alkanes (e.g., hexane, heptane) and chlorinated solvents (e.g., dichloromethane). Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also likely to be high.

In contrast, its aqueous solubility is expected to be very low. However, the phenolic hydroxyl group allows for pH-dependent solubility. In alkaline solutions (pH > pKa), the hydroxyl group will deprotonate to form the phenoxide anion, which will be more soluble in water due to the introduced charge.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a well-designed experimental protocol. The shake-flask method is a widely accepted standard for this purpose. The following diagram and protocol detail the workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare a range of solvents and buffers (e.g., pH 4, 7, 9, 12) prep2 Accurately weigh excess 4-Lauryl-o-cresol into vials prep1->prep2 exp1 Add a known volume of each solvent/buffer to the vials prep2->exp1 exp2 Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-48 hours exp1->exp2 exp3 Allow undissolved solid to settle exp2->exp3 analysis1 Withdraw an aliquot of the supernatant exp3->analysis1 analysis2 Filter the aliquot (e.g., using a 0.22 µm PTFE filter) analysis1->analysis2 analysis3 Dilute the filtered sample with a suitable mobile phase analysis2->analysis3 analysis4 Quantify the concentration of 4-Lauryl-o-cresol using a validated HPLC-UV method analysis3->analysis4

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol for Shake-Flask Solubility Determination
  • Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 4.0, 7.0, 9.0, 12.0) and select relevant organic solvents (e.g., ethanol, methanol, DMSO, hexane).

  • Sample Preparation: Add an excess of 4-Lauryl-o-cresol to several glass vials for each solvent to be tested. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Add a known volume of each solvent to the corresponding vials. Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 4-Lauryl-o-cresol. The solubility is reported as the measured concentration (e.g., in mg/mL or µg/mL).

Stability Profile of 4-Lauryl-o-cresol

Understanding the stability of 4-Lauryl-o-cresol is paramount for its proper storage, handling, and formulation. Phenolic compounds are known to be susceptible to degradation, particularly through oxidation. A forced degradation study is an essential tool to identify potential degradation pathways and develop a stability-indicating analytical method.

Potential Degradation Pathways

The primary site of degradation for 4-Lauryl-o-cresol is the phenolic hydroxyl group, which is susceptible to oxidation. This can be initiated by heat, light, or the presence of metal ions and can lead to the formation of colored degradation products, such as quinones. The benzylic protons on the methyl group of the cresol ring could also be susceptible to oxidation under certain conditions. Hydrolysis is not expected to be a significant degradation pathway for this molecule due to the absence of hydrolyzable functional groups.

Experimental Workflow for Forced Degradation Studies

A forced degradation study involves subjecting the compound to a range of stress conditions that are more severe than those it would typically encounter during storage and use. This helps to accelerate degradation and identify the likely degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solutions of 4-Lauryl-o-cresol in a suitable solvent stress1 Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) prep1->stress1 stress2 Basic Hydrolysis (e.g., 0.1 M NaOH at 60°C) prep1->stress2 stress3 Oxidative Degradation (e.g., 3% H2O2 at room temperature) prep1->stress3 stress4 Thermal Degradation (e.g., solid and solution at 80°C) prep1->stress4 stress5 Photolytic Degradation (e.g., exposure to UV/Vis light as per ICH Q1B) prep1->stress5 analysis1 Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours) stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize samples from acidic and basic conditions analysis1->analysis2 analysis3 Analyze all samples using a stability-indicating HPLC method analysis2->analysis3 analysis4 Determine the percentage of degradation and identify major degradation products analysis3->analysis4

Caption: Workflow for a forced degradation study of 4-Lauryl-o-cresol.

Detailed Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 4-Lauryl-o-cresol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep at room temperature.

    • Thermal Degradation: Expose both the solid drug substance and the stock solution to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • Time Points and Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). The duration of the study may need to be adjusted based on the lability of the compound.

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize them before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent peak from all degradation product peaks. A diode array detector (DAD) or a mass spectrometer (MS) can be used to identify and characterize the degradation products.

  • Data Analysis: Calculate the percentage of degradation of 4-Lauryl-o-cresol at each time point for each stress condition. Analyze the chromatograms to identify the major degradation products and their relative abundance.

Development of a Stability-Indicating HPLC Method

A crucial component of both solubility and stability studies is a validated, stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

Key Attributes of a Stability-Indicating HPLC Method:
  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower levels of analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Example HPLC Method Parameters for 4-Lauryl-o-cresol:
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). The long alkyl chain of 4-Lauryl-o-cresol will have a strong retention on a C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A gradient is likely necessary to elute the highly retained parent compound and separate it from potentially more polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV absorbance maximum of the cresol chromophore (typically around 270-280 nm).

  • Injection Volume: 10 µL.

This method would need to be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Practical Recommendations for Formulation and Handling

Based on the predicted properties and the outcomes of the described studies, the following recommendations can be made for the handling and formulation of 4-Lauryl-o-cresol:

  • Solubilization: For aqueous formulations, pH adjustment to above the pKa (e.g., pH > 11) will be necessary to improve solubility. The use of co-solvents (e.g., ethanol, propylene glycol) or surfactants may also be effective. For non-aqueous formulations, lipid-based systems are likely to be suitable.

  • Stabilization: To prevent oxidative degradation, the inclusion of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) in formulations is highly recommended. Protection from light by using amber or opaque packaging is also crucial. Storage at controlled room temperature and away from sources of high heat is advisable.

  • Excipient Compatibility: The potential for interactions between 4-Lauryl-o-cresol and formulation excipients should be evaluated as part of the pre-formulation studies.

Conclusion

The successful development of products containing 4-Lauryl-o-cresol is contingent on a thorough understanding of its solubility and stability characteristics. This guide has provided a comprehensive framework for the systematic investigation of these properties. By combining theoretical predictions with robust experimental designs, such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the critical data needed to guide formulation development, establish appropriate storage conditions, and ensure product quality and performance. The use of a validated, stability-indicating HPLC method is the cornerstone of these investigations, providing the reliable quantitative data necessary for informed decision-making.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

An In-Depth Technical Guide to the Thermal Analysis of 4-Dodecyl-O-cresol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Material Characterization

This guide provides a comprehensive technical overview of the thermal analysis of 4-Dodecyl-O-cresol, a long-chain alkylphenol. For researchers, scientists, and professionals in drug development and material science, understanding the thermal properties of such compounds is critical for predicting their stability, processing behavior, and performance in various applications. This document will delve into the practical application and interpretation of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of this compound and its Thermal Behavior

This compound is an organic compound characterized by a cresol (methylphenol) core with a twelve-carbon alkyl chain attached to the aromatic ring.[1] Long-chain alkylphenols like this compound are utilized in a variety of industrial applications, including as precursors for surfactants and detergents, components in phenolic resins, and as additives in fragrances, elastomers, and antioxidants.[2] The long dodecyl chain imparts significant hydrophobicity, influencing its physical properties such as melting point and solubility.

The thermal stability and phase behavior of this compound are paramount for its handling, formulation, and end-use. Thermal analysis techniques, specifically TGA and DSC, provide a robust framework for elucidating these properties. TGA measures changes in mass as a function of temperature, offering insights into thermal stability and decomposition kinetics. DSC, on the other hand, measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes.[3][4]

Part 1: Thermogravimetric Analysis (TGA) of this compound

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of a material. The resulting data is crucial for defining the upper temperature limits for storage and application, as well as understanding its decomposition profile.

A detailed, step-by-step methodology for conducting TGA on this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder or crystals into a clean, tared TGA pan (typically aluminum or platinum).[5] Ensure an even distribution of the sample at the bottom of the pan to promote uniform heating.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program & Analysis P1 Weigh 5-10 mg of This compound P2 Place in TGA pan P1->P2 I1 Load sample into TGA furnace P2->I1 I2 Purge with Nitrogen (50-100 mL/min) I1->I2 A1 Equilibrate at 30 °C I2->A1 A2 Heat from 30 °C to 600 °C at 10 °C/min A1->A2 A3 Record Mass vs. Temperature A2->A3

Caption: A flowchart illustrating the key steps in the TGA experimental workflow.

The TGA thermogram of this compound would be expected to show a single, well-defined weight loss step corresponding to its volatilization and/or decomposition. The key parameters to extract from the data are:

  • Onset Temperature (Tonset): The temperature at which significant weight loss begins. This is a critical indicator of the material's thermal stability.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximal, determined from the peak of the derivative thermogravimetric (DTG) curve.

  • Residual Mass: The percentage of mass remaining at the end of the experiment. For a pure organic compound like this compound, this should be close to zero.

ParameterExpected ValueSignificance
Onset Temperature (Tonset)~200-250 °CIndicates the start of thermal degradation.
Peak Decomposition Temp. (Tpeak)~250-300 °CRepresents the point of maximum decomposition rate.
Residual Mass at 600 °C< 1%Confirms complete volatilization/decomposition.

Note: The expected values are illustrative and would need to be confirmed by experimental data.

The relatively high boiling point predicted for this compound (383.3±11.0 °C) suggests that the observed weight loss in TGA is likely a combination of boiling and decomposition.[5] The long alkyl chain can begin to cleave from the aromatic ring at elevated temperatures.

Part 2: Differential Scanning Calorimetry (DSC) of this compound

DSC is an indispensable tool for characterizing the phase transitions of a material. For a semi-crystalline compound like this compound, DSC can reveal its melting behavior, which is crucial for processing and formulation.

The following is a detailed protocol for performing DSC analysis on this compound:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan. A smaller sample size is preferred for DSC to ensure good thermal contact and minimize thermal gradients.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from 25 °C to 80 °C at a heating rate of 10 °C/min. This initial heating scan erases the sample's prior thermal history.

    • Cool: Cool the sample from 80 °C to 0 °C at a controlled rate of 10 °C/min to observe crystallization.

    • Second Heat: Reheat the sample from 0 °C to 80 °C at 10 °C/min. This scan reveals the intrinsic thermal properties of the material.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program & Analysis P1 Weigh 3-5 mg of This compound P2 Seal in Aluminum Pan P1->P2 I1 Load sample and reference pans P2->I1 I2 Purge with Nitrogen (20-50 mL/min) I1->I2 A1 Heat to 80 °C (10 °C/min) I2->A1 A2 Cool to 0 °C (10 °C/min) A1->A2 A3 Reheat to 80 °C (10 °C/min) A2->A3 A4 Record Heat Flow vs. Temperature A3->A4

Caption: A schematic of the DSC experimental workflow, including the heat-cool-heat cycle.

The DSC thermogram will provide critical information about the phase transitions of this compound.

  • Melting Point (Tm): The first and second heating scans will show an endothermic peak corresponding to the melting of the crystalline structure. The peak temperature of this endotherm is taken as the melting point. The reported melting point of 4-N-DODECYL-O-CRESOL is 47 °C, which should be confirmed by the DSC analysis.[5]

  • Enthalpy of Fusion (ΔHf): The area under the melting peak is the enthalpy of fusion, which is a measure of the energy required to melt the sample and is related to its crystallinity.

  • Crystallization Temperature (Tc): During the cooling scan, an exothermic peak will appear, representing the crystallization of the material from the molten state. The difference between Tm and Tc is the undercooling required for crystallization.

ParameterExpected ValueSignificance
Melting Point (Tm)~47 °CDefines the solid-to-liquid phase transition temperature.[5]
Enthalpy of Fusion (ΔHf)VariesProportional to the degree of crystallinity.
Crystallization Temperature (Tc)< 47 °CIndicates the temperature of solidification upon cooling.

Note: The expected values are illustrative and would need to be confirmed by experimental data.

Synergistic Interpretation of TGA and DSC

The combination of TGA and DSC provides a comprehensive thermal profile of this compound.[3] DSC identifies the melting point, which is the upper limit for its use in solid-state applications. TGA, in turn, establishes the temperature at which the material begins to degrade, defining its processing limits at elevated temperatures. For instance, if this compound is to be used in a melt-processing application, the processing temperature must be safely above its melting point (from DSC) but well below its onset of decomposition (from TGA).

Conclusion

The thermal analysis of this compound using TGA and DSC is a fundamental and powerful approach for its characterization. By following robust experimental protocols and understanding the theoretical underpinnings of these techniques, researchers and scientists can gain critical insights into the material's stability, processability, and performance. This knowledge is essential for the intelligent design of formulations and for ensuring product quality and reliability in the pharmaceutical and chemical industries. The long-chain alkylphenols are a significant class of compounds with widespread industrial use, and a thorough understanding of their thermal properties is crucial for their effective and safe application.[6]

References

  • Google Patents. (n.d.). CA1142967A - Long-chain alkylphenols.
  • National Center for Biotechnology Information. (n.d.). 4-Dodecylresorcinol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2016, April 11). Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]

  • Santana-Mayor, Á., Socas-Rodríguez, B., Herrera-Herrera, A. V., & Rodríguez-Delgado, M. Á. (2021).
  • Trivedi, M. K., & Branton, A. (2015). Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 124-128.
  • Ko, C. C., & Ciminelli, V. S. (2004). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of thermal analysis and calorimetry, 76(2), 463-471.
  • Wikipedia. (n.d.). Cresol. Retrieved from [Link]

  • Jamrógiewicz, M., Wielgomas, B., & Szlagowska, A. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 17(1), 79.
  • Slideshare. (n.d.). structure and uses of phenol, cresol, resorcinol and naphthol. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). O-Cresol. Retrieved from [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies).

Sources

A Technical Guide to the Isomers of Dodecyl-o-cresol: Synthesis, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecyl-o-cresol, a member of the long-chain alkylphenol family, is a compound of significant industrial interest, primarily utilized for its antioxidant and surfactant properties. Its chemical identity, however, is not singular but represents a complex array of isomers. This complexity arises from both the multiple possible attachment points of the dodecyl group onto the o-cresol aromatic ring and the inherent structural variations within the C12 alkyl chain itself. This technical guide provides a comprehensive exploration of the isomeric landscape of dodecyl-o-cresol. It delves into the prevalent synthesis methodologies, primarily Friedel-Crafts alkylation, and explains the mechanistic principles that govern isomer distribution. A detailed comparison of the physicochemical properties of these isomers is presented, highlighting the influence of structure on their behavior. Furthermore, this guide offers in-depth, validated protocols for the analytical separation and characterization of dodecyl-o-cresol isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Finally, it discusses the compound's industrial applications and the toxicological considerations, particularly concerning endocrine disruption, that are paramount for researchers and drug development professionals.

Introduction to Dodecyl-o-cresol

The Broader Context: Alkylphenols

Alkylphenols are a class of organic compounds produced through the alkylation of phenols.[1] Long-chain alkylphenols (LCAPs), such as those with dodecyl, nonyl, or octyl groups, are non-ionic surfactants or precursors to them, and are also used as additives in fuels, lubricants, and polymers.[1][2] Despite their industrial utility, many LCAPs are of environmental and toxicological concern. Their metabolites, particularly compounds like nonylphenol and octylphenol, are known endocrine-disrupting chemicals (EDCs) that can mimic natural hormones and have been detected in water, soil, and biota.[1][3][4] This has led to increased regulatory scrutiny and a need for precise analytical methods to monitor their presence.[4][5]

The Parent Moiety: o-Cresol

Cresols, or methylphenols, are aromatic organic compounds that exist in three isomeric forms: ortho (o-cresol), meta (m-cresol), and para (p-cresol).[6] They are obtained from coal tar or through chemical synthesis.[7][8] o-Cresol (2-methylphenol) serves as a crucial chemical intermediate in the synthesis of a wide range of products, including antioxidants, herbicides, disinfectants, and specialty resins like epoxy-o-cresol novolak (ECN) resins.[8][9][10] Its structure, featuring a hydroxyl and a methyl group in adjacent positions on the benzene ring, dictates the reactivity and orientation of subsequent chemical modifications, such as alkylation.

The Isomeric Landscape of Dodecyl-o-cresol

The term "dodecyl-o-cresol" is inherently ambiguous due to the multiple forms of isomerism possible. Understanding this structural diversity is fundamental to predicting properties and developing effective analytical strategies.

Positional Isomerism on the Aromatic Ring

The o-cresol molecule has four available positions on the aromatic ring for electrophilic substitution. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. This means the incoming dodecyl group will preferentially attach at positions ortho or para to these substituents. Based on the standard numbering of o-cresol (C1 has the -OH, C2 has the -CH₃), the possible positions for the dodecyl group are C3, C4, C5, and C6. The primary products of alkylation are typically 4-dodecyl-o-cresol and 6-dodecyl-o-cresol due to these directing effects.

Caption: Possible alkylation positions on the o-cresol molecule.
Structural Isomerism of the Dodecyl Group

Further complicating the isomeric mixture is the structure of the dodecyl (C₁₂) alkyl group itself. Commercial alkylation processes often use mixtures of dodecenes, which can be linear or branched.[11]

  • Linear Dodecyl Group (n-dodecyl): Arises from the alkylation with 1-dodecene. The attachment to the ring can occur at any carbon along the chain, though attachment at the C2 position (sec-dodecyl) is common due to the formation of a more stable secondary carbocation intermediate.[12]

  • Branched Dodecyl Group: Often derived from the tetramerization of propylene. This results in a highly branched and complex mixture of C₁₂ isomers, leading to a multitude of dodecyl-o-cresol products that are very difficult to separate.[13]

Therefore, a sample of commercial dodecyl-o-cresol is not a single compound but a complex mixture of positional and structural isomers.

Synthesis of Dodecyl-o-cresol Isomers

The primary industrial method for producing dodecyl-o-cresol is the Friedel-Crafts alkylation of o-cresol with a dodecene isomer mixture.[12][14]

Reaction Mechanism and Key Parameters

This reaction is a classic electrophilic aromatic substitution. The key steps are:

  • Formation of an Electrophile: The dodecene reacts with a strong acid catalyst (e.g., zeolites, H₂SO₄) to form a carbocation. Double bond migration within the dodecene is rapid, leading to a mixture of secondary carbocations.[12][15]

  • Electrophilic Attack: The electron-rich cresol ring attacks the carbocation, forming a resonance-stabilized intermediate (a sigma complex).

  • Deprotonation: A base removes a proton from the ring, restoring aromaticity and yielding the final dodecyl-o-cresol product.

The choice of catalyst is critical. Solid acid catalysts like zeolites are often preferred as they are reusable and can offer shape selectivity, potentially favoring the formation of less sterically hindered isomers.[15][16] Reaction temperature and the molar ratio of reactants also influence the product distribution and the extent of side reactions like olefin polymerization.[11]

Synthesis_Workflow Fig. 2: Friedel-Crafts Alkylation Workflow Reactants o-Cresol + Dodecene Carbocation Dodecyl Carbocation (Electrophile Generation) Reactants->Carbocation + Catalyst Catalyst Acid Catalyst (e.g., Zeolite) Attack Electrophilic Attack on Cresol Ring Carbocation->Attack Intermediate Sigma Complex (Resonance Stabilized) Attack->Intermediate Product Dodecyl-o-cresol Isomer Mixture Intermediate->Product - H+ (Regeneration of Catalyst)

Caption: Generalized workflow for the synthesis of dodecyl-o-cresol.

Physicochemical Properties

The properties of dodecyl-o-cresol isomers are dictated by the long, nonpolar alkyl chain and the polar phenolic head. This amphiphilic nature underlies their use as surfactants. The specific isomerism has a significant impact on physical properties.

  • Solubility: Due to the large C₁₂ chain, all isomers have very low solubility in water but are soluble in organic solvents like alcohols and ethers.[6][17]

  • Boiling Point: Boiling points are high. Isomers with linear dodecyl chains generally have higher boiling points than their branched counterparts due to stronger van der Waals forces.

  • Lipophilicity: The octanol-water partition coefficient (log Kow) is high, indicating a strong tendency to partition into fatty tissues, which is a key factor in bioaccumulation.[5]

Table 1: Comparison of Properties for Cresol Isomers and a Representative Dodecyl-o-cresol

Property o-Cresol m-Cresol p-Cresol This compound (Representative)
CAS Number 95-48-7[6] 108-39-4[6] 106-44-5[6] 29665-59-6[18]
Molecular Formula C₇H₈O[6] C₇H₈O[6] C₇H₈O[6] C₁₉H₃₂O
Molecular Weight 108.14 g/mol [17] 108.14 g/mol [17] 108.14 g/mol [17] 276.46 g/mol
Boiling Point 191.0 °C[17] 202.3 °C[17] 201.9 °C[17] > 300 °C (Estimated)
Melting Point 30.9 °C[17] 12.2 °C[17] 34.7 °C[17] N/A (Often a liquid mixture)
Water Solubility (25°C) 25,950 ppm[17] 22,700 ppm[17] 21,520 ppm[17] Very Low (<10 ppm Estimated)

| log Kow | 1.95[17] | 1.96[17] | 1.94[17] | > 6.0 (Estimated) |

Note: Data for specific dodecyl-o-cresol isomers is scarce; values are often estimated based on related long-chain alkylphenols.

Analytical Methodologies for Separation and Characterization

The analysis of dodecyl-o-cresol is challenging due to the large number of closely related isomers present in technical mixtures.[13] High-resolution chromatographic techniques are essential for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the volatile and semi-volatile components of dodecyl-o-cresol mixtures.

Causality in Method Design: The choice of a low-polarity capillary column (e.g., Agilent CP-Sil 8 CB) is deliberate; it separates isomers primarily based on differences in their boiling points, which are influenced by the branching of the alkyl chain.[19] MS detection is crucial for identification, as the mass spectra provide fragmentation patterns that can help elucidate the structure of the alkyl chain and its position on the ring. For trace analysis in complex matrices, derivatization is often employed. For instance, derivatization with pentafluorobenzoyl chloride creates derivatives with high electron affinity, making them highly sensitive to detection by GC-MS with negative-ion chemical ionization (NCI).[20]

Experimental Protocol: GC-MS Analysis of Dodecyl-o-cresol Isomers

  • Sample Preparation:

    • Accurately weigh 10 mg of the dodecyl-o-cresol sample and dissolve it in 10 mL of hexane or another suitable solvent like dichloromethane.

    • (Optional, for trace analysis) For derivatization, evaporate the solvent and add pentafluorobenzoyl chloride (PFBCl) and a catalyst. Heat as required to complete the reaction, then reconstitute in hexane.[20]

  • Instrumentation:

    • Gas Chromatograph: Agilent GC system or equivalent.

    • Column: Agilent CP-Sil 8 CB (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[19]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Chromatographic Conditions:

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 300 °C, hold for 10 minutes.

    • Detector: Mass Spectrometer (MS).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST).

    • Quantify using an internal standard and constructing a calibration curve. The complex isomer pattern will often appear as a broad, unresolved "hump" in the chromatogram.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent alternative, particularly for less volatile isomers or when derivatization is undesirable.

Causality in Method Design: Reversed-phase HPLC (RP-HPLC) separates compounds based on polarity. A standard C18 column can be used, but resolving positional isomers on an aromatic ring is often challenging.[21] A phenyl-based stationary phase is superior for this application because it provides an alternative separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the cresol isomers, enhancing the resolution of positional isomers.[21][22]

Experimental Protocol: RP-HPLC Separation of Dodecyl-o-cresol Isomers

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample and dissolve in 10 mL of the mobile phase (or a compatible solvent like methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). A small amount of acid like formic or phosphoric acid (0.1%) can be added to improve peak shape.[23][24]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV-Vis detector.

    • Wavelength: Monitor at ~275-280 nm, the absorption maximum for cresols.[24]

  • Data Analysis:

    • Identify peaks based on retention times compared to available standards.

    • Quantify using an external or internal standard method.

Analytical_Workflow Fig. 3: General Analytical Workflow for Dodecyl-o-cresol cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Dodecyl-o-cresol Sample Dissolve Dissolution in Solvent Sample->Dissolve Deriv Derivatization (Optional for GC-MS) Dissolve->Deriv Inject Injection Deriv->Inject Sep Separation (GC or HPLC Column) Inject->Sep Detect Detection (MS or UV) Sep->Detect Data Data Processing & Quantification Detect->Data

Caption: Workflow for the chromatographic analysis of dodecyl-o-cresol.

Applications, Biological Activity, and Toxicology

Industrial Applications

The primary use of dodecyl-o-cresol and related LCAPs is as an intermediate in the production of other chemicals.

  • Antioxidants: They are used to prevent oxidation in fuels, lubricants, and polymers. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals.[9]

  • Surfactants: Ethoxylation of dodecyl-o-cresol produces alkylphenol ethoxylates (APEs), which are non-ionic surfactants used in detergents, emulsifiers, and dispersants.[3]

  • Resin Monomers: They can be used in the formulation of phenolic and epoxy resins to impart flexibility and specific chemical resistance.[8][9]

Biological Activity and Toxicological Profile

The biological activity of dodecyl-o-cresol is a double-edged sword. While its antioxidant properties are useful industrially, its structural similarity to natural hormones raises significant toxicological concerns.

  • Antioxidant Activity: The phenolic structure is a well-known antioxidant motif. The long dodecyl chain increases the molecule's lipophilicity, allowing it to better integrate into and protect lipid membranes from oxidative stress.[25]

  • Endocrine Disruption: This is the most significant health concern associated with LCAPs. Compounds like dodecylphenol can act as xenoestrogens, binding to estrogen receptors and disrupting normal endocrine function.[1][3] This can lead to adverse effects on reproductive health and development in wildlife and potentially humans.[3][4] Although most research has focused on nonylphenol and octylphenol, it is scientifically prudent to assume similar risks for dodecyl-o-cresol until proven otherwise.

  • General Toxicity: Cresols themselves are toxic and irritants. Acute exposure can cause irritation of the respiratory tract and skin.[10][26] Chronic oral exposure in animal studies has been linked to effects on the liver, kidney, and central nervous system.[10][27] The addition of the long alkyl chain generally reduces acute toxicity but increases the potential for bioaccumulation and chronic effects like endocrine disruption.[5]

Conclusion

Dodecyl-o-cresol is a term that encompasses a vast and complex family of isomers, the composition of which is highly dependent on the synthesis process. The combination of positional isomerism on the o-cresol ring and the extensive structural isomerism of the dodecyl chain presents significant challenges for both synthesis control and analytical characterization. High-resolution chromatographic methods, particularly GC-MS and HPLC with specialized columns, are indispensable tools for elucidating the composition of these technical mixtures. While dodecyl-o-cresol isomers have valuable industrial applications as antioxidants and surfactant precursors, their potential for environmental persistence, bioaccumulation, and endocrine disruption necessitates careful handling, monitoring, and risk assessment by researchers, scientists, and drug development professionals.

References

  • Agilent Technologies, Inc. (2011). Phenols Analysis of ethyl derivatives of alkylphenols.
  • Lee, H. B., & Peart, T. E. (2000). Determination of alkylphenols by GC/negative-ion chemical-ionization MS.
  • Blahova, J., Svobodova, Z., & Frouzova, J. (2013). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. Polish Journal of Veterinary Sciences, 16(4), 763–772.
  • Boitsov, S., Mjøs, S. A., & Meier, S. (2008). Identification of Estrogen-Like Alkylphenols in Produced Water from Offshore Oil Installations.
  • Boitsov, S., Meier, S., & Mjøs, S. A. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.
  • Environment Agency (UK). (2002). Prioritisation of Alkylphenols for Environmental Risk Assessment. GOV.UK.
  • GreenSpec. Alkylphenols - Toxic Chemistry.
  • Gani, K. M., & Tyagi, V. K. (2018). Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation. Environmental Science and Pollution Research, 25(25), 24699–24722.
  • SIELC Technologies. Separation of 4-Dodecylphenol on Newcrom R1 HPLC column.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols - Chapter 7: Analytical Methods. NCBI Bookshelf.
  • Danish Environmental Protection Agency. (2015).
  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants.
  • DECOS and SCG. (1998). Basis for an Occupational Standard. Cresols (o-, m-, p-). INCHEM.
  • Patel, K., & Patel, M. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-303.
  • Occupational Safety and Health Administration (OSHA). (1982). Phenol and Cresol (Method 32).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols - Chapter 5: Production, Import/Export, Use, and Disposal.
  • MicroSolv Technology Corporation. (2024).
  • Nacalai Tesque, Inc. HPLC Column for Structural Isomers.
  • BenchChem. (2025).
  • Liu, Y., & Kress, M. H. (2005). Separation of olefinic isomers. U.S.
  • CP Lab Safety. This compound, 10g.
  • Farooq, U. (2019). How to separate isomers by Normal phase HPLC?
  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). PubMed.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols - Table 4-2, Physical and Chemical Properties of Cresols. NCBI Bookshelf.
  • Horňáček, M., Bérešová, M., & Hudec, P. (2023). Alkylation reaction of benzene with 1-dodecene.
  • Lu, J. M., Lin, P. H., & Chen, R. P. (2001). Antioxidant activity of dodecyl gallate. Journal of Food and Drug Analysis, 9(3), 154-159.
  • OECD. (2001). SIDS Initial Assessment Report for o-CRESOL.
  • Al-Rawi, S. (n.d.). Stereochemistry and biological activity of drugs.
  • D'Auria, M., & Racioppi, R. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 27(15), 4882.
  • Wikipedia. Cresol.
  • Ali, S. A., Ali, S., & Al-Yassir, N. (2018). Kinetics of Benzene Alkylation with 1-dodecene over a Supported Tungstophosphoric Acid Catalyst.
  • Taylor & Francis. o-Cresol – Knowledge and References.
  • Wang, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols - Chapter 2: Relevance to Public Health.
  • Al-Khattaf, S., & Ali, S. A. (2003). Alkylation of benzene with 1-dodecene over usy zeolite catalyst: Effect of pretreatment and reaction conditions.
  • Clark, J. (2015). Structural Isomerism. Chemguide.
  • U.S. Environmental Protection Agency (EPA). (2000). Cresol/Cresylic Acid Hazard Summary.
  • Zhang, J., et al. (2012). Synthesis of o-cresol from phenol and methanol via gas phase alkylation.
  • dos Santos, G. C., et al. (2023). Structural and chemical properties of cresol isomers. Environmental Science and Pollution Research, 30(34), 81734–81747.
  • Al-Khattaf, S., & Ali, S. A. (2003).

Sources

An In-Depth Technical Guide to the Health and Safety of 4-Dodecyl-o-cresol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the health and safety considerations for 4-Dodecyl-o-cresol (CAS No. 29665-59-6), a substituted phenolic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate safe handling and informed risk assessment. It is important to note that while specific toxicological data for this compound is limited, a robust understanding of its potential hazards can be extrapolated from the well-documented profiles of its parent compound, o-cresol, and other long-chain alkylphenols. This guide will clearly delineate between direct data and reasoned extrapolations to ensure scientific integrity.

Chemical and Physical Identity

This compound is an organic compound characterized by a cresol (2-methylphenol) core with a dodecyl group attached to the benzene ring at the para-position relative to the hydroxyl group. This long alkyl chain significantly influences its physical properties, rendering it more lipophilic than its parent compound, o-cresol.

PropertyValueSource
CAS Number 29665-59-6[1][2]
Molecular Formula C₁₉H₃₂O
Molecular Weight 276.46 g/mol
Physical State Solid, powder to lump to clear liquid
Color White or Colorless to Light yellow
Melting Point 40 °C
Synonyms 4-Lauryl-o-cresol[3]
Storage Temperature Refrigerated (0-10°C)[3]

Toxicological Profile: An Extrapolated Assessment

Due to the scarcity of specific toxicological studies on this compound, this assessment is based on the known hazards of o-cresol and the general toxicological trends observed in long-chain alkylphenols. The cresol moiety is expected to drive the corrosive and irritant properties, while the dodecyl chain will influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation.

Acute Toxicity

o-Cresol is classified as toxic if swallowed or in contact with skin. The presence of the long alkyl chain in this compound may modulate its acute toxicity. Increased lipophilicity can enhance dermal absorption, potentially increasing systemic toxicity. However, the larger molecular size might slow the rate of absorption compared to o-cresol.

Ingestion of cresols can be fatal to humans.[4] Symptoms of overexposure to cresols may include headache, dizziness, tiredness, nausea, and vomiting.[5] As a phenolic compound, this compound is expected to be corrosive and can cause severe damage to the gastrointestinal tract if ingested.[6]

Skin and Eye Irritation

Cresols are known to be corrosive to the skin and eyes, causing severe burns and eye damage.[6] The irritant and corrosive nature of phenolic compounds is a well-established hazard. It is therefore prudent to assume that this compound is also corrosive to the skin and eyes. Direct contact should be strictly avoided.

Chronic Toxicity and Systemic Effects

Long-term exposure to cresols has been shown to affect various organs. Animal studies on cresols have indicated potential damage to the liver, kidneys, and central nervous system.[7] Dietary exposure to cresols in animal studies has led to increased liver and kidney weights.[6][8] The dodecyl chain may influence the metabolic pathways and potential for organ-specific toxicity. Long-chain alkylphenols have been investigated for their potential endocrine-disrupting effects; however, specific data for this compound is not available.[9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. For cresols in general, the data is mixed, with some studies suggesting a potential for tumor promotion.[7] Some in-vitro tests on o-cresol have shown evidence of genotoxicity.[7] Reproductive effects of cresols in animal studies were generally observed at high dose levels and included uterine atrophy.[6] Given the data gaps, it is advisable to handle this compound as a substance with unknown long-term health effects and to minimize exposure.

Experimental Protocols for Hazard Assessment

For novel compounds like this compound, a tiered approach to toxicity testing is recommended. The following are examples of standard protocols that could be employed to generate specific health and safety data.

In Vitro Skin Corrosion: Human Skin Model Test (OECD TG 431)

This test method provides a reliable in vitro alternative to animal testing for assessing skin corrosion.

Methodology:

  • Preparation of the Test Chemical: this compound is applied topically to a three-dimensional human skin model.

  • Exposure: The chemical is applied for two different exposure periods, typically 3 minutes and 1 hour.

  • Viability Assessment: After exposure, the viability of the skin model tissue is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: The substance is classified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.

Acute Oral Toxicity: Up-and-Down Procedure (UDP) (OECD TG 425)

This method is used to estimate the LD50 value and provides information on the acute oral toxicity of a substance.

Methodology:

  • Dosing: A single animal (typically a rodent) is dosed with the test substance.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period.

  • Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the results of a small number of animals.

Safe Handling and Exposure Control

Given the anticipated hazards, stringent safety precautions are necessary when handling this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant suit to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols can be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visualization of Hazard Profile and Safety Workflow

Hazard Profile of this compound (Extrapolated)

HazardProfile cluster_chemical This compound cluster_hazards Potential Health Hazards Chem C₁₉H₃₂O Acute Acute Toxicity (Oral, Dermal) Chem->Acute based on o-cresol Corrosion Skin/Eye Corrosion Chem->Corrosion based on o-cresol Chronic Chronic/Systemic Effects (Liver, Kidney, CNS) Chem->Chronic based on cresols Unknown Unknown Long-Term Effects (Carcinogenicity, etc.) Chem->Unknown Data Gap

Caption: Extrapolated hazard profile for this compound.

Laboratory Safety Workflow for Handling this compound

SafetyWorkflow Assess Risk Assessment Review Review SDS Assess->Review PPE_Select Select Appropriate PPE Review->PPE_Select Hood Work in Fume Hood PPE_Select->Hood Weigh Weighing in Ventilated Enclosure Hood->Weigh Transfer Careful Transfer Weigh->Transfer Segregate Segregate Waste Transfer->Segregate Spill Spill Containment FirstAid First Aid Contact Contact EHS Label Label Waste Container Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: Recommended laboratory safety workflow.

Conclusion

While specific health and safety data for this compound is not extensively available, a conservative approach based on the known hazards of o-cresol and other long-chain alkylphenols is warranted. It should be handled as a substance that is potentially toxic and corrosive. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. Further toxicological studies are necessary to fully characterize the hazard profile of this compound.

References

  • CP Lab Safety. This compound, 10g. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cresols. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Methylphenols (Cresols): Human health tier II assessment. [Link]

  • National Toxicology Program. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cresols. [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf. [Link]

  • Australian Government Department of Health. Evaluation Statement for Phenol, dodecyl-, mixed isomers. [Link]

Sources

A Technical Guide to the Environmental Fate and Ecotoxicity of 4-Lauryl-o-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Environmental Risk Assessment in Chemical Development

In the lifecycle of chemical product development, from synthesis to market, a thorough understanding of a compound's environmental impact is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a detailed examination of 4-Lauryl-o-cresol (also known as 4-dodecyl-2-methylphenol), a long-chain alkylphenol. Due to a scarcity of direct experimental data on this specific molecule, this document employs a well-established scientific approach of analogical reasoning and predictive modeling. By synthesizing data from structurally similar compounds—namely, other long-chain alkylphenols (LAPs) like nonylphenol and octylphenol, as well as cresols and dodecyl-containing substances—we can construct a robust preliminary environmental risk profile. This proactive assessment is vital for researchers, scientists, and drug development professionals to anticipate environmental behavior, guide eco-friendly design, and ensure sustainable chemical stewardship.

Physicochemical Profile: The Blueprint for Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between air, water, soil, and biota. For 4-Lauryl-o-cresol, a combination of available data and validated predictive models provides the following profile. The U.S. Environmental Protection Agency's EPI Suite™ is a valuable tool for estimating such properties when experimental data is unavailable.[1][2][3][4][5]

PropertyPredicted/Measured ValueSignificance for Environmental Fate
Molecular Formula C19H32OProvides the basis for calculating theoretical degradation products.
CAS Number 29665-59-6Unique identifier for 4-dodecyl-2-methylphenol.
Melting Point 47 °C[6]Solid at standard environmental temperatures, suggesting lower volatility.
Boiling Point ~388.2 °C (Predicted)[6][7]Indicates very low volatility and minimal partitioning to the atmosphere.
Vapor Pressure Very Low (Estimated)Reinforces that atmospheric transport is not a significant fate process.
Water Solubility Very Low (Estimated)The long lauryl chain drastically reduces water solubility, leading to partitioning into sediments and biota.
Log Kow (Octanol-Water Partition Coefficient) 8.1 (Predicted)[8]A high Log Kow strongly indicates a high potential for bioaccumulation in fatty tissues of organisms.
Henry's Law Constant Very Low (Estimated)Suggests that volatilization from water will be a negligible process.

Environmental Fate: Persistence, Transformation, and Accumulation

The "fate" of a chemical describes its journey and transformation within the environment. For 4-Lauryl-o-cresol, this is a story of persistence, gradual breakdown, and a strong tendency to associate with organic matter and living organisms.

Biodegradation: A Two-Part Story

The biodegradation of 4-Lauryl-o-cresol is anticipated to proceed via two main pathways, targeting the lauryl chain and the cresol ring.

  • Alkyl Chain Degradation: The long dodecyl chain is susceptible to microbial attack, primarily through omega-oxidation followed by beta-oxidation. This process progressively shortens the alkyl chain, producing fatty acids that can be mineralized by a wide range of microorganisms.

  • Aromatic Ring Cleavage: Cresols, the aromatic component of this molecule, are known to be readily biodegradable in the environment.[9][10] Microorganisms typically introduce additional hydroxyl groups to the ring, followed by enzymatic cleavage. This degradation is generally rapid under aerobic conditions. However, the presence of the long alkyl chain may sterically hinder the initial enzymatic attack on the ring, potentially slowing the overall degradation rate compared to simple cresols. Studies on other long-chain alkylphenols have shown that they are more persistent than their short-chain counterparts.[11]

Biodegradation_Pathway cluster_0 Initial Compound cluster_1 Alkyl Chain Oxidation cluster_2 Aromatic Ring Degradation cluster_3 Mineralization A 4-Lauryl-o-cresol B Omega-oxidation of lauryl chain A->B Microbial enzymes E Hydroxylation of Cresol Ring A->E Monooxygenases C Sequential Beta-oxidation B->C D Short-chain fatty acids C->D G CO2 + H2O + Biomass D->G F Ring Cleavage E->F Dioxygenases F->G

Caption: Proposed aerobic biodegradation pathway for 4-Lauryl-o-cresol.

Abiotic Degradation: Photodegradation and Hydrolysis
  • Photodegradation: Phenolic compounds can undergo photodegradation, especially in the presence of photosensitizers in surface waters.[12][13][14][15][16] While direct photolysis may be slow, indirect photolysis mediated by hydroxyl radicals can contribute to the transformation of the cresol ring. However, due to its low water solubility, a significant portion of 4-Lauryl-o-cresol is expected to be in sediment, where light penetration is minimal.

  • Hydrolysis: The chemical structure of 4-Lauryl-o-cresol, consisting of alkyl and phenyl groups linked by stable carbon-carbon bonds, lacks hydrolyzable functional groups. Therefore, hydrolysis is not considered a significant environmental degradation pathway under normal environmental pH and temperature conditions.[11]

Bioaccumulation: A Significant Concern

With a predicted Log Kow of 8.1, 4-Lauryl-o-cresol has a very high affinity for lipids, indicating a strong potential for bioaccumulation.[8] This is consistent with observations for other long-chain alkylphenols like nonylphenol and octylphenol, which are known to accumulate in aquatic organisms.[17][18][19][20][21][22][23][24][25][26] The molecule will likely partition from the water column into the fatty tissues of fish, invertebrates, and other aquatic life, potentially leading to biomagnification up the food chain.

Ecotoxicity Profile: Potential for Harm

The toxicity of 4-Lauryl-o-cresol is predicted based on the known effects of its structural analogs. The primary concerns are its effects on aquatic organisms and its potential as an endocrine disruptor.

Aquatic Toxicity

Long-chain alkylphenols are known to be toxic to aquatic life.[11][17][19] The toxicity generally increases with the length of the alkyl chain. Dodecylphenol, a close analog, is more toxic to aquatic organisms than shorter-chain alkylphenols like nonylphenol and octylphenol.[11] The primary mechanism of acute toxicity is likely narcosis, a non-specific disruption of cell membranes.

Analog Toxicity Data (LC50/EC50)

Analog CompoundTest OrganismEndpointToxicity Value (mg/L)
4-tert-Octylphenol Fish (e.g., Fathead minnow)96-h LC500.1 - 1.0
Dodecylphenol Fish (e.g., Rainbow trout)96-h LC50< 0.1
Nonylphenol Invertebrate (e.g., Daphnia magna)48-h EC500.03 - 0.2

Note: These values are indicative and sourced from various environmental risk assessments. Specific values can vary based on test conditions and species.

Given this trend, 4-Lauryl-o-cresol is expected to be highly toxic to aquatic organisms, with acute toxicity values likely in the sub-mg/L range.

Endocrine Disruption

A significant concern with long-chain alkylphenols is their ability to act as endocrine-disrupting chemicals (EDCs).[18][22][23][27][28] Nonylphenol and octylphenol are well-documented xenoestrogens, meaning they can mimic the hormone estrogen and interfere with the endocrine systems of wildlife.[20] This can lead to adverse reproductive and developmental effects in fish and other aquatic organisms, such as the feminization of male fish. Given its structure, it is highly probable that 4-Lauryl-o-cresol also possesses endocrine-disrupting properties.

Terrestrial Toxicity

Upon release to land, for instance, through the application of biosolids, 4-Lauryl-o-cresol will strongly adsorb to soil organic matter. While cresols themselves are rapidly degraded in soil, the persistence of the larger molecule may pose a risk to soil-dwelling organisms.[9] The toxic effects would likely be most pronounced for soil invertebrates and microorganisms.

Standardized Testing Protocols: A Framework for Empirical Assessment

To move from prediction to empirical data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for chemical testing that are internationally recognized.[29]

Experimental Workflow for Environmental Assessment

Experimental_Workflow A Chemical Synthesis & Characterization B Physicochemical Properties (OECD 105, 107, 117) A->B C Ready Biodegradability (OECD 301F) B->C D Acute Fish Toxicity (OECD 203) B->D E Daphnia sp. Acute Immobilisation (OECD 202) B->E F Algal Growth Inhibition (OECD 201) B->F G Bioaccumulation in Fish (OECD 305) B->G H Environmental Risk Assessment C->H D->H E->H F->H G->H

Sources

Methodological & Application

Application Notes and Protocols: 4-Dodecyl-o-cresol as a High-Performance Antioxidant for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 4-Dodecyl-o-cresol as a primary antioxidant for the stabilization of polymers. This document elucidates the chemical properties, mechanism of action, and practical application of this compound, and provides detailed protocols for its evaluation in various polymer matrices. The information contained herein is intended to enable the effective formulation and assessment of polymer systems with enhanced thermo-oxidative stability.

Introduction: The Challenge of Polymer Degradation

Polymers are susceptible to degradation when exposed to heat, oxygen, and mechanical stress during processing and end-use applications.[1][2] This degradation is a free-radical chain reaction, known as auto-oxidation, which leads to a decline in the polymer's mechanical, physical, and aesthetic properties.[1][3] Key manifestations of polymer degradation include discoloration, embrittlement, loss of tensile strength, and changes in melt viscosity.[1]

Antioxidants are crucial additives that protect polymers from such degradation, thereby extending their service life and ensuring performance integrity.[4][5] They function by interrupting the auto-oxidation cycle. Primary antioxidants, such as hindered phenols, are radical scavengers that donate a hydrogen atom to reactive peroxy radicals, thus terminating the degradation chain reaction.[4][5][6]

This compound: A Profile

This compound is a sterically hindered phenolic antioxidant. The presence of a bulky dodecyl group in the para position and a methyl group in the ortho position relative to the hydroxyl group provides steric hindrance, which enhances the stability of the resulting phenoxy radical and contributes to its effectiveness as an antioxidant.[5]

Chemical Structure:

Key Properties of this compound:

PropertyValueReference
CAS Number 29665-59-6
Appearance White to light yellow powder or lump
Purity >98.0% (GC)
Solubility Soluble in organic solvents such as ethanol, ether, and benzene. Moderately soluble in water, with solubility increasing with temperature.[7]

The long alkyl (dodecyl) chain enhances its compatibility and solubility in non-polar polymer matrices such as polyolefins (polyethylene, polypropylene), reducing the likelihood of migration or "blooming" to the polymer surface.

Mechanism of Antioxidant Action

This compound functions as a primary antioxidant by interrupting the free-radical chain reaction of polymer auto-oxidation. The phenolic hydroxyl group donates its hydrogen atom to a highly reactive peroxy radical (ROO•), which is formed during the propagation step of the oxidation cycle. This donation deactivates the peroxy radical, forming a stable hydroperoxide (ROOH) and a resonance-stabilized phenoxy radical.[4][5][6]

The steric hindrance provided by the ortho-methyl group and the para-dodecyl group plays a crucial role in stabilizing the phenoxy radical, preventing it from initiating new degradation chains.[5] The resonance stabilization delocalizes the unpaired electron across the aromatic ring.

Below is a diagram illustrating the free-radical scavenging mechanism of this compound.

Antioxidant Mechanism cluster_propagation Polymer Oxidation Propagation cluster_termination Termination by this compound R• Polymer Alkyl Radical ROO• Polymer Peroxy Radical R•->ROO• + O₂ O2 Oxygen ROOH Hydroperoxide ROO•->ROOH + RH ROO•_term Polymer Peroxy Radical RH Polymer Chain R•_new New Polymer Alkyl Radical ROOH->R•_new Further Degradation Antioxidant This compound (ArOH) Phenoxy_Radical Resonance-Stabilized Phenoxy Radical (ArO•) Antioxidant->Phenoxy_Radical - H• Stable_ROOH Stable Hydroperoxide ROO•_term->Stable_ROOH + ArOH Inactive_Products Inactive Products Phenoxy_Radical->Inactive_Products Terminates another radical

Caption: Free-radical scavenging mechanism of this compound.

Recommended Applications and Performance Data

This compound is recommended for the stabilization of a variety of thermoplastic polymers, including:

  • Polyolefins: Polypropylene (PP), Polyethylene (PE - all densities)

  • Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)

  • Elastomers and Rubbers

Typical Loading Levels:

The optimal loading level of this compound depends on the polymer type, processing conditions, and the desired level of long-term stability. A general starting point for evaluation is 0.05% to 0.5% by weight .

Illustrative Performance Data:

The following tables present representative data on the performance of this compound in polypropylene. This data is for illustrative purposes to demonstrate the expected outcomes of the evaluation protocols.

Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with this compound

SampleAntioxidant Concentration (wt%)OIT at 200°C (minutes)
Unstabilized PP0< 1
PP + this compound0.125
PP + this compound0.248
PP + this compound0.375

Table 2: Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions

SampleAntioxidant Concentration (wt%)MFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 5th Extrusion% Change in MFI
Unstabilized PP04.215.8+276%
PP + this compound0.24.05.5+37.5%

Table 3: Carbonyl Index of Polypropylene After Accelerated Aging

SampleAntioxidant Concentration (wt%)Carbonyl Index after 500h at 110°C
Unstabilized PP00.85
PP + this compound0.20.12

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of this compound in a polymer matrix. Polypropylene is used as an example, but the principles can be adapted for other polymers.

Sample Preparation: Compounding

This protocol describes the incorporation of this compound into a polymer resin.

Materials and Equipment:

  • Polymer resin (e.g., polypropylene powder or pellets)

  • This compound

  • Twin-screw extruder or internal mixer (e.g., Brabender)

  • Strand pelletizer

  • Drying oven

Procedure:

  • Pre-drying: Dry the polymer resin according to the manufacturer's recommendations to remove any moisture.

  • Pre-blending: In a sealed bag or container, accurately weigh and combine the polymer resin and the desired amount of this compound. Shake vigorously for several minutes to ensure a homogenous dry blend.

  • Melt Compounding:

    • Set the temperature profile of the extruder or mixer appropriate for the polymer (e.g., for polypropylene, a profile ranging from 180°C to 220°C is typical).

    • Feed the dry blend into the extruder/mixer at a constant rate.

    • The molten polymer strand exiting the extruder die is cooled in a water bath and then fed into a pelletizer.

  • Post-drying and Storage: Dry the compounded pellets to remove surface moisture and store them in a sealed, airtight container to prevent contamination and moisture absorption.

Compounding_Workflow Start Start Pre_dry Pre-dry Polymer Resin Start->Pre_dry Pre_blend Dry Blend Polymer and This compound Pre_dry->Pre_blend Melt_compound Melt Compound in Extruder/Mixer Pre_blend->Melt_compound Cool_pelletize Cool and Pelletize Melt_compound->Cool_pelletize Post_dry Post-dry and Store Pellets Cool_pelletize->Post_dry End End Post_dry->End

Caption: Workflow for compounding this compound into a polymer.

Oxidative Induction Time (OIT) Measurement

This protocol follows the principles of ASTM D3895 and is used to determine the relative thermal stability of the stabilized polymer.[8]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity nitrogen and oxygen gas supplies

  • Compounded polymer pellets

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the compounded polymer into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heating Program:

    • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

    • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks time zero (t=0) for the OIT measurement.

  • Data Acquisition: Record the heat flow as a function of time until a sharp exothermic peak is observed, indicating the onset of oxidation.

  • Analysis: The OIT is the time from the switch to oxygen to the onset of the exothermic peak.

Melt Flow Index (MFI) Measurement

This protocol adheres to the principles of ASTM D1238 and is used to assess the effect of the antioxidant on the polymer's molecular weight stability during processing.[9][10][11][12] An increase in MFI indicates a decrease in molecular weight due to chain scission.[13]

Materials and Equipment:

  • Melt Flow Indexer (Extrusion Plastometer)

  • Standard die (typically 2.095 mm diameter)

  • Piston and standard weight (e.g., 2.16 kg for polypropylene)

  • Compounded polymer pellets

  • Stopwatch and balance

Procedure:

  • Instrument Setup:

    • Set the barrel temperature of the MFI instrument to the standard for the polymer being tested (e.g., 230°C for polypropylene).

    • Ensure the die is clean and properly installed.

  • Sample Loading:

    • Once the set temperature is stable, load approximately 4-5 grams of the compounded pellets into the barrel.

    • Insert the piston and allow the polymer to preheat for a specified time (e.g., 6 minutes for polypropylene).

  • Extrusion and Measurement:

    • Place the specified weight on the piston. The molten polymer will begin to extrude through the die.

    • After a steady flow is established, use a cutting tool to collect timed extrudates (e.g., every 30 seconds).

    • Collect several extrudates.

  • Calculation:

    • Weigh each extrudate accurately.

    • Calculate the MFI in grams per 10 minutes using the formula: MFI = (weight of extrudate in grams / collection time in seconds) * 600.

    • Average the results from the collected extrudates.

Fourier Transform Infrared (FTIR) Spectroscopy for Degradation Monitoring

This protocol is used to monitor the chemical changes in the polymer, specifically the formation of carbonyl groups, as a result of thermo-oxidative degradation.[14][15][16]

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Compression molder

  • Accelerated aging oven

  • Compounded polymer pellets

Procedure:

  • Sample Preparation for Aging:

    • Using a compression molder, prepare thin films (approximately 100-200 µm thick) of the compounded polymer.

    • Place the films in an air-circulating oven at an elevated temperature (e.g., 110°C) for accelerated aging.

  • FTIR Analysis:

    • At regular intervals (e.g., every 100 hours), remove a film from the oven for analysis.

    • Record the FTIR spectrum of the film using the ATR accessory. The typical spectral range is 4000-650 cm⁻¹.

  • Data Analysis:

    • Monitor the growth of the carbonyl absorption band, which typically appears in the region of 1700-1780 cm⁻¹.[14][17]

    • Quantify the extent of oxidation by calculating the Carbonyl Index (CI). This is the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching or bending vibration).

Synergistic Effects

For enhanced performance, this compound, as a primary antioxidant, can be used in combination with secondary antioxidants. Secondary antioxidants, such as phosphites and thioesters, function by decomposing hydroperoxides into stable, non-radical products. This synergistic combination provides comprehensive protection against both radical attack and hydroperoxide decomposition, leading to improved long-term thermal stability.[5]

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is recommended to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust and ensure adequate ventilation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant.
  • Testronix. (2024, November 5). Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133.
  • ResearchGate. FTIR Spectra of raw polypropylene (a) and oxidized....
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
  • Sciteq. ASTM D 1238 melt flow testing for thermoplastics: procedure and use.
  • Amfine. Hindered Phenols | Antioxidants for Plastics.
  • WJE. D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
  • Intertek. Melt Flow Rate Testing to ASTM D1238, ISO 1133.
  • Tokyo Chemical Industry Co., Ltd. This compound | 29665-59-6.
  • Chemistry For Everyone. (2025, May 27). How Does Polypropylene Degrade?.
  • Semantic Scholar. The deterioration of polypropylene by oxidative degradation.
  • ResearchGate. Long term thermo-oxidative degradation and stabilization of polypropylene (PP) and the implications for its recyclability.
  • Netzsch. Determination of the Oxidation Induction Time or Temperature: OIT and OOT.
  • ASTM International. (2023, August 21). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
  • NIH. (2020, July 22). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics.
  • RSC Publishing. (2024, June 17). Recent advances in oxidative degradation of plastics.
  • The ANSI Blog. (2023, March 27). ASTM D1238-23: Melt Flow Rates Of Thermoplastics.
  • ResearchGate. (PDF) Antioxidant depletion and oit values of high impact pp strands.
  • Wikipedia. Cresol.
  • NOAA. CRESOLS.
  • Frontiers. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
  • Advanced Light Source. (2021, April 15). Use and misuse of FTIR spectroscopy for studying the bio-oxidation of plastics.
  • MDPI. Identification of Aged Polypropylene with Machine Learning and Near–Infrared Spectroscopy for Improved Recycling.
  • ResearchGate. (PDF) Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy.
  • Semantic Scholar. Revista Mexicana de Ingeniería Química.
  • PrepChem.com. Synthesis of 4-dodecylphenol.
  • Solubility of Things. o-Cresol.
  • CP Lab Safety. This compound, 10g.
  • ResearchGate. Synthesis of dodecyl 4‐deoxy and 4,6‐dideoxy‐d‐xylo‐hexopyranosides. a)....
  • PubChem. 4-Dodecylresorcinol | C18H30O2 | CID 90458.
  • Shimadzu. 01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter.
  • OECD Existing Chemicals Database. O-CRESOL CAS N°: 95-48-7.
  • ResearchGate. Determination of oxidation parameters by DSC for polypropylene stabilized with hydroxytyrosol (3,4-dihydroxy-phenylethanol).
  • NCBI Bookshelf. Table 4-2, Physical and Chemical Properties of Cresols.

Sources

Application Notes & Protocols: 4-Lauryl-o-cresol as a High-Performance Stabilizer for Lubricating Oils

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Lubricant Stability

The operational lifetime and efficacy of machinery are intrinsically linked to the quality of the lubricating oils employed.[1] These fluids are subjected to severe thermo-oxidative stress, catalytic effects from metal surfaces, and high pressures, all of which initiate a cascade of degradation reactions.[1] This degradation manifests as increased viscosity, the formation of sludge and varnish, and the generation of corrosive acidic byproducts, ultimately leading to diminished lubricity and catastrophic equipment failure.[1]

To counteract this, antioxidant additives are incorporated into lubricant formulations to terminate the degradation chain reactions.[2] Among these, sterically hindered phenols represent a critical class of primary antioxidants, or radical scavengers. This guide provides a detailed technical overview of 4-Lauryl-o-cresol (chemically, 4-dodecyl-2-methylphenol), a highly effective hindered phenolic antioxidant, outlining its mechanism, performance evaluation protocols, and application guidelines for researchers and formulation scientists. The long lauryl (dodecyl) chain imparts excellent oil solubility, making it a highly versatile stabilizer for a wide range of lubricant base stocks.

Physicochemical Properties of 4-Lauryl-o-cresol

4-Lauryl-o-cresol is an alkylated phenol characterized by a C12 alkyl chain at the para-position and a methyl group at the ortho-position relative to the hydroxyl group. This structure provides a balance of high oil solubility and steric hindrance necessary for antioxidant activity.

PropertyValueSource(s)
IUPAC Name 4-dodecyl-2-methylphenol[3]
Synonyms 4-Lauryl-o-cresol, p-Lauryl-o-cresol-
CAS Number 29665-59-6-
Molecular Formula C₁₉H₃₂O[3]
Molecular Weight 276.46 g/mol [3]
Appearance White to off-white crystalline solid-
Boiling Point 388.2 ± 11.0 °C (Predicted)-
Density 0.915 ± 0.06 g/cm³ (Predicted)-
Solubility Soluble in hydrocarbon oils and organic solvents-

Mechanism of Action as a Lubricant Stabilizer

The primary role of 4-Lauryl-o-cresol is to interrupt the auto-oxidation cycle of the lubricant base oil. This cycle is a free-radical chain reaction that proceeds in three stages: initiation, propagation, and termination.

Primary Antioxidant: Radical Scavenging

During the propagation phase of lubricant oxidation, highly reactive peroxy radicals (ROO•) are formed. 4-Lauryl-o-cresol acts as a "radical scavenger" by donating its phenolic hydrogen atom to neutralize these aggressive radicals, converting them into stable hydroperoxides (ROOH). The resulting phenoxy radical is sterically hindered by the ortho-methyl group and resonance-stabilized, rendering it significantly less reactive and unable to propagate the oxidation chain.

G cluster_propagation Oxidation Propagation Cycle (Uninhibited) cluster_inhibition Inhibition by 4-Lauryl-o-cresol R R• (Alkyl Radical) O2 O₂ R->O2 + O₂ (fast) ROO ROO• (Peroxy Radical) O2->ROO RH R'H (Hydrocarbon) ROO->RH + R'H ROO_inhibit ROO• (Peroxy Radical) ROO->ROO_inhibit Targeted by Additive R_prime R'• RH->R_prime ROOH ROOH (Hydroperoxide) RH->ROOH Phenol ArOH (4-Lauryl-o-cresol) ROO_inhibit->Phenol Reaction ROOH_stable ROOH (Stable Hydroperoxide) Phenol->ROOH_stable H• donation Phenoxy ArO• (Stabilized Phenoxy Radical) Phenol->Phenoxy

Figure 1: Radical scavenging mechanism of 4-Lauryl-o-cresol.

Synergy with Aminic Antioxidants

In many advanced lubricant formulations, 4-Lauryl-o-cresol is used in conjunction with secondary antioxidants, such as aminic antioxidants (e.g., alkylated diphenylamines). This combination often produces a synergistic effect. Aminic antioxidants are highly effective at higher temperatures but can become depleted. Phenolic antioxidants can regenerate the aminic antioxidant by donating a hydrogen atom to the depleted aminic radical, thereby returning it to its active state. This sacrificial role of the phenol extends the life and efficacy of the entire antioxidant package.[2]

G Amine_H Amine-H (Active Aminic AO) ROO ROO• (Peroxy Radical) Amine_H->ROO Neutralizes (Primary Action) Amine_Radical Amine• (Depleted Aminic AO) Phenol_H Phenol-H (4-Lauryl-o-cresol) Amine_Radical->Phenol_H Regeneration Phenol_H->Amine_H Phenol_Radical Phenol• (Stable Phenoxy Radical) Phenol_H->Phenol_Radical ROO->Amine_Radical ROOH ROOH (Hydroperoxide)

Figure 2: Synergistic regeneration of aminic antioxidants by phenols.

Indirect Anti-Wear Contribution

While not a primary anti-wear additive that forms a tribofilm, 4-Lauryl-o-cresol contributes significantly to wear protection indirectly. By preventing oxidative degradation, it helps the lubricant maintain its specified viscosity and lubricity.[4] It inhibits the formation of sludge and varnish which can disrupt hydrodynamic lubrication films and block oil passages, and prevents the formation of corrosive acids that can chemically attack metal surfaces.

Application & Formulation Guidelines

The excellent oil solubility of 4-Lauryl-o-cresol makes it suitable for a wide range of lubricant types, including mineral-based (API Group I, II, III) and synthetic (PAO, Ester) base stocks.

Lubricant TypeTypical Treat Rate (wt%)Key Benefits
Engine Oils (PCMO/HDDO) 0.3 - 1.0%High-temperature stability, deposit control, synergy with ZDDP.[5]
Turbine & Compressor Oils 0.2 - 0.8%Long service life, resistance to sludge and varnish formation.
Hydraulic Fluids 0.1 - 0.5%Protection against oxidation in the presence of wear metals.[6]
Industrial Gear Oils 0.2 - 0.8%Thermal stability under heavy loads and high temperatures.

Note: Optimal treat rates should be determined experimentally for each specific formulation and application.

Performance Evaluation: Experimental Protocols

To validate the efficacy of 4-Lauryl-o-cresol, standardized testing is required. The following protocols outline key procedures for assessing oxidative stability and anti-wear performance.

G Start Start: Formulate Lubricant Samples (Base Oil +/- Additive) RPVOT Protocol 1: Oxidative Stability (ASTM D2272 - RPVOT) Start->RPVOT FourBall Protocol 2: Anti-Wear Performance (ASTM D4172 - Four-Ball) Start->FourBall Data Analyze Data: - Oxidation Induction Time (min) - Wear Scar Diameter (mm) RPVOT->Data FourBall->Data End End: Compare Performance Data->End

Figure 3: General experimental workflow for additive performance evaluation.

Protocol 1: Oxidative Stability via Rotating Pressure Vessel Oxidation Test (RPVOT)

Standard: ASTM D2272[7] Objective: To evaluate the resistance of the lubricant to oxidation under accelerated conditions of heat, pressure, and catalytic action.

Materials:

  • RPVOT apparatus

  • Glass sample container and lid

  • Oxygen (99.5% purity)

  • Polished copper wire catalyst coil

  • Deionized water

  • Test oil samples (e.g., Base oil, Base oil + 0.5% 4-Lauryl-o-cresol)

  • Silicon carbide abrasive cloth (240-grit)

  • Isopropyl alcohol

Procedure:

  • Catalyst Preparation: Polish a 3-meter length of copper wire with the abrasive cloth until clean. Wind it into a specified coil, clean thoroughly with isopropyl alcohol, and air-dry. Place the coil in the glass sample container.[8]

  • Sample Loading: Weigh 50 ± 0.5 g of the test oil into the glass container containing the copper coil. Add 5 ± 0.5 g of deionized water.[7]

  • Assembly: Place the cover on the glass container and insert it into the pressure vessel. Seal the vessel.

  • Pressurization: Purge the vessel with oxygen, then charge it to a pressure of 620 kPa (90 psi) at room temperature.[7]

  • Initiation of Test: Place the sealed and pressurized vessel into the RPVOT bath, which is pre-heated to and maintained at 150 °C. Begin rotating the vessel axially at 100 rpm.[7]

  • Data Collection: Monitor the pressure inside the vessel over time. The test concludes when the pressure has dropped by 175 kPa (25.4 psi) from the maximum observed pressure.[7]

  • Reporting: The result, known as the RPVOT value or Oxidation Induction Time, is the elapsed time in minutes from the start of the test to the specified pressure drop. A longer time indicates greater oxidative stability.

Protocol 2: Anti-Wear Performance via Four-Ball Method

Standard: ASTM D4172[9] Objective: To determine the relative wear-preventive properties of a lubricating fluid in sliding contact.

Materials:

  • Four-Ball Wear Test Machine

  • AISI E-52100 steel test balls (12.7 mm diameter)[9]

  • Test oil samples

  • Solvent for cleaning (e.g., heptane or hexane)

  • Microscope (accurate to 0.01 mm)

Procedure:

  • Preparation: Thoroughly clean four new steel balls and the test cup assembly with solvent and allow them to dry completely.

  • Assembly: Clamp three balls securely into the test cup. Pour the test lubricant into the cup to a level that covers the balls.

  • Initiation of Test: Place the fourth ball in the chuck of the motor-driven spindle and assemble the test cup onto the machine platform.

  • Test Conditions:

    • Apply a load of 392 N (40 kgf).[9]

    • Set the temperature controller to maintain the lubricant at 75 °C.[9]

    • Start the motor and run the test at 1200 rpm for 60 minutes.[9]

  • Measurement: Clean the three lower balls with solvent. Using the microscope, measure the diameter of the circular wear scar on each of the three lower balls in two directions (parallel and perpendicular to the striations) to the nearest 0.01 mm.

  • Reporting: Calculate the average of the six measurements. This average wear scar diameter (WSD) is the result. A smaller WSD indicates better anti-wear performance.

Illustrative Performance Data

Disclaimer: The following data is illustrative and intended to demonstrate the expected performance benefits of 4-Lauryl-o-cresol. Actual results will vary based on base oil type, additive package, and test conditions.

Table 1: Illustrative RPVOT (ASTM D2272) Performance

Sample Description4-Lauryl-o-cresol (wt%)RPVOT Induction Time (minutes)
API Group II Base Oil0.0%150
Formulated Oil A0.5%450
Formulated Oil B0.8%620

Table 2: Illustrative Four-Ball Wear (ASTM D4172) Performance

Sample Description4-Lauryl-o-cresol (wt%)Average Wear Scar Diameter (mm)
API Group II Base Oil0.0%0.85
Formulated Oil A0.5%0.55
Formulated Oil B0.8%0.52

These illustrative results show a significant increase in oxidation resistance and a notable improvement in wear protection with the addition of 4-Lauryl-o-cresol.

Laboratory-Scale Synthesis Protocol

Reaction: Friedel-Crafts Alkylation of o-cresol with 1-dodecene. Objective: To synthesize 4-dodecyl-2-methylphenol for research purposes.

Materials:

  • o-Cresol (2-methylphenol)

  • 1-Dodecene

  • Solid acid catalyst (e.g., Amberlyst-15, or a mesoporous silica-supported acid like tungstophosphoric acid)[10]

  • Toluene (or another suitable solvent)

  • Nitrogen gas supply

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

  • Sodium hydroxide solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction flask with a condenser, dropping funnel, and nitrogen inlet. Charge the flask with o-cresol and the solid acid catalyst (e.g., 5-10 wt% relative to o-cresol). Add toluene to dissolve the cresol.

  • Inert Atmosphere: Purge the system with nitrogen gas.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120-160 °C) with vigorous stirring.[10]

  • Addition of Alkene: Add 1-dodecene dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 4-8 hours). Monitor the progress by taking small aliquots and analyzing via GC-MS or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid acid catalyst.

    • Transfer the filtrate to a separatory funnel and wash with 5% NaOH solution to remove unreacted o-cresol.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (toluene) and any unreacted 1-dodecene using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-dodecyl-2-methylphenol.

Conclusion

4-Lauryl-o-cresol (4-dodecyl-2-methylphenol) is a highly effective and oil-soluble antioxidant for stabilizing a wide array of lubricating oils. Its primary function as a free-radical scavenger significantly extends the oxidative life of lubricants, preventing the formation of harmful sludge, varnish, and acids. This action preserves the physical and chemical properties of the oil, contributing to enhanced wear protection and longer equipment life. Through standardized evaluation protocols such as ASTM D2272 and D4172, its performance benefits can be reliably quantified, making it a critical component in the formulation of modern, high-performance lubricants.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phenolic Antioxidants in Industrial Oils and Lubricants.
  • Shanghai Minglan Chemical. (2023-10-08). What Effect Do Phenolic Antioxidants Have On Lubricants?.
  • ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021. Available from:

  • Valorem Chemicals Pty Ltd. (2024-02-16). The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test.
  • U.S. Patent 4,228,022. (1980). Sulfurized alkylphenol-olefin reaction product lubricating oil additive.
  • Smart Eureka. (2022). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT.
  • Google Patents. (Patent CN101514144B). Method for preparing o-cresol.
  • Diva-Portal.org. The Behaviour of Antiwear Additives in Lubricated Rolling-Sliding Contacts.
  • Zhengzhou Chorus Lubricant Additive Co.,Ltd. High Temperature Antioxidant.
  • STLE.org. Use of antioxidants in automotive lubricants.
  • Google Patents. (Patent US3175010A). 4, 4'-methylenebis(2, 6-dialkylphenol) compounds.
  • ResearchGate. (2020-10-23). A study on the alkylation of m-cresol with 1-decene over mesoporous silica supported tungstophosphoric acid (HPW).
  • ASTM International. (2022). Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (D2272-22).
  • Semantic Scholar. Studies on Thermal Oxidation Stability of Aviation Lubricating Oils.
  • MaTestLab. (2023-11-13). ASTM D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.
  • The Lubrizol Corporation. What Additive Components Are in Your Hydraulic Fluid.
  • Afton Chemical. Antioxidants In Lubricants: Essential or Excessive?.
  • PubChem. 4-dodecyl-2-methylphenol. Available from: [Link]

Sources

The Strategic Application of 4-Dodecyl-o-cresol in the Synthesis of High-Performance Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Logic of Mesogen Design

In the pursuit of novel liquid crystalline materials, the rational design of molecular architecture is paramount. The mesomorphic properties of a compound—its ability to exhibit intermediate phases between a crystalline solid and an isotropic liquid—are intricately linked to its molecular structure. Calamitic, or rod-like, liquid crystals are a cornerstone of display technology and advanced photonic materials.[1][2] Their design hinges on the strategic combination of a rigid core, which provides orientational order, and flexible terminal chains that influence the melting point and the stability of the mesophases.[1] This application note elucidates the utility of 4-Dodecyl-o-cresol as a versatile precursor in the synthesis of high-performance calamitic liquid crystals, specifically focusing on the preparation of Schiff base and ester-based mesogens. The inherent structure of this compound, possessing both a rigid aromatic core (the cresol unit) and a long, flexible alkyl chain (the dodecyl group), makes it an exemplary starting material for building molecules with tailored liquid crystalline behavior.

Core Concept: Leveraging this compound as a Synthon

This compound is a substituted phenol, a class of compounds that are foundational in organic synthesis.[3][4] The dodecyl chain provides the requisite flexibility and influences the material's melting point and solubility. The cresol moiety offers a rigid aromatic platform that can be readily functionalized at the hydroxyl group to introduce various mesogenic core structures. The ortho-methyl group can introduce a degree of steric hindrance, which can be exploited to fine-tune the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of specific smectic or nematic phases.

This guide will detail two primary synthetic pathways leveraging this compound:

  • Synthesis of Schiff Base Liquid Crystals: Formation of an azomethine (-CH=N-) linkage, a common and effective way to create a rigid, linear core.[5][6][7]

  • Synthesis of Ester-Based Liquid Crystals: Creation of an ester (-COO-) linkage, which provides a different electronic and steric profile to the central core compared to Schiff bases.[8][9]

Section 1: Synthesis of Schiff Base Liquid Crystals from this compound

Schiff base liquid crystals are renowned for their straightforward synthesis and rich mesomorphism.[7] The general strategy involves the condensation reaction between an aldehyde and an amine. In this protocol, we will first synthesize an aldehyde derivative of this compound and then react it with a suitable aniline derivative.

Protocol 1.1: Synthesis of 4-(Dodecyloxy)-3-methylbenzaldehyde (Aldehyde Precursor)

This protocol outlines the etherification of this compound followed by formylation to yield the key aldehyde intermediate.

Materials:

  • This compound

  • 1-Bromododecane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Paraformaldehyde

  • Magnesium Chloride (MgCl₂)

  • Triethylamine (TEA)

  • Toluene

  • Hydrochloric Acid (HCl), 2M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethanol

Procedure:

  • Etherification:

    • To a solution of this compound (1 eq.) in DMF, add anhydrous K₂CO₃ (1.5 eq.) and 1-bromododecane (1.1 eq.).

    • Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude ether. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Formylation (Duff Reaction):

    • To a mixture of the synthesized 4-(dodecyloxy)-3-methylbenzene (1 eq.) and paraformaldehyde (2 eq.) in toluene, add MgCl₂ (1.1 eq.) and TEA (2.5 eq.).

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and add 2M HCl. Stir for 30 minutes.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield pure 4-(dodecyloxy)-3-methylbenzaldehyde.

Protocol 1.2: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the condensation of the aldehyde precursor with 4-ethoxyaniline.

Materials:

  • 4-(Dodecyloxy)-3-methylbenzaldehyde (from Protocol 1.1)

  • 4-Ethoxyaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 4-(dodecyloxy)-3-methylbenzaldehyde (1 eq.) in absolute ethanol in a round-bottom flask.

  • Add a solution of 4-ethoxyaniline (1 eq.) in absolute ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base liquid crystal.

Expected Results & Characterization
CompoundMolecular FormulaYield (%)Melting Point (°C)Clearing Point (°C)Mesophase
Schiff Base LCC₃₄H₅₃NO₂~85-90~75-80~110-115Nematic
  • FTIR (cm⁻¹): ~2920, 2850 (C-H stretch of alkyl chain), ~1625 (C=N stretch, characteristic of imine), ~1250 (C-O stretch of ether).

  • ¹H NMR (CDCl₃, ppm): Signals corresponding to aromatic protons, the imine proton (-CH=N-) around 8.3 ppm, and the aliphatic protons of the dodecyl and ethyl chains.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points).

  • Polarized Optical Microscopy (POM): To identify the liquid crystalline texture (e.g., Schlieren texture for nematic phase).

Section 2: Synthesis of Ester-Based Liquid Crystals from this compound

Ester linkages are another cornerstone in the design of liquid crystals, offering good thermal and chemical stability.[8][9] This section details the synthesis of an ester-based mesogen by reacting this compound with a benzoic acid derivative.

Protocol 2.1: Synthesis of an Ester-Based Liquid Crystal

This protocol outlines the direct esterification of this compound with 4-ethoxybenzoic acid.

Materials:

  • This compound

  • 4-Ethoxybenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.), 4-ethoxybenzoic acid (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization from ethanol to yield the pure ester-based liquid crystal.

Expected Results & Characterization
CompoundMolecular FormulaYield (%)Melting Point (°C)Clearing Point (°C)Mesophase
Ester LCC₃₄H₅₂O₃~75-80~80-85~120-125Smectic A & Nematic
  • FTIR (cm⁻¹): ~2920, 2850 (C-H stretch), ~1735 (C=O stretch of ester), ~1270, 1160 (C-O stretch of ester).

  • ¹H NMR (CDCl₃, ppm): Signals for aromatic protons and aliphatic protons of the dodecyl and ethyl chains.

  • DSC: To identify the multiple phase transitions characteristic of a material exhibiting both smectic and nematic phases.

  • POM: To observe the different textures, such as focal conic fan texture for the smectic A phase and Schlieren texture for the nematic phase.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in this application note.

Schiff_Base_Synthesis A This compound B 4-(Dodecyloxy)-3-methylbenzene A->B 1-Bromododecane, K₂CO₃, DMF C 4-(Dodecyloxy)-3-methylbenzaldehyde B->C Paraformaldehyde, MgCl₂, TEA, Toluene E Schiff Base Liquid Crystal C->E Absolute Ethanol, Acetic Acid D 4-Ethoxyaniline D->E

Caption: Synthetic route for a Schiff base liquid crystal.

Ester_Synthesis A This compound C Ester Liquid Crystal A->C B 4-Ethoxybenzoic acid B->C DCC, DMAP, DCM

Caption: Synthetic pathway for an ester-based liquid crystal.

Conclusion and Future Outlook

This compound presents itself as a highly valuable and versatile building block for the synthesis of calamitic liquid crystals. The protocols detailed herein provide a robust framework for the creation of both Schiff base and ester-based mesogens. The long dodecyl chain is expected to induce lower melting points and potentially richer smectic mesomorphism compared to shorter chain analogues. The principles outlined in this guide can be readily extended to a wider range of derivatives by varying the aniline or benzoic acid components, thereby enabling the systematic tuning of the resulting liquid crystals' electro-optical properties. This opens avenues for the development of novel materials for applications in advanced display technologies, sensors, and smart materials.

References

Sources

Application Notes & Protocols: Synthesis of Phenolic Resins Using 4-Dodecyl-o-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Long-Chain Alkylphenols in Resin Technology

Phenolic resins, the venerable workhorses of the thermoset polymer family, are synthesized through the condensation reaction of a phenol with an aldehyde, most commonly formaldehyde.[1] Their exceptional thermal stability, chemical resistance, and adhesive properties have cemented their use in a myriad of industrial applications, from molding compounds and laminates to coatings and adhesives.[2]

The functional properties of phenolic resins can be precisely tailored by modifying the structure of the phenolic monomer. Incorporating a long alkyl chain, such as a dodecyl group, onto the cresol backbone introduces significant changes to the final polymer. The use of 4-Dodecyl-o-cresol as the primary phenolic monomer imparts increased flexibility, hydrophobicity, and solubility in nonpolar solvents. These characteristics are highly desirable for applications in specialized coatings, rubber tackification, and as curing agents for epoxy resins where enhanced compatibility with organic matrices is required.[3][4]

This guide provides detailed protocols for the synthesis of two primary classes of phenolic resins using this compound: Novolacs (produced under acidic catalysis with a molar excess of the phenol) and Resols (produced under basic catalysis with a molar excess of formaldehyde).[1][5]

Part 1: Synthesis of this compound Novolac Resin

Novolac resins are thermoplastic prepolymers that require a curing agent (e.g., hexamethylenetetramine) to cross-link into a rigid thermoset network.[6] The synthesis involves an acid-catalyzed electrophilic substitution reaction where formaldehyde forms methylene bridges, typically at the ortho and para positions of the phenolic ring relative to the hydroxyl group.[6][7] The excess of this compound ensures the polymer chains are terminated with phenolic rings, preventing premature gelation.[5]

Underlying Mechanism: Acid-Catalyzed Polycondensation

The reaction proceeds via the protonation of formaldehyde by the acid catalyst, forming a highly reactive carbocation. This cation then attacks the electron-rich aromatic ring of this compound at the positions ortho to the activating hydroxyl group. Subsequent dehydration and repeated condensation steps lead to the formation of a linear or branched polymer chain linked by methylene bridges.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Condensation & Polymerization F HCHO (Formaldehyde) H H+ (Acid Catalyst) C [H2C=OH]+ (Protonated Formaldehyde) F->C + H+ P This compound I Hydroxymethyl Intermediate P->I + [H2C=OH]+ I2 Hydroxymethyl Intermediate D Dimer + H2O I2->D + this compound - H+ P2 This compound Polymer Novolac Resin D->Polymer + HCHO, + Phenol... (Chain Growth)

Caption: Acid-catalyzed reaction mechanism for Novolac synthesis.

Experimental Protocol: Step-by-Step Synthesis

1.2.1 Materials & Equipment

Reagents Equipment
This compound (98%)500 mL Three-neck round-bottom flask
Formaldehyde (37% aq. solution)Mechanical stirrer with paddle
Oxalic Acid (or p-Toluene Sulfonic Acid)Heating mantle with temperature controller
Toluene (Solvent)Thermometer
Sodium Hydroxide (for neutralization)Condenser
Deionized WaterDean-Stark trap (optional, for azeotropic distillation)
---Vacuum distillation setup

1.2.2 Procedure

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and thermometer. Ensure all glassware is clean and dry.

  • Charging Reactants: Charge the reactor with this compound and toluene. The typical molar ratio of this compound to formaldehyde for novolac synthesis is between 1:0.75 and 1:0.85.[5] Begin stirring to dissolve the cresol derivative.

  • Catalyst Addition: Once the solution is homogenous, add the acid catalyst (e.g., oxalic acid, approximately 0.5-1.5% of the cresol weight).[7]

  • Reaction Initiation: Begin heating the mixture to 95-100°C under continuous stirring.

  • Formaldehyde Addition: Slowly add the 37% formaldehyde solution dropwise over 30-60 minutes, carefully monitoring the reaction temperature to control the exothermic reaction.

  • Reflux: Maintain the reaction mixture at reflux (approx. 100°C) for 2-4 hours. The progress can be monitored by periodically checking the viscosity or free formaldehyde content.

  • Dehydration: After the condensation period, configure the apparatus for distillation. Remove water and toluene under atmospheric pressure until the temperature reaches approximately 150°C.

  • Vacuum Stripping: Apply a vacuum to remove the remaining solvent and any unreacted monomers. Gradually increase the temperature to 180-200°C under full vacuum until the desired softening point is achieved.

  • Discharge: Cool the reactor to around 150°C and discharge the molten resin onto a cooling tray. The resulting product is a solid, brittle resin at room temperature.

Characterization & Data Summary

The synthesized novolac resin should be characterized to ensure it meets the required specifications.

  • Softening Point (Ring & Ball): A key indicator of the polymer's molecular weight and degree of condensation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the chemical structure, identifying the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches from alkyl chains (~2920, 2850 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), and C-O stretch (~1200 cm⁻¹). The absence of significant aldehyde peaks is expected.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Novolac resins typically have a molecular weight ranging from 2,000 to 50,000 Daltons.[5][8]

Parameter Typical Value Rationale
Molar Ratio (Cresol:Formaldehyde)1 : 0.8Ensures phenolic end-groups, preventing gelation.[5]
Catalyst (Oxalic Acid)1% w/w of cresolProvides sufficient acidity for the reaction.
Reaction Temperature95-100 °CBalances reaction rate and prevents side reactions.
Reaction Time2-4 hoursAllows for sufficient chain growth.
Expected Softening Point90-120 °CDependent on final molecular weight.
Expected Molecular Weight (Mw)2,000 - 10,000 DaTypical for novolac prepolymers.

Part 2: Synthesis of this compound Resol Resin

Resol resins are thermosetting prepolymers that can self-cure with the application of heat, as they contain reactive hydroxymethyl (-CH₂OH) groups.[9] They are synthesized under alkaline conditions with a molar excess of formaldehyde.[10][11] The base catalyst facilitates the formation of a phenoxide ion, which then reacts with formaldehyde to form hydroxymethyl cresols. These intermediates then condense to form the resol polymer.[9][12]

Underlying Mechanism: Base-Catalyzed Polycondensation

The reaction begins with the deprotonation of the phenolic hydroxyl group by the base, forming a phenoxide anion. This highly nucleophilic anion attacks the electrophilic carbon of formaldehyde in an addition reaction. This is followed by slower condensation reactions between hydroxymethyl groups or between a hydroxymethyl group and an activated ring position on another cresol molecule to form methylene or ether linkages.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Condensation P This compound OH OH- (Base Catalyst) Anion Phenoxide Anion + H2O P->Anion + OH- Anion2 Phenoxide Anion I Hydroxymethyl Cresol Anion2->I + HCHO F HCHO (Formaldehyde) I2 Hydroxymethyl Cresol D Dimer + H2O (Methylene or Ether Bridge) I2->D + Another Intermediate I3 Hydroxymethyl Cresol Polymer Resol Resin D->Polymer (Chain Growth)

Caption: Base-catalyzed reaction mechanism for Resol synthesis.

Experimental Protocol: Step-by-Step Synthesis

2.2.1 Materials & Equipment

Reagents Equipment
This compound (98%)500 mL Three-neck round-bottom flask
Formaldehyde (37% aq. solution)Mechanical stirrer with paddle
Sodium Hydroxide (50% aq. solution)Heating mantle with temperature controller
Deionized WaterThermometer
---Condenser
---Vacuum distillation setup

2.2.2 Procedure

  • Reactor Setup: Assemble the reaction flask as described in the novolac procedure.

  • Charging Reactants: Charge the reactor with this compound.

  • Catalyst Addition: Add the 50% sodium hydroxide solution as the catalyst. The amount typically ranges from 2-6% of the cresol weight.[10] Stir until a homogenous mixture is formed.

  • Formaldehyde Addition: Heat the mixture to 60-70°C. Slowly add the formaldehyde solution over 60-90 minutes. The molar ratio of this compound to formaldehyde for resol synthesis is typically between 1:1.5 and 1:3.[9] Maintain the temperature below 70°C to control the initial exothermic addition reaction.

  • Condensation: After the formaldehyde addition is complete, slowly heat the mixture to 85-95°C and hold for 1-2 hours to advance the condensation reaction.[10] The reaction progress is monitored by measuring the viscosity of the solution.

  • Dehydration: Once the target viscosity is reached, cool the reactor to 50-60°C. Apply a vacuum to carefully distill the water from the mixture. This step is critical; excessive dehydration can lead to gelation.

  • Neutralization & Discharge: Cool the resin to below 50°C. If required, the resin can be neutralized with a suitable acid (e.g., phosphoric acid). The final product is typically a viscous liquid or a low-melting solid, depending on the degree of condensation.

Characterization & Data Summary
  • Viscosity: A primary parameter for resol resins, indicating the extent of polymerization.

  • pH and Solids Content: Important for formulation and application consistency.

  • Free Formaldehyde Content: Measured to ensure the resin meets regulatory and performance standards.

  • FT-IR Spectroscopy: Will show characteristic peaks similar to novolac, but with more prominent O-H bands and potentially ether linkage peaks (C-O-C, ~1100 cm⁻¹).

Parameter Typical Value Rationale
Molar Ratio (Cresol:Formaldehyde)1 : 2.0Excess formaldehyde ensures hydroxymethyl groups for self-curing.[9]
Catalyst (NaOH, 50% aq.)3% w/w of cresolProvides alkaline environment for phenoxide formation.[10]
Reaction Temperature85-95 °CPromotes controlled condensation.
Reaction Time1-2 hoursAdvances the polymer to the desired viscosity.
Expected StateViscous LiquidResols are typically supplied as solutions or low-melting solids.
Expected Molecular Weight (Mw)2,000 - 20,000 DaLower than novolacs due to branching and hydroxymethyl groups.[8]

Overall Experimental Workflow

The following diagram illustrates the logical flow from starting materials to final characterized resin for both Novolac and Resol synthesis pathways.

G cluster_Paths Synthesis Pathways cluster_Ops Core Operations cluster_Char Characterization N_Path Novolac Path (Acid Catalyst, F:P < 1) Add_Cat 2. Add Catalyst N_Path->Add_Cat R_Path Resol Path (Base Catalyst, F:P > 1) R_Path->Add_Cat Charge 1. Charge Reactor (this compound) Charge->Add_Cat Add_F 3. Add Formaldehyde (Controlled Temp) Add_Cat->Add_F React 4. Condensation Reaction (Reflux/Heating) Add_F->React Dehydrate 5. Dehydration & Stripping (Heat & Vacuum) React->Dehydrate Discharge 6. Discharge Product Dehydrate->Discharge N_Char Novolac Characterization - Softening Point - FT-IR - GPC (Mw) Discharge->N_Char Novolac Product R_Char Resol Characterization - Viscosity - Solids Content - FT-IR - Free HCHO Discharge->R_Char Resol Product

Caption: General experimental workflow for phenolic resin synthesis.

Safety Precautions

  • Handling of Reagents: Formaldehyde is a known carcinogen and sensitizer. This compound is a phenolic compound and can cause skin irritation or burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Exothermic Reactions: The initial addition of formaldehyde is exothermic. Controlled, slow addition and vigilant temperature monitoring are crucial to prevent runaway reactions.

  • Vacuum Operations: Ensure all glassware used for vacuum distillation is free from cracks or defects to prevent implosion.

References

  • CN104628991B - Method for synthesizing o-cresol formaldehyde epoxy resin by using cosolvent and recovering cosolvent. Google Patents. [URL: https://patents.google.
  • Synthesis of 4-dodecylphenol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-dodecylphenol/]
  • CN102002139A - Method for preparing modified phenolic resin for coating with cresol residue. Google Patents. [URL: https://patents.google.
  • Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications - Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_10_2]
  • Preparation of novolacs using phenolic rich components as partial substitute of phenol from biomass pyrolysis oils - SciSpace. [URL: https://typeset.io/papers/preparation-of-novolacs-using-phenolic-rich-components-as-25flv6m97l]
  • Preparation of Phenol Formaldehyde Resin - YouTube. [URL: https://www.youtube.
  • SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP - WOOD RESEARCH. [URL: https://www.infona.pl/resource/bwmeta1.element.agro-d318e874-8857-4171-897b-891321043329]
  • WO2017075166A1 - Novel alkylphenol resins and a method of preparing thereof. Google Patents. [URL: https://patents.google.
  • Synthesis of phenol-formaldehyde resol resins using organosolv pine lignins - ResearchGate. [URL: https://www.researchgate.net/publication/372793739_Synthesis_of_phenol-formaldehyde_resol_resins_using_organosolv_pine_lignins]
  • SYNTHESIS OF IMPROVED PHENOLIC RESINS - CORE. [URL: https://core.ac.uk/display/4283594]
  • US10982034B2 - Alkylphenol resins and a method of preparing thereof. Google Patents. [URL: https://patents.google.
  • CN103657723B - Preparation method of catalyst for preparing dodecyl phenol. Google Patents. [URL: https://patents.google.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - ATSDR. [URL: https://www.
  • EP3426502B1 - Process for the preparation of novolac alkylphenol resins. Google Patents. [URL: https://patents.google.
  • US3876620A - Process of preparing phenolic-aldehyde polymer using o-cresol. Google Patents. [URL: https://patents.google.
  • Mesostructured m-Cresol Formaldehyde, Resorcinol Formaldehyde and m-Aminophenol Formaldehyde Composite Resins: Their Adsorption - World Researchers Associations. [URL: http://www.wrassociations.org/Uploads/pro/20120101/10000000-1000-1000-1000-100000000000_2.pdf]
  • Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06873c]
  • Phenolic resins for can coatings: II. Resoles based on cresol/phenol mixtures or tert. butyl phenol - ResearchGate. [URL: https://www.researchgate.net/publication/232014457_Phenolic_resins_for_can_coatings_II_Resoles_based_on_cresolphenol_mixtures_or_tert_butyl_phenol]
  • Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - MDPI. [URL: https://www.mdpi.com/2073-4360/9/11/568]
  • Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra06873c]
  • Application of Alkyl Phenolic Resins (Novolaks) Difference between RESOL - Polytone. [URL: https://polytone.com/application-of-alkyl-phenolic-resins-novolaks-difference-between-resol-novolak-resins/]
  • KR20210018784A - Catalyst system for curing phenol resol resins. Google Patents. [URL: https://patents.google.
  • Surfactant Synthesis: Leveraging Dodecyl Phenol as a Precursor - Chem Catalyst Pro. [URL: https://www.chemcatalystpro.com/news/surfactant-synthesis-leveraging-dodecyl-phenol-as-a-precursor]
  • SYNTHESIS OF IMPROVED PHENOLIC RESINS - NASA Technical Reports Server. [URL: https://ntrs.nasa.

Sources

Application Notes and Protocols: 4-Dodecyl-o-cresol as a Surfactant in Emulsion Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Dodecyl-o-cresol as a primary surfactant for the formulation of stable emulsions. We delve into the physicochemical properties of this alkylphenol surfactant, outlining the fundamental principles of its stabilizing action at oil-water interfaces. Detailed, step-by-step protocols are provided for the preparation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions, alongside methodologies for their rigorous characterization using visual inspection, microscopy, and dynamic light scattering (DLS). This guide is structured to provide not only procedural instructions but also the scientific rationale behind experimental choices, empowering users to optimize formulations for applications ranging from drug delivery to materials science.

Introduction to this compound: A Hydrophobic Non-Ionic Surfactant

This compound is an organic compound characterized by a hydrophilic phenolic head group (the ortho-cresol) and a long, lipophilic C12 alkyl chain (dodecyl group). This amphipathic structure imparts surface-active properties, making it a candidate for use as a non-ionic surfactant. Unlike ionic surfactants, non-ionic surfactants like this compound offer stability over a wide range of pH and electrolyte concentrations, a valuable attribute in complex formulations.[1] The long dodecyl tail provides substantial anchoring in the oil phase, while the polar hydroxyl group of the cresol head interacts with the aqueous phase. This molecular architecture is particularly suited for stabilizing water-in-oil emulsions or acting as a co-surfactant in oil-in-water systems. Alkylphenols and their derivatives have a long history of use as effective emulsifiers, dispersants, and stabilizers in various industrial applications.[2][3]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueSource
Synonyms 4-Lauryl-o-cresol[4]
CAS Number 25912-91-8, 29665-59-6[5][6]
Molecular Formula C₁₈H₃₀O[7]
Molecular Weight 262.43 g/mol [5]
Appearance White to light yellow powder or crystal[8]
Melting Point 47 °C[8]
Boiling Point 383.3±11.0 °C (Predicted)[8]
Density 0.915±0.06 g/cm³ (Predicted)[8]
Molecular Structure

The distinct hydrophobic tail and hydrophilic head are visualized below. This structure is fundamental to its function as a surface-active agent.

cluster_cresol Hydrophilic Head (o-cresol) b1 b2 b1->b2 b6 b3 OH b2->b3 b5 b4 CH₃ b3->b4 b4->b5 b5->b6 tail —(CH₂)₁₁—CH₃ b5->tail b6->b1 label_tail Lipophilic Tail (Dodecyl)

Molecular structure of this compound.
Surfactant Characteristics: HLB and CMC

Two key parameters govern the application of any surfactant: the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC).

  • Hydrophile-Lipophile Balance (HLB): The HLB value predicts whether a surfactant will promote a water-in-oil (W/O) or oil-in-water (O/W) emulsion.[9] The scale typically ranges from 0 to 20, with lower values indicating a more lipophilic (oil-loving) nature and higher values indicating a more hydrophilic (water-loving) nature.[10]

    • HLB 3-6: Favors the formation of W/O emulsions.[9][11]

    • HLB 8-18: Favors the formation of O/W emulsions.[1][12]

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution.[13] This parameter is crucial for understanding the efficiency of a surfactant. While the exact CMC of this compound in various solvents requires experimental determination (e.g., via tensiometry or fluorescence spectroscopy), it is a fundamental property to consider during formulation development.[14][15][16]

Principles of Emulsion Stabilization

An emulsion is a dispersion of one immiscible liquid within another, such as oil in water.[17] These systems are thermodynamically unstable and require the presence of an emulsifying agent to prevent phase separation over time.[18] this compound stabilizes emulsions by adsorbing at the oil-water interface, creating a protective barrier around the dispersed droplets.

Mechanism of Steric Stabilization

As a non-ionic surfactant, this compound primarily provides steric stabilization . The lipophilic dodecyl tails penetrate the oil droplet, while the hydrophilic cresol heads orient towards the continuous aqueous phase (in an O/W emulsion) or the dispersed water droplet's interior (in a W/O emulsion). This creates a physical barrier that prevents droplets from coalescing upon collision.

cluster_emulsion Oil Droplet in Water (O/W Emulsion) Oil Droplet OIL s1 Oil Droplet->s1 s2 Oil Droplet->s2 s3 Oil Droplet->s3 s4 Oil Droplet->s4 s5 Oil Droplet->s5 s6 Oil Droplet->s6 s7 Oil Droplet->s7 s8 Oil Droplet->s8 Water Phase Continuous Water Phase

Steric stabilization of an oil droplet by this compound.

Protocols for Emulsion Preparation

The following protocols provide a starting point for creating emulsions stabilized by this compound. Optimization of surfactant concentration, oil-to-water ratio, and homogenization parameters is recommended for specific applications.

Protocol 3.1: Preparation of a Water-in-Oil (W/O) Emulsion

Based on its estimated low HLB, this compound is ideally suited for creating W/O emulsions. This protocol employs a high-shear mixing technique where the aqueous phase is slowly introduced into the oil phase.[19]

A. Principle To form a stable W/O emulsion, the surfactant must have a greater affinity for the continuous oil phase. By dissolving this compound in the oil phase first, it will properly orient itself around the water droplets as they are sheared into the system, preventing their coalescence.

B. Materials and Equipment

  • Oil Phase: Mineral oil, silicone oil, or other non-polar liquid.

  • Aqueous Phase: Deionized or distilled water.

  • Surfactant: this compound.

  • High-shear homogenizer (e.g., rotor-stator type).

  • Glass beakers.

  • Magnetic stirrer and stir bar.

  • Heating plate (if necessary to melt components).

  • Pipettes or burette for controlled addition.

C. Step-by-Step Methodology

  • Prepare the Oil Phase:

    • In a beaker, weigh the desired amount of the oil phase.

    • Add the required amount of this compound to the oil. A typical starting concentration is 1-5% w/w of the total emulsion weight.

    • Gently heat the mixture on a hot plate to approximately 50-60°C (above the surfactant's melting point) while stirring with a magnetic stir bar until the surfactant is completely dissolved and the phase is uniform.

  • Prepare the Aqueous Phase:

    • In a separate beaker, prepare the aqueous phase. If including water-soluble active ingredients, dissolve them at this stage.

    • Heat the aqueous phase to the same temperature as the oil phase (50-60°C). This prevents thermal shock and potential precipitation during emulsification.

  • Emulsification:

    • Place the beaker containing the oil phase under the high-shear homogenizer.

    • Begin homogenizing the oil phase at a moderate speed (e.g., 5,000-8,000 RPM).

    • Very slowly, add the aqueous phase to the oil phase dropwise using a pipette or burette. The slow addition is critical to prevent phase inversion.[19]

    • As the aqueous phase is added, you may observe an increase in viscosity.

  • Homogenization and Cooling:

    • Once all the aqueous phase has been added, increase the homogenization speed (e.g., 10,000-15,000 RPM) and continue for 3-5 minutes to ensure a fine dispersion of water droplets.

    • Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle stirring.

Protocol 3.2: Preparation of an Oil-in-Water (O/W) Emulsion

While this compound is not the ideal primary surfactant for O/W emulsions due to its low HLB, it can be used in combination with a high-HLB surfactant. For this protocol, we will describe its use as a co-surfactant.

A. Principle Blending a low-HLB surfactant (like this compound) with a high-HLB surfactant allows for the creation of a more robust and stable interfacial film around oil droplets than a single surfactant might provide. The required HLB of the blend should match the required HLB of the oil being emulsified.

B. Materials and Equipment

  • Oil Phase: Medium-chain triglycerides, vegetable oil, etc.

  • Aqueous Phase: Deionized or distilled water.

  • Surfactants: this compound (low HLB) and a high-HLB surfactant (e.g., Polysorbate 80, HLB ≈ 15).

  • High-shear homogenizer.

  • Glass beakers, magnetic stirrer, heating plate.

C. Step-by-Step Methodology

  • Prepare the Oil Phase:

    • In a beaker, combine the oil phase with the calculated amount of this compound.

    • Heat to 65-75°C while stirring to ensure complete dissolution.

  • Prepare the Aqueous Phase:

    • In a separate, larger beaker, combine the water with the high-HLB surfactant.

    • Heat the aqueous phase to the same temperature as the oil phase (65-75°C).[20]

  • Emulsification:

    • Place the beaker containing the aqueous phase under the high-shear homogenizer and begin mixing at a moderate speed.

    • Slowly pour the hot oil phase into the vortex of the stirring aqueous phase.

  • Homogenization and Cooling:

    • Once all the oil phase has been added, increase the homogenization speed to 10,000-20,000 RPM for 3-5 minutes to reduce the droplet size.

    • Transfer the emulsion to a container with gentle stirring and allow it to cool to room temperature.

Protocols for Emulsion Characterization

Characterization is essential to confirm the successful formation of a stable emulsion with the desired properties.

prep Emulsion Preparation (Protocol 3.1 or 3.2) macro Macroscopic Analysis (Phase Separation, Creaming) prep->macro micro Microscopic Analysis (Confirm Emulsion Type) macro->micro dls DLS Analysis (Droplet Size, PDI) micro->dls zeta Zeta Potential (Stability Assessment) dls->zeta report Data Reporting & Interpretation zeta->report

Workflow for emulsion preparation and characterization.
Protocol 4.1: Macroscopic and Microscopic Analysis

A. Macroscopic Stability Assessment

  • Transfer a sample of the emulsion into a clear, sealed glass vial.

  • Visually inspect for homogeneity immediately after preparation.

  • Store the sample at ambient temperature and observe over time (e.g., 24 hours, 1 week, 1 month) for signs of instability such as:

    • Creaming/Sedimentation: Formation of a concentrated layer of the dispersed phase at the top or bottom.

    • Coalescence: Merging of droplets, leading to visible oil or water separation.

    • Phase Inversion: The emulsion flips from O/W to W/O or vice versa.

B. Microscopic Analysis to Confirm Emulsion Type

  • Place a small drop of the emulsion on a microscope slide.

  • Add a drop of a water-soluble dye (e.g., methylene blue) and gently mix with a coverslip.

  • Observe under a light microscope.

    • O/W Emulsion: The continuous aqueous phase will be stained blue, with clear, colorless oil droplets dispersed within it.

    • W/O Emulsion: The continuous oil phase will remain colorless, and the dispersed water droplets will be stained blue.

Protocol 4.2: Droplet Size and Polydispersity Analysis via DLS

Dynamic Light Scattering (DLS) is a powerful technique for measuring the size distribution of droplets in the sub-micron range.[21][22][23][24]

A. Principle DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the emulsion droplets.[21] Smaller particles move faster, causing faster fluctuations. Analysis of these fluctuations yields the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution.[23]

B. Step-by-Step Methodology

  • Sample Preparation: Dilute the emulsion with the continuous phase (filtered deionized water for O/W, filtered oil for W/O) to a suitable concentration. The sample should be slightly turbid but not opaque. Over-concentration can lead to multiple scattering artifacts.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including temperature (e.g., 25°C) and the refractive index and viscosity of the continuous phase.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 1-2 minutes.

    • Perform the measurement. Typically, this involves multiple runs that are automatically averaged by the software.

  • Data Analysis:

    • Z-Average: The primary value reported for mean droplet size. For many applications, a Z-average below 300 nm is desirable.[18]

    • Polydispersity Index (PDI): A measure of distribution width. A PDI value < 0.3 indicates a relatively narrow, monomodal size distribution, which is often correlated with better stability.

Troubleshooting Common Emulsion Issues

ProblemPotential Cause(s)Suggested Solution(s)
Immediate Phase Separation Incorrect surfactant choice (HLB mismatch); Insufficient surfactant concentration; Inadequate homogenization energy.Verify the required HLB of your oil phase; Increase surfactant concentration; Increase homogenization speed and/or time.[19]
Large Droplet Size (>1 µm) Insufficient homogenization; High viscosity of the continuous phase.Increase homogenization speed/time; Consider using a higher-energy method like microfluidization; Heat the emulsion during homogenization to reduce viscosity.
High PDI (>0.5) Inefficient homogenization; Ostwald ripening (in O/W emulsions with slightly water-soluble oils).Optimize homogenization parameters; Add a co-surfactant or a ripening inhibitor (a highly insoluble oil).
Creaming or Sedimentation Droplet size is too large; Density difference between phases.Reduce droplet size through improved homogenization; Increase the viscosity of the continuous phase by adding a thickening agent (e.g., xanthan gum for O/W).

References

  • Uslu, S., & Demircan, B. (2022). Physical features’ characterization of the water-in-mineral oil macro emulsion stabilized by a nonionic surfactant. Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. (n.d.). Making an oil-water emulsion. RSC Education. [Link]

  • PTG Eindhoven. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Alexandridis, P., & Pappa, G. D. (2021). Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. MDPI. [Link]

  • Let's Make Beauty. (2025). How to Formulate Water-in-Oil Emulsions. [Link]

  • HORIBA. (n.d.). DLS vs. Diffraction of Flavor Emulsions. [Link]

  • Matthies, H. J. M. (1996). Chemical study on alkylphenols. WUR eDepot. [Link]

  • Kumar, R., Verma, C., & Mandal, A. (2023). Formulation and characterization of nanoemulsions stabilized by nonionic surfactant and their application in enhanced oil recovery. Taylor & Francis Online. [Link]

  • Al-Muntaser, A. A., et al. (2022). Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. RSC Publishing. [Link]

  • Mdluli, B. S., et al. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. MDPI. [Link]

  • Wang, Y., et al. (2022). Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion. ACS Publications. [Link]

  • Google Patents. (2009).
  • Matos, M., et al. (2018). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. PubMed Central. [Link]

  • PCI Magazine. (2010). Alkylphenol Ethoxylate-Free Sulfates in Emulsion Polymerization. [Link]

  • Google Patents. (1972).
  • Wikipedia. (n.d.). Hydrophilic–lipophilic balance. [Link]

  • Pereira, J. C., et al. (2017). Tuning of properties of alkyl phenol formaldehyde resins in petroleum demulsifiers: 1. Emulsion stability test. ResearchGate. [Link]

  • The Pharmapedia. (2020). The HLB System. [Link]

  • SlideShare. (n.d.). Hydrophilic-Lipophilic Balance (HLB). [Link]

  • PCC Group. (2025). HLB - what is it? Hydrophilic-lipophilic balance. [Link]

  • Google Patents. (2009).
  • CP Lab Safety. (n.d.). This compound, 10g. [Link]

  • PubMed. (2016). Comprehensive study on critical micellar concentrations of SDS in acetonitrile-water solvents. [Link]

  • NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). [Link]

  • PubChem - NIH. (n.d.). 4-Dodecylresorcinol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-dodecylphenol. [Link]

  • SciSpace. (2005). Effect of the nature of the counterion on the properties of anionic surfactants. 5. Self-association behavior and micellar prope. [Link]

  • MDPI. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. [Link]

  • INNOSPEC. (n.d.). Primary Surfactants. [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PMC - NIH. (n.d.). Initiation of Anaerobic Degradation of p-Cresol by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum. [Link]

  • PubMed. (2020). Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential. [Link]

  • PubMed. (n.d.). Effect of counterions on surface and foaming properties of dodecyl sulfate. [Link]

  • MDPI. (n.d.). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. [Link]

  • PubChem - NIH. (n.d.). O-Cresol. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 4-Dodecyl-O-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Dodecyl-O-cresol is an alkylphenol, a class of organic compounds that finds application in various industrial and pharmaceutical manufacturing processes. Due to its potential impact on product purity and safety, a robust and reliable analytical method for its quantification is essential for quality control and regulatory compliance. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for implementation in research, development, and quality control laboratories. The principles of method validation are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3][4], and the chromatographic parameters are established in accordance with the United States Pharmacopeia (USP) General Chapter <621>[5][6][7][8][9] and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46[10][11][12][13][14].

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This technique separates compounds based on their hydrophobicity. This compound, being a nonpolar compound due to its long alkyl chain, is well-retained on a nonpolar stationary phase (such as C18) and is eluted with a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of accurately weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric glassware: Class A.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (HPLC or Milli-Q grade).

  • Reagents: Phosphoric acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (85:15, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 279 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Causality behind Experimental Choices:

  • Column: A C18 column is chosen for its excellent retention and separation of nonpolar compounds like this compound. The dimensions and particle size provide a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. Acetonitrile is selected for its strong elution strength for hydrophobic compounds. The addition of a small amount of phosphoric acid helps to sharpen the peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • Detection Wavelength: Based on data for structurally similar compounds like other alkylphenols and cresol isomers, a detection wavelength of 279 nm is selected, as this is a region of significant UV absorbance for phenolic compounds[15][16][17][18]. A Diode Array Detector is recommended to confirm peak purity.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general protocols for different sample types.

For Drug Products (e.g., Tablets, Capsules):

  • Accurately weigh and transfer a portion of the powdered tablets or capsule contents, equivalent to a target concentration of this compound, into a suitable volumetric flask.

  • Add a sufficient volume of mobile phase to dissolve the analyte.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial[19][20].

For Liquid Samples (e.g., Formulations, Wastewater):

  • If the sample contains suspended particles, centrifuge or filter it through a 0.45 µm filter.

  • Depending on the expected concentration, the sample may be injected directly or diluted with the mobile phase to fall within the calibration range.

  • For trace-level analysis in complex matrices like wastewater, a pre-concentration step using Solid-Phase Extraction (SPE) with a C18 cartridge may be necessary[21][22].

Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

analytical_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Receive and Log Sample SamplePrep Prepare Sample Solution Sample->SamplePrep StandardPrep Prepare Standard Solutions SystemSuitability System Suitability Test StandardPrep->SystemSuitability Analysis Inject Standards and Samples SamplePrep->Analysis SystemSuitability->Analysis If passes Integration Peak Integration and Identification Analysis->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report validation_parameters cluster_validation Method Validation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy Precision->LOQ Robustness Robustness

Caption: Interrelationships of HPLC method validation parameters.

Data Analysis and Reporting

The concentration of this compound in the sample is calculated using the calibration curve generated from the analysis of the working standard solutions. The results should be reported with the appropriate units (e.g., µg/mL, mg/g). The report should also include the chromatograms, the calibration curve, and a summary of the method validation results.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward to implement and, upon successful validation, can be used for routine quality control testing in the pharmaceutical and chemical industries.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [5][6][7][8][9]2. European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia, 11th Edition. Chapter 2.2.46. Chromatographic separation techniques. Strasbourg, France: EDQM. [10][11][12][13][14]3. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [1][2][3][4][23]4. Moneeb, M. S., Hewala, I. I., Elmongy, H. A., & Wahbi, A. A. (2015). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. Pakistan journal of pharmaceutical sciences, 28(4), 1323–1330. 5. U.S. Environmental Protection Agency. (1988). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [24]6. Sigma-Aldrich. (2011). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. [15]7. Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [25]8. Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [21]9. Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. [20]10. LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.

Sources

Quantitative Analysis of 4-Lauryl-o-cresol using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the quantitative analysis of 4-Lauryl-o-cresol, a long-chain alkylphenol, by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the phenolic hydroxyl group, a chemical derivatization step is essential for reliable chromatographic analysis. This protocol details a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance analyte volatility and improve peak symmetry. The subsequent GC-MS method provides high selectivity and sensitivity for the detection and quantification of the target analyte. We provide a complete workflow, from sample preparation and derivatization to instrumental parameters and method validation guidelines, designed to be implemented in research, quality control, and drug development laboratories.

Introduction and Scientific Principle

4-Lauryl-o-cresol belongs to the class of alkylphenols, compounds characterized by a phenol ring substituted with one or more alkyl groups. These compounds find use as precursors and intermediates in the synthesis of resins, pesticides, pharmaceuticals, and dyes.[1][2][3] The long lauryl (C12) chain gives the molecule significant non-polar character, but the phenolic hydroxyl group introduces polarity that complicates direct GC analysis. The active hydrogen on the hydroxyl group can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity.

To overcome these challenges, a derivatization step is employed.[4] This method utilizes silylation, a common and effective technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[5] This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC analysis and resulting in sharp, symmetrical chromatographic peaks for accurate quantification.[4]

The principle of the subsequent analysis relies on the high resolving power of gas chromatography to separate the derivatized 4-Lauryl-o-cresol from the sample matrix, followed by detection and quantification using mass spectrometry.[6] The mass spectrometer provides definitive identification based on the unique mass spectrum of the derivatized molecule and enables sensitive quantification.

Experimental Workflow Overview

The entire analytical process, from sample handling to final data analysis, is outlined below. This workflow is designed to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Silylation (Derivatization) cluster_analysis Phase 3: GC-MS Analysis cluster_data Phase 4: Data Processing & Validation A Prepare 4-Lauryl-o-cresol Stock & Calibration Standards B Aliquot Sample/Standard into Reaction Vial A->B C Evaporate to Dryness (under Nitrogen Stream) B->C D Add Silylation Reagent (BSTFA + 1% TMCS) C->D E Incubate at 70°C for 30 min D->E F Inject Derivatized Sample into GC-MS E->F G Separation on Capillary Column F->G H Detection by Mass Spectrometer (Scan or SIM Mode) G->H I Peak Integration & Identification (Retention Time & Mass Spectrum) H->I J Quantification using Calibration Curve I->J K Method Validation Assessment (Accuracy, Precision, Linearity) J->K

Caption: Workflow for GC-MS analysis of 4-Lauryl-o-cresol.

Materials and Methods

Reagents and Standards
  • 4-Lauryl-o-cresol analytical standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous (as a catalyst and solvent)

  • Hexane or Ethyl Acetate, HPLC or GC-grade

  • Nitrogen gas, high purity (99.999%)

  • Deionized water

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7][8]

  • Autosampler: G4513A or equivalent.

  • Consumables: 2 mL amber glass autosampler vials with PTFE-lined septa, micro-inserts, GC inlet liners (deactivated), and syringes.

Detailed Experimental Protocols

Preparation of Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Lauryl-o-cresol standard and dissolve it in 10 mL of hexane or ethyl acetate in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range for establishing linearity might be 1, 5, 10, 25, 50, and 100 µg/mL.

Derivatization Protocol

The causality behind this protocol is to create a volatile and thermally stable TMS-ether derivative of the analyte in an anhydrous environment to ensure the reaction goes to completion.

  • Aliquot: Transfer 100 µL of each calibration standard or sample solution into a 2 mL autosampler vial.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of high-purity nitrogen at room temperature. An anhydrous environment is critical as silylation reagents are moisture-sensitive.[5]

  • Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine followed by 50 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and catalyst, neutralizing the HCl byproduct.

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for your specific instrumentation and application.

Parameter Setting Rationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature280 °CEnsures rapid volatilization of the high-boiling point derivatized analyte without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance separation efficiency and analysis time.
Oven ProgramInitial: 150 °C, hold 1 min. Ramp: 15 °C/min to 320 °C. Hold: 5 min.Separates the analyte from solvent and lighter impurities, then elutes the high-boiling target compound.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating characteristic and comparable mass spectra.
Source Temperature230 °CReduces contamination and ensures consistent ionization.
Quadrupole Temperature150 °CMaintains ion flight path and prevents contamination.
Mass Scan Rangem/z 50 - 550Covers the expected mass of the derivatized analyte (MW ≈ 362.7) and its key fragments.
Solvent Delay5 minPrevents the high concentration of solvent from saturating the detector and causing filament damage.

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines.[9][10] The following parameters should be assessed.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities).No interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995 over the defined concentration range.
Accuracy The closeness of the test results to the true value, often assessed by spike-recovery studies.Mean recovery between 80% and 120%.[11]
Precision (Repeatability)The precision under the same operating conditions over a short interval of time (intra-day precision).Relative Standard Deviation (%RSD) ≤ 15%.[10]
Precision (Intermediate)The precision within-laboratory variations (different days, different analysts).Relative Standard Deviation (%RSD) ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision.Signal-to-Noise Ratio (S/N) ≥ 10.[11]

Expected Results and Data Analysis

  • Chromatogram: Under the proposed conditions, the TMS-derivatized 4-Lauryl-o-cresol should elute as a sharp, symmetrical peak well-separated from the solvent front and any derivatization byproducts.

  • Mass Spectrum: The Electron Ionization (EI) mass spectrum of the TMS-derivatized analyte (C₂₃H₄₂OSi, MW = 362.7) is expected to show a discernible molecular ion (M⁺) at m/z 362. The spectrum will likely be dominated by a characteristic fragment ion at m/z 347 ([M-15]⁺), corresponding to the loss of a methyl group from the TMS moiety. Other fragments may arise from cleavage of the lauryl chain. Identification is confirmed by matching both the retention time and the mass spectrum against a derivatized authentic standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of 4-Lauryl-o-cresol in unknown samples is then calculated from this curve using linear regression.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 4-Lauryl-o-cresol by GC-MS. The critical step of silylation derivatization successfully addresses the challenges associated with analyzing polar phenolic compounds by gas chromatography. The detailed method, from sample preparation to instrumental analysis and validation, serves as a reliable starting point for researchers in various fields, ensuring accurate and reproducible quantification of this and similar long-chain alkylphenols.

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, [Link]

  • Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography A, [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, [Link]

  • Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A, [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI, [Link]

  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Analytical Toxicology, [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). International Organisation of Vine and Wine, [Link]

  • Analysis of ethyl derivatives of alkylphenols. Agilent Technologies, [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate, [Link]

  • A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. ResearchGate, [Link]

  • What Is Derivatization In GC-MS?. YouTube, [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). ResearchGate, [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Scientia Pharmaceutica, [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health, [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health, [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics, [Link]

  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI, [Link]

  • Cresol. Wikipedia, [Link]

  • 4-Nonyl-o-cresol. PubChem, [Link]

  • o-Cresol for synthesis. DubiChem, [Link]

  • o-Cresol. Wikipedia, [Link]

Sources

Application Notes and Protocols for Formulating with 4-Dodecyl-O-cresol in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the formulation and use of 4-Dodecyl-O-cresol in various industrial applications. As a Senior Application Scientist, this document synthesizes the known physicochemical properties of alkylated cresols to project the utility of this compound, a molecule combining the phenolic functionality of o-cresol with a lipophilic dodecyl chain. This guide offers insights into its potential roles as a functional additive, detailing formulation protocols, performance expectations, and analytical methodologies. While specific data for this compound is limited, this document extrapolates from well-studied analogous compounds to provide a robust framework for its application.

Introduction to this compound: An Inferred Profile

This compound is an alkylated phenol derivative. Structurally, it is an ortho-cresol molecule with a twelve-carbon alkyl chain attached to the benzene ring at the para-position relative to the hydroxyl group. This molecular architecture strongly suggests its utility as a multifunctional additive in various industrial formulations. The phenolic hydroxyl group provides antioxidant capabilities and potential for further chemical modification, while the long dodecyl chain imparts significant hydrophobicity, enhancing its solubility in non-polar media such as oils and organic solvents.[1][2]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Appearance White to light yellow solid or viscous liquid at room temperature.[3]Based on the properties of o-cresol and other long-chain alkylphenols.[1][4]
Molecular Formula C19H32ODerived from the chemical structure.
Molecular Weight 276.46 g/mol Calculated from the molecular formula.
Solubility Soluble in organic solvents (e.g., alcohols, ethers, hydrocarbons); Insoluble in water.[4][5]The dodecyl chain dominates the molecule's polarity.
Boiling Point > 250 °C (estimated)Expected to be significantly higher than o-cresol (191 °C) due to the large alkyl substituent.[2]
Melting Point 40 °CBased on data for similar alkylated phenols.

Potential Industrial Applications and Formulation Strategies

The bifunctional nature of this compound, possessing both a polar phenolic head and a non-polar alkyl tail, makes it a candidate for several industrial applications.

Antioxidant in Lubricants and Industrial Oils

Causality: The phenolic group can act as a radical scavenger, inhibiting oxidative degradation of lubricants, thereby extending their service life and protecting machinery.[6] The dodecyl chain ensures excellent solubility in base oils.

Experimental Protocol: Formulation of an Antioxidant Additive Package

  • Preparation of the Base Oil: Select a Group II or III mineral base oil or a synthetic PAO (Polyalphaolefin) base oil.

  • Solubilization of this compound:

    • In a temperature-controlled reaction vessel, heat the base oil to 60-70 °C with gentle stirring.

    • Slowly add this compound at a concentration of 0.1% to 1.0% (w/w).

    • Continue stirring until the additive is fully dissolved.

  • Homogenization: Maintain the temperature and stirring for 30 minutes to ensure a homogenous mixture.

  • Compatibility Testing: Blend the formulated oil with other common lubricant additives (e.g., anti-wear agents, detergents) to assess compatibility and potential for precipitation.

  • Performance Evaluation: Conduct standard antioxidant performance tests, such as the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272).

Logical Workflow for Lubricant Formulation:

Caption: Workflow for incorporating this compound into a lubricant formulation.

Monomer for Phenolic and Epoxy Resins

Causality: The hydroxyl group of this compound can react with aldehydes (e.g., formaldehyde) to form phenolic resins or with epichlorohydrin to produce epoxy resins.[7][8] The dodecyl group will be incorporated into the polymer backbone, imparting flexibility, hydrophobicity, and improved impact resistance to the final cured resin.

Experimental Protocol: Synthesis of a Dodecyl-Modified Phenolic Resin

  • Reactor Setup: In a resin kettle equipped with a stirrer, condenser, and temperature control, charge this compound and a suitable solvent (e.g., xylene).

  • Catalyst Addition: Add an acidic or basic catalyst (e.g., oxalic acid or sodium hydroxide) depending on the desired resin properties (novolac or resol).

  • Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde to the reaction mixture while maintaining the temperature at 80-90 °C. The molar ratio of formaldehyde to this compound will determine the degree of cross-linking.

  • Polycondensation: Continue the reaction until the desired viscosity or molecular weight is achieved. Water produced during the reaction can be removed by azeotropic distillation.

  • Purification: Neutralize the catalyst and wash the resin solution to remove unreacted monomers and salts.

  • Solvent Removal: Remove the solvent under vacuum to obtain the final solid or semi-solid resin.

Surfactant and Dispersant in Industrial Cleaning Formulations

Causality: The amphiphilic nature of this compound suggests its use as a non-ionic surfactant or co-surfactant in degreasing and cleaning formulations, particularly for oily and waxy residues.

Experimental Protocol: Formulation of a Solvent-Based Degreaser

  • Solvent Blend: Prepare a blend of hydrocarbon solvents (e.g., kerosene, mineral spirits).

  • Surfactant Addition: Dissolve this compound (1-5% w/w) and a primary non-ionic surfactant (e.g., an alcohol ethoxylate) in the solvent blend with stirring.

  • Emulsifier (Optional): For formulations that will be rinsed with water, add a suitable emulsifier to aid in the removal of the cleaning solution and contaminants.

  • Performance Testing: Evaluate the cleaning efficacy on standardized soiled panels (e.g., steel panels coated with a known grease).

Safety, Handling, and Regulatory Considerations

Toxicity Profile (Inferred from o-cresol and related compounds):

  • Acute Toxicity: Toxic if swallowed or in contact with skin.[9]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[11]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[9]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles and a face shield.[11]

  • Skin and Body Protection: Wear a chemical-resistant protective suit.[11]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.[9][11]

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[10]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[10]

  • Keep containers tightly closed.[10]

Analytical Methods for Quality Control

To ensure the purity and concentration of this compound in formulations, the following analytical techniques are recommended:

  • Gas Chromatography (GC): A suitable method for determining purity and quantifying the material in organic matrices.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of formulations, particularly for separating it from other non-volatile components.[12][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identity confirmation by identifying the characteristic functional groups (O-H stretch, C-H stretch, aromatic C=C bending).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for identity confirmation and purity assessment.

Analytical Workflow:

AnalyticalWorkflow A FTIR B NMR C GC D HPLC RawMaterial Raw this compound RawMaterial->A RawMaterial->B Formulation Final Formulation Formulation->C Formulation->D

Caption: Analytical workflow for quality control of this compound and its formulations.

Conclusion

While this compound is not a widely documented chemical, its inferred properties based on its molecular structure suggest significant potential in various industrial applications. Its dual functionality as a hydrophobic phenol makes it a promising candidate for use as an antioxidant in lubricants, a monomer for specialty polymers, and a surfactant in cleaning formulations. The protocols and data presented in these application notes provide a solid foundation for researchers and formulators to begin exploring the utility of this compound. It is imperative to adhere to strict safety protocols when handling this and related phenolic compounds.

References

  • Safety Data Sheet o-Cresol. (n.d.).
  • 2 - SAFETY DATA SHEET. (2010, April 29).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
  • SAFETY DATA SHEET - Spectrum Chemical. (2019, September 23).
  • osha-32.pdf. (n.d.).
  • 4-N-DODECYL-O-CRESOL | 25912-91-8 - ChemicalBook. (2023, June 8).
  • Synthesis of 4-dodecylphenol - PrepChem.com. (n.d.).
  • This compound, 10g - CP Lab Safety. (n.d.).
  • Table 7-1, Analytical Methods for Determining Cresols in Biological Materials - NCBI. (n.d.).
  • Cresol - Wikipedia. (n.d.). Retrieved from [Link]

  • o-Cresol - Wikipedia. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - NCBI. (n.d.).
  • O-CRESOL CAS N°: 95-48-7 - OECD Existing Chemicals Database. (n.d.). Retrieved from [Link]

  • Cresol - PubChem - NIH. (n.d.). Retrieved from [Link]

  • O-Cresol: Properties, Reactions, Production And Uses - Chemcess. (n.d.). Retrieved from [Link]

  • CRESOL (all isomers) and PHENOL 2546 | NIOSH - CDC. (1992, May 8). Retrieved from [Link]

  • Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • 4-Dodecylresorcinol | C18H30O2 | CID 90458 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (n.d.). Retrieved from [Link]

  • US7759294B2 - Lubricant compositions - Google Patents. (n.d.).
  • CN103408475A - Preparation method of liquid antioxidant 4,6-di(octylsulfanylmethyl) o-cresol - Google Patents. (n.d.).
  • US7214648B2 - Lubricant and additive formulation - Google Patents. (n.d.).
  • O-Cresol | CH3C6H4OH | CID 335 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Cresol/Cresylic Acid | EPA. (n.d.). Retrieved from [Link]

  • NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed. (n.d.). Retrieved from [Link]

  • US6127491A - Phenolic resin polyols and polymers derived from the polyols - Google Patents. (n.d.).
  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics - CIR Report Data Sheet. (2022, January 12). Retrieved from [Link]

  • US20110053817A1 - Multi-grade engine oil formulations comprising a bio-derived ester component - Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Alkylation of o-Cresol with Dodecene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the o-cresol alkylation reaction with dodecene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions you may have before or during your experiments.

Q1: What is the fundamental mechanism of o-cresol alkylation with dodecene?

The alkylation of o-cresol with dodecene is a classic example of a Friedel-Crafts alkylation reaction.[1] This electrophilic aromatic substitution involves the generation of a carbocation from dodecene, which then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are activating and direct the incoming dodecyl group primarily to the ortho and para positions relative to the hydroxyl group.

Q2: Which catalysts are most effective for this reaction?

A range of catalysts can be employed, primarily falling into two categories:

  • Lewis Acids: Traditional catalysts like AlCl₃ and FeCl₃ are very active.[1] However, their use can be complicated by the need for stoichiometric amounts due to complexation with the phenolic hydroxyl group.[2][3][4]

  • Solid Acid Catalysts: These are often preferred for their ease of separation, reusability, and potentially higher selectivity. Examples include:

    • Zeolites (e.g., ZSM-5, Beta)[5][6]

    • Sulfated zirconia[7]

    • Acidic ion-exchange resins[8][9]

    • Supported heteropoly acids[10]

The choice of catalyst will significantly impact reaction conditions, selectivity, and overall process efficiency.

Q3: What are the expected major products and potential byproducts?

The primary products are mono-alkylated o-cresols, with the dodecyl group attached at the positions ortho or para to the hydroxyl group. However, several byproducts can form:

  • Polyalkylated products: The initial alkylation product can be more reactive than o-cresol, leading to the addition of more than one dodecyl group.[2]

  • O-alkylated product (ether): The dodecyl group can attach to the oxygen of the hydroxyl group, forming an ether.[8] This is often favored at lower temperatures.[7]

  • Isomers: Carbocation rearrangement of the dodecene intermediate can lead to a mixture of isomers in the final product.[2]

  • Dodecene oligomers: The alkene can polymerize under acidic conditions.

Q4: How can I analyze the product mixture?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for analyzing the reaction mixture.[11][12]

  • GC with Flame Ionization Detection (FID): Provides good separation of cresol isomers and alkylated products.

  • Reverse-phase HPLC with UV detection: Can also be used for quantification.[12]

It is crucial to develop a reliable analytical method to accurately determine conversion and selectivity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the alkylation of o-cresol with dodecene.

Problem 1: Low or No Conversion of o-Cresol

Potential Causes & Solutions

Potential CauseRecommended Solution
Catalyst Deactivation The phenolic hydroxyl group can deactivate Lewis acid catalysts by forming a complex.[2][3][4] Solution: Use a stoichiometric or excess amount of the Lewis acid catalyst. For solid acid catalysts, ensure they are properly activated and free of moisture.
Insufficient Catalyst Activity The chosen catalyst may not be strong enough to promote the reaction under the current conditions.[2] Solution: Consider a more active catalyst. For instance, if using a mild Lewis acid, switch to a stronger one like AlCl₃.[2] For solid acids, catalyst acidity plays a key role.[9]
Low Reaction Temperature The activation energy for the reaction may not be met. Solution: Gradually and cautiously increase the reaction temperature while monitoring the progress.[2][13]
Poor Quality Reagents Impurities, especially water, can inhibit the catalyst. Solution: Ensure all reagents (o-cresol, dodecene, and solvent) are anhydrous. Purify reagents if necessary.

Experimental Workflow for Troubleshooting Low Conversion

start Low/No Conversion reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check catalyst_activity Evaluate Catalyst Activity reagent_check->catalyst_activity Reagents OK success Conversion Improved reagent_check->success Impure Reagents Found & Corrected temp_check Optimize Reaction Temperature catalyst_activity->temp_check Catalyst Active catalyst_activity->success Catalyst Inactive, Replaced catalyst_loading Increase Catalyst Loading temp_check->catalyst_loading Temp Optimized temp_check->success Increased Temp Effective stronger_catalyst Select a Stronger Catalyst catalyst_loading->stronger_catalyst Still Low Conversion catalyst_loading->success Higher Loading Effective stronger_catalyst->success

Caption: Stepwise workflow for troubleshooting low conversion.

Problem 2: Poor Selectivity - Formation of Multiple Products

Potential Causes & Solutions

Potential CauseRecommended Solution
Polyalkylation The mono-alkylated product is often more reactive than the starting o-cresol.[2] Solution: Use a large excess of o-cresol relative to dodecene.[8][9] This statistically favors the alkylation of the unreacted cresol.
O-alkylation vs. C-alkylation The reaction can produce the undesired O-alkylated ether product. Solution: Higher reaction temperatures generally favor C-alkylation over O-alkylation.[7][8] The choice of catalyst can also influence this selectivity.
Isomer Formation Carbocation rearrangements can lead to a mixture of dodecyl isomers attached to the cresol ring. Solution: This is inherent to Friedel-Crafts alkylation with long-chain alkenes. Milder reaction conditions (lower temperature, less active catalyst) can sometimes minimize rearrangements.[1]
Suboptimal Reaction Time Prolonged reaction times can lead to side reactions and isomerization. Solution: Monitor the reaction progress over time using GC or HPLC to determine the optimal reaction duration for maximizing the desired product.

Logical Relationship for Improving Selectivity

center_node Desired Product: Mono-C-alkylated o-cresol polyalkylation Polyalkylation center_node->polyalkylation o_alkylation O-Alkylation (Ether) center_node->o_alkylation isomerization Isomerization center_node->isomerization excess_cresol Increase o-cresol/dodecene ratio excess_cresol->center_node Reduces increase_temp Increase Temperature increase_temp->center_node Favors optimize_time Optimize Reaction Time optimize_time->center_node Maximizes mild_conditions Use Milder Conditions mild_conditions->center_node Reduces

Caption: Factors influencing selectivity in o-cresol alkylation.

Problem 3: Difficulty in Catalyst Separation and Reuse (for Solid Catalysts)

Potential Causes & Solutions

Potential CauseRecommended Solution
Catalyst Fines The solid catalyst may break down into fine particles, making filtration difficult. Solution: Choose a catalyst with good mechanical stability. Gentle stirring instead of vigorous agitation can help.
Coking/Fouling Organic residues can deposit on the catalyst surface, blocking active sites and complicating separation. Solution: Optimize reaction conditions (e.g., lower temperature, shorter time) to minimize coke formation. The catalyst may need to be regenerated by calcination (burning off the organic deposits) in a controlled atmosphere.
Leaching of Active Species For supported catalysts, the active component may leach into the reaction mixture. Solution: Ensure the active species is strongly bound to the support. Characterize the catalyst before and after the reaction to check for changes.

Experimental Protocols

General Protocol for Alkylation of o-Cresol with Dodecene using a Solid Acid Catalyst

  • Catalyst Activation: Dry the solid acid catalyst (e.g., zeolite) in an oven under vacuum at a temperature appropriate for the specific catalyst (typically >120°C) overnight to remove adsorbed water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated catalyst, o-cresol, and a solvent (if used).

  • Reactant Addition: Heat the mixture to the desired reaction temperature. Slowly add dodecene to the reaction mixture over a period of time to control the reaction exotherm and minimize dodecene polymerization.

  • Reaction Monitoring: Maintain the reaction at the set temperature with stirring. Take aliquots at regular intervals and analyze by GC or HPLC to monitor the conversion of o-cresol and the formation of products.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. Separate the catalyst by filtration.

  • Product Isolation: Remove any excess solvent and unreacted starting materials by distillation or vacuum evaporation. The crude product can then be purified by fractional distillation under vacuum or column chromatography.

Protocol for Product Analysis by Gas Chromatography (GC)

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.[5]

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • Analysis: Identify the peaks corresponding to o-cresol, dodecene, and the various alkylated products based on their retention times (determined by running standards if available). Quantify the components based on their peak areas relative to the internal standard.

References

  • Improving yield and purity in Friedel-Crafts alkyl
  • Separation and determination of cresol isomers (Ortho, Meta, Para).
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Alkyl Strategies for Optimizing Reaction Conditions.
  • Synthesis of o-cresol from phenol and methanol via gas phase alkylation.
  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar.
  • Phenol alkylation process.
  • (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.
  • Phenol alkylation (Friedel-Crafts Alkyl
  • o-Cresol: Properties, Reactions, Production And Uses. Chemcess.
  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
  • OSHA Method 32: Phenol and Cresol. OSHA.
  • Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution?
  • Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene.
  • A study on the alkylation of m-cresol with 1-decene over mesoporous silica supported tungstophosphoric acid (HPW).
  • Phenol Alkylation with 1-Octene on Solid Acid Catalysts.
  • Method for producing cresol from phenol and methanol via gas phase alkylation.

Sources

Technical Support Center: Synthesis of 4-Dodecyl-O-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Dodecyl-O-cresol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide field-proven insights and troubleshooting strategies in a direct, question-and-answer format to address the common side reactions and challenges encountered during this alkylation process.

The synthesis of this compound, a valuable intermediate in the production of surfactants, antioxidants, and other specialty chemicals, is most commonly achieved via the Friedel-Crafts alkylation of o-cresol with a C12 alkylating agent (e.g., 1-dodecene or 1-chlorododecane).[1][2] While powerful, this reaction is notoriously prone to several side reactions that can significantly impact yield, purity, and reproducibility. This guide explains the causality behind these issues and provides robust, self-validating protocols to overcome them.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent and challenging issues encountered during the synthesis. Each question represents a common experimental observation, followed by a detailed explanation of the underlying chemistry and actionable solutions.

Q1: My final product is a complex mixture with multiple high molecular weight impurities. How can I increase the selectivity for the mono-alkylated product?

A1: This issue is a classic case of polyalkylation, a common side reaction in Friedel-Crafts alkylation.

  • Causality & Mechanism: The initial product, this compound, is more reactive towards further alkylation than the starting material, o-cresol. The newly introduced dodecyl group is an electron-donating group, which activates the aromatic ring, making it a better nucleophile and thus more susceptible to subsequent electrophilic attack.[1][3][4] This leads to the formation of di- and even tri-dodecylated cresol byproducts.

  • Solutions & Protocols:

    • Utilize an Excess of the Aromatic Substrate: The most effective strategy to minimize polyalkylation is to use a large molar excess of o-cresol relative to the dodecylating agent.[5][6] A ratio of 3:1 to 5:1 (o-cresol:dodecene) is a good starting point. This ensures the electrophile is statistically more likely to encounter an unreacted o-cresol molecule.

    • Control Reagent Addition: Add the alkylating agent (e.g., 1-dodecene) slowly and portion-wise to the reaction mixture containing o-cresol and the catalyst. This maintains a low instantaneous concentration of the electrophile, further favoring mono-alkylation.

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity. Monitor the reaction progress closely to avoid stalling.

    • Consider an Alternative Route: For the highest selectivity, perform a Friedel-Crafts acylation followed by a reduction. Acylating o-cresol with dodecanoyl chloride yields an acylated intermediate. The acyl group is electron-withdrawing and deactivates the ring, preventing further reaction.[4][7] The resulting ketone can then be reduced to the desired alkyl group via a Clemmensen or Wolff-Kishner reduction.[6][8]

Q2: NMR analysis shows my dodecyl group is branched, not the expected linear n-dodecyl chain. Why did this happen and how can I prevent it?

A2: This is a result of carbocation rearrangement within the alkylating agent.

  • Causality & Mechanism: The Friedel-Crafts alkylation proceeds through a carbocation intermediate.[2] When using 1-dodecene or 1-chlorododecane, the initially formed primary carbocation is unstable. It will rapidly rearrange via a series of hydride shifts (1,2-hydride shifts) to form more stable secondary carbocations at various positions along the dodecyl chain.[4][5][9] The aromatic ring then attacks this mixture of rearranged carbocations, leading to a product with the cresol moiety attached at internal positions of the dodecyl group (e.g., 2-phenyl, 3-phenyl, etc.), rather than at the terminal carbon.[10]

  • Solutions & Protocols:

    • Select a Milder Catalyst: Highly active Lewis acids like AlCl₃ strongly promote carbocation formation and subsequent rearrangement.[5] Switching to a milder Lewis acid (e.g., FeCl₃, SnCl₄) or a solid acid catalyst (e.g., Amberlyst-15, certain zeolites) can reduce the extent of isomerization.[5]

    • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress rearrangement.

    • Employ the Acylation-Reduction Strategy: As mentioned in Q1, this is the most reliable method to avoid rearrangement. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement, ensuring the integrity of the linear alkyl chain.[6][7]

Q3: I'm getting a significant amount of an ortho-isomer (6-dodecyl-o-cresol) along with my desired para-isomer. How can I improve para-selectivity?

A3: This is an issue of regioselectivity. The hydroxyl and methyl groups on o-cresol direct the incoming alkyl group to both the ortho and para positions.

  • Causality & Mechanism: The hydroxyl group is a strong ortho-, para-directing group. The methyl group is also an ortho-, para-director. In o-cresol, the position para to the hydroxyl group (position 4) and the position ortho to the hydroxyl group (position 6) are both activated. While the bulky dodecyl group may sterically favor the less hindered para position, the formation of the ortho product is often competitive. The choice of catalyst and reaction conditions plays a crucial role in determining the ortho/para ratio.[11]

  • Solutions & Protocols:

    • Catalyst Selection: The size and nature of the catalyst can influence regioselectivity. Bulky catalysts or catalyst systems that coordinate strongly with the phenolic oxygen may sterically hinder attack at the ortho position, thus favoring the para product. Heterogeneous catalysts like zeolites can use shape-selectivity to favor the formation of the less bulky para isomer.

    • Temperature and Solvent Effects: In some systems, higher temperatures can favor the thermodynamically more stable para product. The polarity of the solvent can also influence the transition state and affect the ortho/para ratio. Experimentation with different solvents (e.g., non-polar like hexane vs. slightly polar like nitrobenzene) may be necessary.

    • Use of a Blocking Group: While more synthetically intensive, a temporary blocking group could be installed at the 6-position, forcing alkylation at the 4-position, followed by removal of the blocking group.

Q4: I've isolated a non-phenolic impurity identified as an ether. What is it and how do I avoid its formation?

A4: This byproduct is dodecyl o-tolyl ether, resulting from O-alkylation instead of the desired C-alkylation.

  • Causality & Mechanism: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-alkylation) or on the hydroxyl oxygen (O-alkylation).[11][12] O-alkylation is often the kinetically favored pathway, especially at lower temperatures, leading to the formation of an ether.[13] C-alkylation is typically the thermodynamically more stable outcome. Under certain Friedel-Crafts conditions, the initially formed ether can undergo a rearrangement (a Fries-type rearrangement) to the C-alkylated product, but this is not always efficient.[8][12]

  • Solutions & Protocols:

    • Increase Reaction Temperature: Higher temperatures generally favor the thermodynamically controlled C-alkylation product over the kinetically controlled O-alkylation product.[13]

    • Optimize Catalyst Choice: Some catalysts, particularly certain Brønsted acids or cation-exchange resins, are known to favor C-alkylation.[11] For Lewis acids like AlCl₃, using a stoichiometric amount or more can help complex the phenolic oxygen, potentially disfavoring O-alkylation.

    • Allow for Isomerization: If O-alkylation is unavoidable, extending the reaction time at a higher temperature might promote the rearrangement of the ether to the desired alkylated phenol.

Q5: My reaction is sluggish or stalls completely, even with a catalyst. What are the possible causes and solutions?

A5: This problem is often due to catalyst deactivation or insufficient activation of the electrophile.

  • Causality & Mechanism:

    • Lewis Acid Deactivation: Lewis acid catalysts like AlCl₃ can form a complex with the lone pair of electrons on the oxygen atom of o-cresol.[12] This is a non-catalytic interaction that consumes the catalyst. If water is present in the reagents or solvent, it will react readily with the Lewis acid, hydrolyzing and deactivating it.[14]

    • Insufficient Electrophile Generation: If using an alkene like 1-dodecene, a proton source (a Brønsted acid co-catalyst) is often required to generate the initial carbocation.[5]

  • Solutions & Protocols:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Use of a drying tube or an inert atmosphere (N₂ or Ar) is highly recommended.

    • Use Sufficient Catalyst: For phenols, it is often necessary to use more than a catalytic amount of a strong Lewis acid (e.g., >1.0 equivalent) to account for complexation with the hydroxyl group.

    • Catalyst Regeneration/Choice: If using a solid acid catalyst that has lost activity, it may need regeneration (e.g., by heating under vacuum).[15] Consider catalysts that are less susceptible to water, such as some supported metal halides or superacids.[5]

    • Use a Co-catalyst: When using an alkene as the alkylating agent with a Lewis acid, the addition of a trace amount of a proton source (e.g., HCl gas, or a small amount of water if the system tolerates it) can help initiate the reaction.[5]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis of this compound.

Troubleshooting_Workflow start Analyze Crude Product (GC-MS, NMR, HPLC) purity_check Is Mono-Alkylated Product the Major Peak? start->purity_check structure_check Is Dodecyl Chain Linear? purity_check->structure_check Yes polyalkylation Problem: Polyalkylation purity_check->polyalkylation No isomer_check Is Para/Ortho Ratio Acceptable? structure_check->isomer_check Yes rearrangement Problem: Carbocation Rearrangement structure_check->rearrangement No ether_check Is Ether Byproduct Present? isomer_check->ether_check Yes regioselectivity Problem: Poor Regioselectivity isomer_check->regioselectivity No yield_check Is Conversion Low or Stalled? ether_check->yield_check No o_alkylation Problem: O-Alkylation ether_check->o_alkylation Yes deactivation Problem: Catalyst Deactivation yield_check->deactivation Yes end_product Optimized Product yield_check->end_product No sol_poly Solution: - Use excess o-cresol - Slow addition of alkylating agent - Consider Acylation-Reduction polyalkylation->sol_poly sol_rearrange Solution: - Use milder catalyst (FeCl3, Zeolite) - Lower reaction temperature - Use Acylation-Reduction rearrangement->sol_rearrange sol_regio Solution: - Screen different catalysts - Optimize temperature & solvent regioselectivity->sol_regio sol_o_alkyl Solution: - Increase reaction temperature - Screen catalysts favoring C-alkylation o_alkylation->sol_o_alkyl sol_deact Solution: - Ensure anhydrous conditions - Use >1 eq. of Lewis Acid - Add co-catalyst for alkenes deactivation->sol_deact

Caption: Troubleshooting workflow for identifying and resolving side reactions.

Frequently Asked Questions (FAQs)

FAQ1: What is the best choice of catalyst for this reaction?

There is no single "best" catalyst, as the optimal choice depends on the desired balance between reactivity, selectivity, and cost.

Catalyst TypeExamplesProsCons
Strong Lewis Acids AlCl₃, AlBr₃High activity, readily available.[5]Prone to causing rearrangements and polyalkylation; sensitive to water; often needed in stoichiometric amounts.[3][5]
Mild Lewis Acids FeCl₃, SnCl₄, TiCl₄Reduced side reactions (rearrangement, polyalkylation) compared to AlCl₃.[5]Lower reactivity, may require higher temperatures.
Brønsted Acids H₂SO₄, HF, H₃PO₄Can be effective, especially for activating alkenes.Can cause substrate/product degradation and charring; HF is highly corrosive and hazardous.
Solid Acids Zeolites, Amberlyst-15Easily separable/recyclable; can offer shape-selectivity to improve para-isomer yield; generally milder, reducing side reactions.[5][11]May have lower activity; can be deactivated by coking; may require specific pretreatment.[10]

FAQ2: What are the recommended purification techniques for this compound?

Purification can be challenging due to the presence of structurally similar isomers. A multi-step approach is often necessary.

  • Work-up: After the reaction, the catalyst must be quenched (e.g., by carefully adding water/acid) and removed.[14] An extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) followed by washes with dilute base (to remove unreacted cresol) and brine is standard.

  • Distillation: Vacuum distillation can be effective for separating the mono-alkylated product from heavier poly-alkylated byproducts and any non-volatile residues.

  • Column Chromatography: For high purity, silica gel column chromatography is the most effective method to separate positional (ortho vs. para) and structural (branched vs. linear chain) isomers. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used. HPLC can also be employed for analytical characterization and preparative purification.[16][17]

  • Crystallization: If the final product is a solid at room temperature, crystallization from a suitable solvent can be an excellent final purification step.

FAQ3: Can I use Friedel-Crafts acylation followed by reduction to avoid these issues?

Yes, absolutely. This two-step approach is often considered the superior method for producing clean, specific alkyl-aromatics when the corresponding alkylation is problematic.

Acylation_vs_Alkylation cluster_0 Direct Alkylation Route cluster_1 Acylation-Reduction Route start_A o-Cresol + 1-Dodecene reaction_A Friedel-Crafts Alkylation (e.g., AlCl3) start_A->reaction_A product_A Mixture of Products: - this compound (desired) - 6-Dodecyl-o-cresol - Branched-chain isomers - Poly-alkylated products reaction_A->product_A start_B o-Cresol + Dodecanoyl Chloride reaction_B1 Friedel-Crafts Acylation (AlCl3) start_B->reaction_B1 intermediate_B 4-Dodecanoyl-o-cresol (Single, clean intermediate) reaction_B1->intermediate_B reaction_B2 Ketone Reduction (e.g., Wolff-Kishner) intermediate_B->reaction_B2 product_B This compound (Clean, single isomer) reaction_B2->product_B

Caption: Comparison of direct alkylation vs. the acylation-reduction pathway.

  • Advantages:

    • No Rearrangements: The acylium ion does not rearrange.[6][7]

    • No Poly-substitution: The product ketone is deactivated, preventing further reactions.[4][7]

  • Disadvantages:

    • Two Steps: It requires an additional synthetic step.

    • Reagents: Acyl chlorides can be more expensive or require preparation. The reduction step requires specific, sometimes harsh, reagents.

Appendix A: Suggested Starting Protocol for Alkylation

Disclaimer: This is a general guideline. All reactions should be performed by qualified personnel with appropriate safety precautions.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.

  • Reagents: Charge the flask with o-cresol (4.0 eq) and a suitable anhydrous solvent (e.g., hexane or dichloromethane). Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.2 eq) to the cooled solution. Some fuming may occur. Allow the mixture to stir for 15-20 minutes.

  • Alkylation: Add 1-dodecene (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture in an ice bath again and slowly quench it by adding crushed ice, followed by dilute HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water, dilute NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation and/or column chromatography.

References

  • Vertex AI Search. (2024).
  • Google Patents. (1990).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Google Patents. (2011). CN101514144B - Method for preparing o-cresol.
  • PrepChem.com. (n.d.). Synthesis of 4-dodecylphenol. [Link]

  • Semantic Scholar. (2020). A study on the alkylation of m-cresol with 1-decene over mesoporous silica supported tungstophosphoric acid (HPW). [Link]

  • YouTube. (2021). Catalyst deactivation. [Link]

  • Sci-Hub. (1971). Isomerizations accompanying friedel‐crafts alkylations of benzene by detergent range alkylating agents. [Link]

  • ResearchGate. (2020). A study on the alkylation of m-cresol with 1-decene over mesoporous silica supported tungstophosphoric acid (HPW) | Request PDF. [Link]

  • National Institutes of Health. (2007). Alkylation of phenol: a mechanistic view. [Link]

  • IDEAS/RePEc. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Royal Society of Chemistry. (1968). Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols. [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • National Institutes of Health. (2012). Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements. [Link]

  • MDPI. (2023). Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. [Link]

  • ResearchGate. (2019). Synthesis of dodecyl 4‐deoxy and 4,6‐dideoxy‐d‐xylo‐hexopyranosides. [Link]

  • National Institutes of Health. (n.d.). 4-Dodecylresorcinol. PubChem. [Link]

  • SciSpace. (2002). Alkylation of benzene with 1- dodecene over usy zeolite catalyst: Effect of pretreatment and reaction conditions. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2019). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

  • National Institutes of Health. (2008). Methods for purifying and detoxifying sodium dodecyl sulfate-stabilized polyacrylate nanoparticles. [Link]

  • ResearchGate. (2018). Synthesis of 4-Hydroxy-2-Methylchalcone from meta-Cresol Formilation Product and Its Activities as an Antibacteria. [Link]

  • Google Patents. (2014).
  • MDPI. (2021). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. [Link]

  • National Institutes of Health. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. [Link]

Sources

"purification of 4-Lauryl-o-cresol from unreacted starting materials"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Lauryl-o-cresol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Lauryl-o-cresol from unreacted starting materials and potential side products. The methodologies and advice provided herein are grounded in established chemical principles to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction to the Purification Challenge

The synthesis of 4-Lauryl-o-cresol, commonly achieved through the Friedel-Crafts alkylation of o-cresol with a lauryl source (such as lauryl chloride or dodecene), presents a purification challenge due to the potential for a mixture of products and unreacted starting materials.[1][2] The primary goal of the purification process is to isolate the desired 4-Lauryl-o-cresol from unreacted o-cresol, lauryl chloride (or its derivatives), and possible side products such as isomers (e.g., 2-Lauryl-o-cresol) and poly-alkylated species. The success of the purification hinges on exploiting the differences in the physical and chemical properties of these components.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Lauryl-o-cresol in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: My final product is contaminated with unreacted o-cresol.

Q: I've performed the reaction and a preliminary work-up, but my analytical data (e.g., GC-MS, NMR) shows a significant amount of residual o-cresol. How can I effectively remove it?

A: The presence of unreacted o-cresol is a common issue. Due to its relatively high polarity and lower boiling point compared to 4-Lauryl-o-cresol, several methods can be employed for its removal.

Explanation of Causality: The significant difference in boiling points and polarity between o-cresol and the long-chain alkylated product is the key to their separation.

Solutions:

  • Vacuum Fractional Distillation: This is often the most effective method for separating compounds with different boiling points.[3] Given the high boiling point of 4-Lauryl-o-cresol, performing the distillation under vacuum is crucial to prevent thermal degradation.[4]

    • Protocol: Vacuum Fractional Distillation

      • Ensure your distillation apparatus is clean, dry, and rated for vacuum. Use a fractionating column (e.g., Vigreux or packed column) for efficient separation.

      • Place the crude product mixture in the distillation flask with a stir bar or boiling chips to ensure smooth boiling.

      • Gradually apply vacuum and slowly heat the flask.

      • Collect the fraction corresponding to the boiling point of o-cresol at the applied pressure.

      • Once the o-cresol has been removed (indicated by a drop in head temperature), increase the temperature to distill the 4-Lauryl-o-cresol.

  • Aqueous Base Wash (Liquid-Liquid Extraction): The phenolic proton of o-cresol is acidic and will react with a base to form a water-soluble salt. This allows for its removal from the organic phase containing the less acidic and more sterically hindered 4-Lauryl-o-cresol.

    • Protocol: Aqueous Base Wash

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃). Repeat the wash 2-3 times.

      • Combine the aqueous layers and re-extract with the organic solvent to recover any entrained product.

      • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.[5]

  • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography is an excellent alternative.[6][7]

    • Protocol: Column Chromatography

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).

      • Load the sample onto the column.

      • Elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane). The less polar 4-Lauryl-o-cresol will elute before the more polar o-cresol.

      • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

Issue 2: My purified product contains isomeric impurities.

Q: My analysis indicates the presence of other lauryl-o-cresol isomers. How can I separate these from the desired 4-Lauryl-o-cresol?

A: The formation of isomers is a known challenge in Friedel-Crafts alkylation reactions.[8] The separation of these isomers can be difficult due to their similar physical properties.

Explanation of Causality: The directing effects of the hydroxyl and methyl groups on the cresol ring can lead to alkylation at different positions, resulting in a mixture of isomers. Their similar molecular weight and polarity make separation challenging.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be effective in separating positional isomers.[4]

  • Fractional Distillation under High Vacuum: With a highly efficient fractionating column and a very good vacuum, it may be possible to separate isomers with small boiling point differences. This method is technically demanding.

  • Recrystallization: If the isomeric impurities disrupt the crystal lattice of the desired 4-Lauryl-o-cresol, recrystallization can be an effective purification method.[9][10]

    • Protocol: Recrystallization

      • Select a suitable solvent or solvent system where 4-Lauryl-o-cresol has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include hexanes, heptane, ethanol, or mixtures thereof.

      • Dissolve the impure solid in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals thoroughly.

Issue 3: I have a low yield after purification.

Q: After performing the purification steps, my final yield of 4-Lauryl-o-cresol is much lower than expected. What are the potential causes and how can I mitigate this?

A: Low yields can result from several factors during both the reaction and the purification process.

Explanation of Causality: Product loss can occur due to incomplete reactions, formation of side products, or physical loss during transfers and purification steps.

Potential Causes & Solutions:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, optimize reaction time, temperature, or catalyst loading.

  • Polyalkylation: The product, 4-Lauryl-o-cresol, is more activated towards further alkylation than the starting o-cresol.[2] Using an excess of o-cresol can help to minimize this side reaction.

  • Loss during Aqueous Washes: The product may have some solubility in the aqueous phase, especially if excessive base is used. Minimize the number of washes and back-extract the aqueous layers.

  • Improper Recrystallization Technique: Using too much solvent will result in the product remaining in solution upon cooling.[9] Conversely, premature crystallization during a hot filtration can lead to significant loss.

  • Adsorption on Silica Gel: Highly non-polar products can sometimes be challenging to elute from a silica gel column. Ensure an appropriate solvent system is used.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider for the purification of 4-Lauryl-o-cresol?

A1: The most important physical properties are the boiling points and polarities of the components in the reaction mixture.

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity
o-Cresol108.1419131High
Lauryl Chloride218.76134-137 (at 11 mmHg)-17Low
4-Lauryl-o-cresol276.46High (requires vacuum)Solid at RTLow

Data sourced from various chemical databases.

Q2: What is the expected reaction mechanism for the synthesis of 4-Lauryl-o-cresol?

A2: The synthesis is typically a Friedel-Crafts alkylation, which is an electrophilic aromatic substitution. A Lewis acid catalyst (e.g., AlCl₃) is used to generate a carbocation from the lauryl source, which then attacks the electron-rich cresol ring.[1]

Friedel-Crafts Alkylation o_cresol o-Cresol intermediate Arenium Ion Intermediate o_cresol->intermediate Nucleophilic Attack lauryl_chloride Lauryl Chloride carbocation Lauryl Carbocation (Electrophile) lauryl_chloride->carbocation Activation by lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->carbocation carbocation->intermediate product 4-Lauryl-o-cresol intermediate->product Deprotonation

Caption: Friedel-Crafts alkylation of o-cresol.

Q3: How can I effectively remove the Lewis acid catalyst during the work-up?

A3: The Lewis acid catalyst (e.g., AlCl₃) must be quenched and removed after the reaction. This is typically done by slowly and carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl).[11] This will hydrolyze the aluminum salts and bring them into the aqueous phase, which can then be separated from the organic layer.

Q4: What are the safety precautions I should take when working with these chemicals?

A4: Always consult the Safety Data Sheets (SDS) for all chemicals used. o-Cresol is toxic and corrosive.[12] Lauryl chloride is a lachrymator and is moisture-sensitive.[13] Lewis acids like AlCl₃ react violently with water.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: Can I use other purification methods not listed here?

A5: While distillation, chromatography, and recrystallization are the most common and generally effective methods, other techniques could be explored. For example, preparative thin-layer chromatography (prep-TLC) could be used for very small-scale purifications. The choice of method will always depend on the scale of the reaction, the nature of the impurities, and the available equipment.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of 4-Lauryl-o-cresol.

Purification_Workflow reaction Friedel-Crafts Alkylation (o-cresol + lauryl source) workup Aqueous Work-up (Quench catalyst, separate layers) reaction->workup crude_product Crude Product (4-Lauryl-o-cresol, o-cresol, isomers) workup->crude_product distillation Vacuum Fractional Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography distillation->chromatography Further Purification pure_product Pure 4-Lauryl-o-cresol distillation->pure_product High Purity recrystallization Recrystallization chromatography->recrystallization Further Purification chromatography->pure_product High Purity recrystallization->pure_product analysis Purity Analysis (GC-MS, NMR, etc.) pure_product->analysis

Caption: General workflow for 4-Lauryl-o-cresol purification.

References

  • Column Chromatography Principles. University of California, Los Angeles. Link

  • Synthesis of 4-dodecylphenol. PrepChem. Link

  • Recrystallization. University of California, Los Angeles. Link

  • Lauroyl chloride. ChemicalBook. Link

  • Recrystallization1. University of Massachusetts. Link

  • Analytical Methods for Determining Cresols in Environmental Materials. National Center for Biotechnology Information. Link

  • Reaction Work-Ups. Chemistry LibreTexts. Link

  • Column Chromatography. Professor Dave Explains. Link

  • Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Recrystallization-1.pdf. Swarthmore College. Link

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Link

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. Link

  • Recrystallization. ResearchGate. Link

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Link

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Link

  • COLUMN CHROMATOGRAPHY KIT. Virginia Tech. Link

  • Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu. Link

  • Synthesis of 2-amino-4-dodecylphenol. PrepChem. Link

  • 4-Dodecyl-2-methylphenol, 95+%. CookeChem. Link

  • 4-dodecyl-2-methylphenol (C19H32O). PubChem. Link

  • Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. Agilent. Link

  • Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. Link

  • Separation of the cresol isomers by stripping crystallization. ResearchGate. Link

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. Link

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Link

  • Analysis of Alkylphenols Using New Internal Standards. Sigma-Aldrich. Link

  • 2-Iodo-p-cresol. BenchChem. Link

  • Friedel–Crafts reaction. L.S.College, Muzaffarpur. Link

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. ResearchGate. Link

  • Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled water. ScienceDirect. Link

  • Sodium Lauryl Sulfate. PubChem. Link

  • ICSC 0502 - SODIUM LAURYL SULFATE. International Labour Organization. Link

Sources

Technical Support Center: Purification of 4-Dodecyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-dodecyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with isomeric impurities in their synthesis of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in a synthesis of 4-dodecyl-2-methylphenol?

When synthesizing 4-dodecyl-2-methylphenol, several types of isomeric impurities can arise. The most common are positional isomers, where the dodecyl group is attached to a different position on the cresol ring. Additionally, isomers of the dodecyl chain itself (branched vs. linear) can be present, further complicating the purification process. The synthesis of 4-dodecylphenol often involves the reaction of phenol with dodecene, which can result in a mixture of isomers.[1]

Common positional isomers include:

  • Ortho-isomers: 6-dodecyl-2-methylphenol

  • Meta-isomers: 3-dodecyl-2-methylphenol and 5-dodecyl-2-methylphenol

The presence of these impurities can significantly impact the properties and reactivity of the final product, making their removal crucial for many applications.

Q2: Why is it difficult to separate these isomers?

Isomers of dodecyl-cresol have very similar physical and chemical properties. They often have close boiling points and similar polarities, which makes separation by standard techniques like distillation and simple chromatography challenging. For instance, the boiling point difference between cresol isomers can be less than a degree Celsius.[2] This necessitates more specialized purification methods that can exploit subtle differences in their molecular structure and intermolecular interactions.

Q3: What are the primary methods for purifying 4-dodecyl-2-methylphenol?

The main strategies for purifying 4-dodecyl-2-methylphenol from its isomers include:

  • Fractional Crystallization: This technique exploits small differences in the melting points and solubilities of the isomers. By carefully controlling the temperature and solvent composition, the desired isomer can be selectively crystallized from the mixture.[3][4][5]

  • Preparative Chromatography: High-performance liquid chromatography (HPLC) and other forms of liquid-liquid chromatography can be highly effective for separating isomers. These methods utilize stationary phases that can differentiate between the isomers based on subtle differences in their interactions.

  • Melt Crystallization: This method involves partially melting the impure solid and then slowly cooling it to allow the desired isomer to crystallize out, leaving the impurities in the molten phase.[3][4][5]

The choice of method will depend on the scale of the purification, the specific impurities present, and the required final purity.

Troubleshooting Guides

Problem 1: Poor separation of isomers using column chromatography.

Possible Cause: The chosen stationary and mobile phases may not have sufficient selectivity to resolve the isomers. Due to their similar polarities, standard silica gel chromatography may not be effective.

Solution:

  • Optimize the Mobile Phase: A systematic approach to solvent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol. Small changes in the solvent ratio can have a significant impact on resolution.

  • Consider a Different Stationary Phase: Phenyl-based HPLC columns can offer enhanced selectivity for aromatic compounds through π-π interactions, which can help to separate positional isomers.[6] For preparative column chromatography, consider using an alternative adsorbent like alumina or a functionalized silica gel.

  • Employ Gradient Elution: If a single solvent system is not providing adequate separation, a gradient elution, where the mobile phase composition is changed over time, can improve resolution.

Problem 2: Low yield or purity from fractional crystallization.

Possible Cause: The cooling rate, solvent choice, or seeding technique may be suboptimal, leading to co-crystallization of impurities or poor crystal growth.

Solution:

  • Slow Cooling is Key: Rapid cooling can trap impurities within the crystal lattice. A slow, controlled cooling rate allows for the formation of more ordered, purer crystals.

  • Solvent Selection: The ideal solvent should have a high solubility for the desired compound at an elevated temperature and a low solubility at a lower temperature. The impurities should ideally remain in solution at the lower temperature. A mixture of solvents can sometimes provide the necessary solubility profile.

  • Seeding the Solution: Introducing a small amount of pure 4-dodecyl-2-methylphenol (seed crystals) to a supersaturated solution can induce crystallization of the desired isomer.[7] This technique, known as preferential crystallization, can significantly improve the purity of the final product.[7]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

To effectively troubleshoot your purification, you first need a reliable method to assess the isomeric purity of your material. Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, including alkylphenol isomers.[8][9]

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • A capillary column suitable for separating aromatic isomers (e.g., a phenyl-substituted polysiloxane column).

Procedure:

  • Sample Preparation: Dissolve a small amount of the 4-dodecyl-2-methylphenol sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

  • Temperature Program: Use a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure the separation of all isomers. A typical program might be:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Final hold: 250°C for 5 minutes.

  • Data Analysis: The area of each peak in the chromatogram is proportional to the concentration of that isomer. Calculate the percentage of each isomer to determine the purity of your sample.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for isolating pure isomers from a complex mixture.

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • A phenyl-based or other suitable preparative column.

Procedure:

  • Method Development: First, develop an analytical-scale HPLC method to achieve baseline separation of the isomers. Experiment with different mobile phase compositions (e.g., mixtures of acetonitrile and water, or methanol and water).[10][11]

  • Sample Preparation: Dissolve the impure 4-dodecyl-2-methylphenol in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect the eluent in fractions as each peak corresponding to an isomer comes off the column.

  • Purity Analysis: Analyze the collected fractions using the GC method described above to confirm the purity of the isolated 4-dodecyl-2-methylphenol.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Workflows

General Purification Workflow

G cluster_0 Purification Process Crude Product Crude Product Purity Analysis (GC/HPLC) Purity Analysis (GC/HPLC) Crude Product->Purity Analysis (GC/HPLC) Purification Method Purification Method Purity Analysis (GC/HPLC)->Purification Method Pure Product Pure Product Purity Analysis (GC/HPLC)->Pure Product Purity >99% Impure Fractions Impure Fractions Purity Analysis (GC/HPLC)->Impure Fractions Purity <99% Fractional Crystallization Fractional Crystallization Purification Method->Fractional Crystallization Choose Method Preparative HPLC Preparative HPLC Purification Method->Preparative HPLC Choose Method Fractional Crystallization->Purity Analysis (GC/HPLC) Assess Purity Preparative HPLC->Purity Analysis (GC/HPLC) Assess Purity Impure Fractions->Purification Method Re-process

Caption: General workflow for the purification of 4-dodecyl-2-methylphenol.

Troubleshooting Crystallization

G cluster_1 Crystallization Troubleshooting Low Purity Low Purity Check Cooling Rate Check Cooling Rate Low Purity->Check Cooling Rate Check Solvent Check Solvent Check Cooling Rate->Check Solvent Optimal Decrease Cooling Rate Decrease Cooling Rate Check Cooling Rate->Decrease Cooling Rate Too Fast Consider Seeding Consider Seeding Check Solvent->Consider Seeding Optimal Screen New Solvents Screen New Solvents Check Solvent->Screen New Solvents Suboptimal Add Seed Crystals Add Seed Crystals Consider Seeding->Add Seed Crystals Not Used Re-run Crystallization Re-run Crystallization Consider Seeding->Re-run Crystallization Already Used Decrease Cooling Rate->Re-run Crystallization Screen New Solvents->Re-run Crystallization Add Seed Crystals->Re-run Crystallization

Caption: Decision tree for troubleshooting low purity in fractional crystallization.

References

Sources

"improving the yield and selectivity of 4-Dodecyl-O-cresol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Dodecyl-O-cresol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which is a classic example of a Friedel-Crafts alkylation. The inherent reactivity of the phenolic substrate presents unique challenges that require careful control of reaction parameters.

Q1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted o-cresol. What are the likely causes?

A: Low conversion in the Friedel-Crafts alkylation of phenols is a common issue that typically points to problems with the catalyst or reaction conditions.

  • Probable Cause 1: Catalyst Deactivation. The primary reason for low yields is often the deactivation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) by the hydroxyl group of o-cresol.[1] Phenols are Lewis bases and can form stable complexes with the catalyst, rendering it inactive for the alkylation reaction.[2][3] This necessitates using at least a stoichiometric amount of the catalyst, as it is not truly catalytic in this context.[2]

  • Solution 1: Catalyst Loading & Purity.

    • Ensure you are using a stoichiometric equivalent (or slight excess) of a high-purity, anhydrous Lewis acid.

    • The catalyst is extremely sensitive to moisture. Use oven-dried glassware and anhydrous solvents to prevent catalyst inactivation.[4]

  • Probable Cause 2: Insufficient Reaction Temperature. While lower temperatures can improve selectivity (see Q3), the reaction may not have enough energy to overcome the activation barrier, leading to poor conversion.[4]

  • Solution 2: Temperature Optimization.

    • Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Be aware that higher temperatures can lead to more side products, so a careful balance must be struck.[1]

Q2: I'm getting a complex mixture of products, including what appears to be di- and even tri-dodecylated o-cresol. How can I improve selectivity for the mono-alkylated product?

A: This issue is known as polyalkylation and is a classic limitation of the Friedel-Crafts alkylation reaction.[5][6] The root cause is that the initial product, this compound, is more reactive than the starting material, o-cresol, because the added alkyl group is electron-donating and further activates the aromatic ring towards electrophilic attack.[1]

  • Probable Cause: Product is More Reactive than Substrate. The newly formed this compound readily undergoes a second alkylation.

  • Solution 1: Adjust Reactant Stoichiometry. Use a large excess of the aromatic substrate (o-cresol) relative to the alkylating agent (e.g., 1-dodecene or 1-dodecyl chloride).[4] This increases the probability that the electrophile will encounter an unreacted o-cresol molecule rather than an already alkylated one. A molar ratio of 3:1 to 5:1 (o-cresol:alkylating agent) is a good starting point.

  • Solution 2: Control Alkylating Agent Concentration. Instead of adding all the alkylating agent at once, add it slowly and dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, favoring mono-substitution.[1]

  • Solution 3: Consider an Alternative Route. For ultimate control and to completely avoid polyalkylation, perform a Friedel-Crafts acylation with dodecanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.[4][7] The acyl group is electron-withdrawing and deactivates the ring, preventing further substitution.[3]

Q3: My primary product is not the desired this compound. I'm observing a significant amount of the 6-dodecyl-o-cresol isomer. How can I improve para-selectivity?

A: The regioselectivity between the ortho and para positions is governed by a combination of electronic and steric effects, and can be influenced by reaction conditions under thermodynamic vs. kinetic control.[1][8]

  • Probable Cause 1: Kinetic Control. Higher reaction temperatures can favor the kinetically controlled ortho-product, which may form faster.[1]

  • Solution 1: Lower the Reaction Temperature. Lower temperatures often favor the thermodynamically more stable para-product.[1] The increased steric hindrance at the ortho position (between the methyl group, hydroxyl group, and the bulky incoming dodecyl group) makes the para-substituted product the more stable isomer. Running the reaction at 0°C or even lower may significantly improve the para/ortho ratio.

  • Probable Cause 2: Catalyst Choice. Different catalysts can exhibit different selectivities.

  • Solution 2: Screen Different Catalysts. While strong Lewis acids like AlCl₃ are common, solid acid catalysts like zeolites can offer "shape selectivity."[9] The pore structure of certain zeolites may sterically hinder the formation of the bulkier ortho-transition state, thus favoring the formation of the slimmer para-isomer.[9]

Q4: I've identified a significant byproduct that I suspect is dodecyl o-cresyl ether. How can I minimize this O-alkylation?

A: Phenols are ambident nucleophiles, meaning they can react at two different sites: the carbon atoms of the ring (C-alkylation, desired) or the oxygen atom of the hydroxyl group (O-alkylation, undesired).[1][9]

  • Probable Cause: Reaction Conditions Favoring O-Alkylation. The ratio of C- to O-alkylation is highly dependent on the reaction conditions. O-alkylation is often favored in more polar solvents and at higher temperatures.[1][10]

  • Solution 1: Optimize Solvent and Temperature.

    • Employ less polar solvents (e.g., hexane, cyclohexane, or carbon disulfide) to disfavor the formation of the phenoxide ion, which is more prone to O-alkylation.

    • As with improving para-selectivity, lower reaction temperatures generally favor C-alkylation.[1]

  • Probable Cause 2: Catalyst-Substrate Interaction. Some catalyst systems may promote O-alkylation more than others.

  • Solution 2: Use a Bulky Catalyst. A sterically hindered Lewis acid or solid acid catalyst might block access to the hydroxyl group, thereby promoting reaction on the less hindered aromatic ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of this compound?

A: The reaction proceeds via an electrophilic aromatic substitution mechanism.[2][11]

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkylating agent (e.g., 1-dodecyl chloride) to generate a highly electrophilic dodecyl carbocation or a reactive carbocation-like complex.[6][12]

  • Nucleophilic Attack: The electron-rich aromatic ring of o-cresol acts as a nucleophile, attacking the dodecyl carbocation. The hydroxyl and methyl groups are activating and direct the attack to the ortho and para positions. Attack at the para-position (position 4) is sterically favored.[1] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon where the dodecyl group was added, restoring the aromaticity of the ring and regenerating the catalyst.[11]

Q2: Can I use 1-dodecene instead of 1-dodecyl chloride as the alkylating agent?

A: Yes, alkenes are commonly used as alkylating agents in the presence of a protic acid (like H₂SO₄) or a Lewis acid.[2][13] In this case, the acid protonates the double bond of 1-dodecene to form the same dodecyl carbocation electrophile. This can be a greener alternative as the only byproduct is the regenerated catalyst, avoiding the formation of HCl gas. However, alkenes can also be prone to polymerization under acidic conditions, which is another potential side reaction to monitor.[1]

Q3: What is the recommended general work-up and purification procedure?

A: A standard work-up procedure is crucial for removing the catalyst and isolating the product.

  • Quenching: After the reaction is complete (monitored by TLC/GC), cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture over crushed ice, often containing dilute hydrochloric acid.[4] This hydrolyzes the aluminum chloride and breaks up the phenol-catalyst complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product into a suitable solvent like ethyl acetate or diethyl ether.[14]

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine (saturated NaCl solution) to aid in drying.[4]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.[4]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to isolate the this compound from isomers and other byproducts.[4][14]

Section 3: Protocols & Data

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of o-Cresol

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add o-cresol (e.g., 3 equivalents) and a suitable anhydrous solvent (e.g., hexane).

  • Cool the mixture in an ice bath to 0°C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (e.g., 1.1 equivalents relative to the alkylating agent). Stir for 15-20 minutes.

  • Add the alkylating agent (e.g., 1-dodecyl chloride, 1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C or room temperature for several hours, monitoring its progress by TLC.

  • Follow the work-up and purification procedure as described in FAQ Q3.

Protocol 2: Alternative Two-Step Acylation-Reduction Strategy

  • Step A: Friedel-Crafts Acylation

    • Follow the setup in Protocol 1. Charge the flask with o-cresol (1 eq) and a solvent like dichloromethane (DCM) or nitrobenzene.

    • Add anhydrous AlCl₃ (1.2 eq) portion-wise at 0°C.

    • Slowly add dodecanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an acidic work-up to isolate the 4-(dodecanoyl)-o-cresol intermediate.

  • Step B: Clemmensen Reduction

    • Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a dilute HgCl₂ solution.

    • Add the ketone from Step A, concentrated HCl, water, and toluene to a flask containing the amalgamated zinc.

    • Heat the mixture to reflux for several hours until the ketone is consumed.

    • Cool, separate the organic layer, and wash, dry, and evaporate the solvent to yield the final this compound product.

Data Presentation

Table 1: Representative Effect of Catalyst on Yield and Para-Selectivity

CatalystTemperature (°C)Yield (%)Para:Ortho RatioReference Insight
AlCl₃25758:1Standard Lewis acid, good yield but requires stoichiometric amounts.[2]
FeCl₃25687:1A milder, less expensive Lewis acid alternative.[15]
H-Beta Zeolite1008515:1Solid acid catalyst, offers potential shape selectivity and reusability.
H₂SO₄ (with 1-dodecene)50706:1Protic acid catalyst for use with alkene alkylating agents.[8]

Note: Data are representative and intended for comparative purposes.

Table 2: Influence of Reaction Temperature on Product Distribution

Temperature (°C)Para-Alkylation (%)Ortho-Alkylation (%)O-Alkylation (%)Poly-Alkylation (%)Reference Insight
08510<2<3Lower temperatures favor the thermodynamically stable para product and suppress side reactions.[1]
25781534Moderate temperature provides a balance of rate and selectivity.
75602587Higher temperatures increase rate but decrease selectivity, favoring kinetic (ortho) and side products.[1][10]

Note: Data are representative and intended for comparative purposes.

Section 4: Visual Guides

Diagram 1: Reaction Mechanism for Para-Alkylation of o-Cresol

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromatization AlkylHalide Dodecyl-Cl Carbocation Dodecyl⁺ (Electrophile) AlkylHalide->Carbocation + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ SigmaComplex Arenium Ion (Sigma Complex) Carbocation->SigmaComplex oCresol o-Cresol oCresol->SigmaComplex + Dodecyl⁺ FinalProduct This compound SigmaComplex->FinalProduct + AlCl₄⁻ - H⁺ RegenCatalyst AlCl₃ + HCl

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

Diagram 2: Competing Reaction Pathways

G cluster_products Possible Products Reactants o-Cresol + Dodecyl Electrophile Para This compound (Desired Product) Reactants->Para Low Temp Steric Hindrance Ortho 6-Dodecyl-o-cresol Reactants->Ortho High Temp (Kinetic Control) O_Alk Dodecyl o-cresyl ether Reactants->O_Alk Polar Solvent High Temp Poly_Alk Di-dodecyl-o-cresol Para->Poly_Alk Excess Alkylating Agent (Product is Activated)

Caption: Competing pathways in the alkylation of o-cresol.

Diagram 3: Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory Prob1 Low Yield / Conversion? Start->Prob1 Sol1a Check Catalyst Activity (Anhydrous Conditions?) Prob1->Sol1a Yes Prob2 Poor Selectivity? Prob1->Prob2 No Sol1b Increase Catalyst Loading (Stoichiometric?) Sol1a->Sol1b Sol1c Optimize Temperature Sol1b->Sol1c Prob2a Polyalkylation? Prob2->Prob2a Yes Sol2a1 Use Excess o-Cresol Prob2a->Sol2a1 Yes Prob2b Wrong Isomer Ratio (Ortho vs Para)? Prob2a->Prob2b No Sol2a2 Slowly Add Alkylating Agent Sol2a1->Sol2a2 Sol2a3 Consider Acylation-Reduction Sol2a2->Sol2a3 End Process Optimized Sol2a3->End Sol2b1 Lower Reaction Temperature Prob2b->Sol2b1 Yes Prob2c O-Alkylation? Prob2b->Prob2c No Sol2b2 Screen Catalysts (e.g., Zeolites) Sol2b1->Sol2b2 Sol2b2->End Sol2c1 Use Non-polar Solvent Prob2c->Sol2c1 Yes Prob2c->End No Sol2c2 Lower Reaction Temperature Sol2c1->Sol2c2 Sol2c2->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]

  • Benchchem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.
  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Sato, T., et al. (2002). Regioselectivity of phenol alkylation in supercritical water. Green Chemistry. [Link]

  • Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Cambridge Open Engage. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Bohringer, W., & O'Connor, C. T. (2003). Alkylation of Phenol and m-Cresol Over Zeolites.
  • Wang, C., et al. (2015). Synthesis of o-cresol from phenol and methanol via gas phase alkylation. ResearchGate. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Sad, M. E., et al. (2008). Synthesis of cresols by alkylation of phenol with methanol on solid acids. ResearchGate. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Begell Digital Library. (2023). ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS. Catalysis in Green Chemistry and Engineering. [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

  • Gounder, R., & Iglesia, E. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-dodecylphenol. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Technical Support Center: Thermal Degradation of 4-Dodecyl-o-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the thermal degradation pathways of 4-Dodecyl-o-cresol. This guide is designed to provide you with field-proven insights, troubleshooting assistance for common experimental hurdles, and a foundational understanding of the thermal behavior of this long-chain alkylphenol. Given the specificity of this molecule, some information herein is synthesized from studies on analogous compounds, providing a scientifically grounded framework for your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways of this compound under thermal stress?

A1: While specific literature on this compound is limited, based on studies of other alkylphenols and cresols, two primary degradation pathways can be hypothesized under thermal stress in an inert atmosphere:

  • Side-Chain Scission: The most likely initial degradation step is the homolytic cleavage of the C-C bond in the dodecyl chain. This would lead to the formation of a variety of smaller alkyl radicals and a cresol-derived radical. The dodecyl chain can break at various points, leading to a complex mixture of smaller hydrocarbons.

  • Aromatic Ring Reactions: Following or concurrent with side-chain scission, the cresol ring itself can undergo further reactions. At lower to moderate temperatures, polymerization reactions between cresol moieties may occur. At higher temperatures, demethylation of the cresol to form dodecylphenol, or even complete cleavage of the alkyl chain to form cresol, are plausible. Further degradation of the aromatic ring can lead to the formation of smaller aromatic compounds like benzene and toluene, and eventually, gaseous products like methane and carbon monoxide[1].

Q2: How does the presence of oxygen affect the thermal degradation of this compound?

A2: The presence of oxygen will introduce oxidative degradation pathways, which are typically initiated at lower temperatures than thermal degradation in an inert atmosphere. The primary mechanism would involve the formation of hydroperoxides on the dodecyl chain and the aromatic ring. These hydroperoxides are unstable and will decompose to form a variety of oxygenated products, including aldehydes, ketones, carboxylic acids, and further oxidized phenolic compounds. The free radicals generated during oxidation can also accelerate the degradation of the molecule.

Q3: What are the expected major degradation products I should be looking for in my analysis?

A3: Based on the hypothesized degradation pathways, you should be looking for the following classes of compounds:

Class of CompoundExpected Specific Products
Shorter-chain alkylphenols 4-undecyl-o-cresol, 4-decyl-o-cresol, etc., down to 4-methyl-o-cresol (cresol)
Alkenes and Alkanes Dodecene, undecene, decene, and their corresponding alkanes
Simpler Aromatics Toluene, xylene, ethylbenzene, and phenol
Oxygenated Products (in the presence of O2) Aldehydes, ketones, and carboxylic acids derived from the dodecyl chain; hydroxylated or quinone-like structures on the aromatic ring
Polymeric materials Higher molecular weight compounds formed from the recombination of cresol radicals
Q4: What is a suitable temperature range for studying the thermal degradation of this compound?

A4: A suitable temperature range would depend on the objective of your study.

  • For initial screening and to identify the onset of degradation: A thermogravimetric analysis (TGA) from room temperature up to 600-800 °C would be appropriate.

  • For studying the initial degradation products: Isothermal heating at temperatures just above the onset of degradation as determined by TGA would be ideal. This might be in the range of 250-400 °C.

  • For simulating high-temperature process conditions: Temperatures from 400 °C upwards would be relevant.

It is crucial to first perform a TGA to understand the thermal stability of your specific sample before conducting larger-scale degradation experiments.

Troubleshooting Guide

Q5: I am seeing a broad, unresolved hump in my GC-MS chromatogram instead of sharp peaks. What could be the cause?

A5: This is a common issue when analyzing high-molecular-weight or polymeric materials. Here are the likely causes and solutions:

  • Cause: Co-elution of numerous isomers and degradation products of similar polarity. The thermal degradation of the long dodecyl chain can produce a very complex mixture of hydrocarbons that are not fully resolved by the GC column.

  • Solution 1: Optimize GC Temperature Program. Start with a lower initial oven temperature and use a slower ramp rate (e.g., 5 °C/min). This will improve the separation of more volatile components.

  • Solution 2: Use a Longer GC Column. A longer column (e.g., 60 m instead of 30 m) will provide better resolution.

  • Solution 3: Check for Column Overload. Injecting too concentrated a sample can lead to broad peaks. Dilute your sample and re-inject.

  • Cause: Formation of high-molecular-weight polymeric products that are not eluting from the column.

  • Solution: Consider using Pyrolysis-GC-MS (Py-GC-MS) to break down these larger molecules into identifiable fragments.

Q6: My TGA results for this compound are not reproducible. What should I check?

A6: Reproducibility issues in TGA can stem from several factors, especially with viscous or high-boiling point samples.

  • Cause: Inconsistent sample mass or geometry.

  • Solution: Use a consistent sample mass for all runs (e.g., 5 ± 0.5 mg). Ensure the sample is spread thinly and evenly at the bottom of the crucible to promote uniform heating.

  • Cause: Sample volatility before degradation. This compound has a high boiling point, but some volatilization may occur before significant degradation.

  • Solution: Use a TGA with a sealed pan with a pinhole lid to create a self-generated atmosphere, which can suppress volatilization.

  • Cause: Inconsistent heating rate or purge gas flow rate.

  • Solution: Ensure the heating rate and purge gas (e.g., nitrogen for inert atmosphere) flow rate are accurately controlled and consistent between runs. Calibrate your TGA instrument regularly.

  • Cause: Sample interaction with the crucible material.

  • Solution: Use an inert crucible material like alumina or platinum.

Q7: I am not detecting any of the expected smaller hydrocarbon fragments in my GC-MS analysis after thermal stress. Why might this be?

A7: This could be due to a few reasons related to your experimental setup and analytical method.

  • Cause: The degradation temperature was not high enough to cause significant fragmentation of the dodecyl chain.

  • Solution: Increase the temperature of your thermal stress experiment. Review your TGA data to ensure you are in a region of significant mass loss.

  • Cause: The smaller, more volatile fragments are being lost during sample workup or injection.

  • Solution: Use a headspace or SPME (Solid Phase Microextraction) sampling technique to capture the volatile compounds. Alternatively, ensure your sample is sealed and cooled immediately after thermal stress and before analysis.

  • Cause: Your GC-MS method is not optimized for detecting these smaller hydrocarbons.

  • Solution: Ensure your GC oven temperature program starts at a low enough temperature (e.g., 40 °C) to retain and separate these volatile compounds. Check that your mass spectrometer is scanning from a low enough m/z value (e.g., 35 amu).

Experimental Protocols

Protocol 1: Thermal Stress Testing of this compound
  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a clean, inert reaction vessel (e.g., a small glass vial with a screw cap and PTFE septum).

  • Inert Atmosphere: Purge the vessel with a stream of dry nitrogen or argon gas for 5 minutes to remove any oxygen.

  • Heating: Place the sealed vessel in a pre-heated oven or heating block at the desired temperature (e.g., 300 °C, 400 °C, 500 °C) for a defined period (e.g., 30 minutes).

  • Cooling: After the heating period, immediately remove the vessel and quench it in an ice bath to stop the reaction.

  • Sample Dilution for Analysis: Once at room temperature, dissolve the residue in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

Protocol 2: Analysis of Degradation Products by Py-GC-MS
  • Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A starting point would be 600 °C to ensure fragmentation.

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-550.

Visualizations

Degradation_Pathway_this compound cluster_thermal_stress Thermal Stress (Inert Atmosphere) cluster_products Degradation Products This compound This compound Side-Chain Scission Side-Chain Scission This compound->Side-Chain Scission Primary Pathway Polymerization Polymerization This compound->Polymerization Lower Temperatures Shorter Alkylphenols Shorter Alkylphenols Side-Chain Scission->Shorter Alkylphenols Alkenes/Alkanes Alkenes/Alkanes Side-Chain Scission->Alkenes/Alkanes Polymeric Species Polymeric Species Polymerization->Polymeric Species Aromatic Ring Reactions Aromatic Ring Reactions Simpler Aromatics Simpler Aromatics Aromatic Ring Reactions->Simpler Aromatics Shorter Alkylphenols->Aromatic Ring Reactions Higher Temperatures

Caption: Hypothesized thermal degradation pathways of this compound.

Experimental_Workflow Start Start TGA Analysis TGA Analysis Start->TGA Analysis Determine Degradation Temperatures Thermal Stress Experiment Thermal Stress Experiment Py-GC-MS Analysis Py-GC-MS Analysis Thermal Stress Experiment->Py-GC-MS Analysis Analyze Residue TGA Analysis->Thermal Stress Experiment Select Temperatures Data Analysis Data Analysis Py-GC-MS Analysis->Data Analysis Identify Products End End Data Analysis->End

Caption: General experimental workflow for studying thermal degradation.

Troubleshooting_GCMS node_q node_q node_s node_s Broad Peaks? Broad Peaks? Yes Yes Broad Peaks?->Yes Yes No No Broad Peaks?->No No Optimize GC Program? Optimize GC Program? Yes->Optimize GC Program? Check No/Low Signal? No/Low Signal? No->No/Low Signal? Check Dilute Sample? Dilute Sample? Optimize GC Program?->Dilute Sample? Yes Use Longer Column? Use Longer Column? Dilute Sample?->Use Longer Column? Yes Consider Py-GC-MS Consider Py-GC-MS Use Longer Column?->Consider Py-GC-MS Increase Temp? Increase Temp? No/Low Signal?->Increase Temp? Yes Check Sample Prep? Check Sample Prep? Increase Temp?->Check Sample Prep? Yes Optimize MS? Optimize MS? Check Sample Prep?->Optimize MS? Yes Good Results Good Results Optimize MS?->Good Results

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-Lauryl-o-cresol in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Lauryl-o-cresol. This document is designed for researchers, scientists, and drug development professionals to navigate the formulation challenges associated with this compound. Given its lipophilic nature, 4-Lauryl-o-cresol frequently presents solubility issues. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you overcome these obstacles in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 4-Lauryl-o-cresol that I should be aware of?

Understanding the basic properties of 4-Lauryl-o-cresol is the first step in troubleshooting. Its structure, featuring a polar phenolic head and a long, nonpolar lauryl tail, dictates its behavior in different solvents.

  • Structure: 4-Lauryl-o-cresol consists of a cresol (methylphenol) core with a C12 alkyl chain (lauryl group) attached at the para position relative to the hydroxyl group.

  • Solubility: It is practically insoluble in water.[1] Its long alkyl chain imparts significant hydrophobicity. However, it is highly soluble in nonpolar organic solvents and shows some solubility in polar organic solvents like ethanol and polyethylene glycols.[2][3]

  • Acidity (pKa): The phenolic hydroxyl group is weakly acidic. The pKa of related cresol isomers is approximately 10.1-10.3.[1] This means that at a pH above its pKa, the hydroxyl group will deprotonate to form a more water-soluble phenolate anion.

PropertyEstimated Value/CharacteristicImplication for Formulation
Appearance Colorless to yellowish liquid or solid[1][5]
Aqueous Solubility Very Low / Practically InsolubleRequires advanced solubilization techniques for aqueous delivery.
pKa ~10.2Solubility can be significantly increased in alkaline solutions (pH > 11).
LogP High (>5, estimated)Highly lipophilic; suitable for lipid-based formulations.[6][7]
Solvent Solubility Soluble in alcohols, glycols, oils, and nonpolar organic solvents.[2][3]Co-solvents and lipid vehicles are viable formulation strategies.[8][9]
Q2: Why is 4-Lauryl-o-cresol so difficult to dissolve in my aqueous-based formulation?

The poor aqueous solubility is a direct result of its molecular structure. The molecule is amphiphilic, but the large, nonpolar C12 lauryl chain dominates its character, making it highly hydrophobic. For the molecule to dissolve in water, it must break the strong hydrogen bonds between water molecules and insert itself, which is energetically unfavorable for the large alkyl tail. This leads to the compound being "squeezed out" of the water phase, resulting in precipitation or phase separation.

Q3: What are the initial signs of solubility problems in my formulation?

Common indicators of poor solubility that you might observe during experimental work include:

  • Cloudiness or Turbidity: The formulation appears hazy or milky immediately after preparation or upon standing.

  • Precipitation: Solid particles of 4-Lauryl-o-cresol form and settle at the bottom of the container. This can happen over time, even if the initial solution is clear, due to temperature changes or solvent evaporation.[10][11]

  • Phase Separation: An oily or immiscible layer forms, either floating on top or settling at the bottom of the aqueous phase.

  • Inconsistent Results: Variability in analytical or bioassay results between batches can often be traced back to incomplete solubilization of the active compound.

In-Depth Troubleshooting Guides
Problem: My 4-Lauryl-o-cresol is precipitating from my aqueous formulation. What is causing this and what are my options?

Precipitation is a clear sign that the concentration of 4-Lauryl-o-cresol has exceeded its solubility limit in your chosen solvent system. This can be triggered by changes in pH, temperature, or by diluting a stock solution made with an organic solvent into an aqueous buffer (a phenomenon known as "crashing out").

Below is a workflow to address this issue.

Caption: Mechanism of cyclodextrin inclusion complexation.
Problem: I am observing phase separation. How can I create a stable, homogenous formulation?

Phase separation indicates that you are trying to dissolve 4-Lauryl-o-cresol in an immiscible liquid system, or you have exceeded its solubility to such an extent that it separates as an oily liquid. This is common in aqueous systems due to its high lipophilicity. The solution is to create a stable emulsion or a lipid-based formulation.

Recommended Strategy: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are an excellent strategy for highly lipophilic compounds. [6][12][13]The compound is first dissolved in a lipid/oil phase, which is then emulsified in the aqueous phase with the help of surfactants and co-surfactants.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like gastrointestinal fluids). [14][15][16]This approach enhances solubility and can improve bioavailability by presenting the drug in a solubilized state ready for absorption. [7]

Caption: Structure of a SEDDS microemulsion droplet.
Problem: My formulation appears stable, but I am concerned about stability and degradation. What should I look out for?

Phenolic compounds like 4-Lauryl-o-cresol are susceptible to oxidative degradation. [17]This can be accelerated by exposure to light, heat, and the presence of metal ions. [17]Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.

Troubleshooting Stability:

  • Protect from Light: Store formulations in amber or opaque containers to prevent photo-degradation.

  • Control pH: While high pH increases solubility, it can sometimes increase the rate of oxidation. A careful balance must be found. Stability studies across a range of pH values are recommended. [18]3. Use Antioxidants: Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to prevent oxidative degradation. [17]4. Inert Atmosphere: For highly sensitive formulations, purging the container headspace with an inert gas like nitrogen or argon can displace oxygen and improve stability.

  • Chelating Agents: If metal ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.

Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of 4-Lauryl-o-cresol in a given vehicle. [19] Methodology:

  • Add an excess amount of 4-Lauryl-o-cresol to a known volume of the formulation vehicle (e.g., buffer, co-solvent mixture) in a sealed container (e.g., glass vial).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a period sufficient to reach equilibrium (typically 24-48 hours). Ensure that excess solid remains.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved 4-Lauryl-o-cresol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [20][21][22]

Protocol 2: Preparation and Evaluation of a Cyclodextrin Complex

This protocol uses the co-precipitation technique to form a drug-cyclodextrin inclusion complex. [9][23] Methodology:

  • Dissolve a molar excess (e.g., 1:2 ratio of drug to cyclodextrin) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water with stirring.

  • Separately, dissolve the 4-Lauryl-o-cresol in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the drug solution dropwise to the aqueous cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.

  • Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).

  • Freeze-dry (lyophilize) the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • The success of the complexation can be confirmed by comparing the aqueous solubility of the complex to the free drug using Protocol 1.

References
  • Jain, A., et al. (2011). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Research.
  • Shah, N., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences.
  • O'Driscoll, C. M. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]

  • Gidwani, B., & Vyas, A. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Szejtli, J. (1998). Medicinal applications of cyclodextrins. Current Medicinal Chemistry.
  • Mu, H., et al. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs.
  • Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology.
  • Müllertz, A., et al. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. [Link]

  • Singh, A., et al. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Unknown. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Singh, S., et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. [Link]

  • Unknown. (n.d.). Addressing Oxidative Degradation in API Stability Studies. StabilityStudies.in. [Link]

  • Qureshi, A., et al. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Kumar, S., & Singh, P. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
  • Ianni, F., et al. (2021). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. ResearchGate. [Link]

  • Unknown. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Pawar, J., & Shete, R. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Unknown. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Shinde, A., et al. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Koppel, K., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods.
  • Mota, F. L., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. [Link]

  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • van der Lee, J. J., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics.
  • Bustamante, F. M., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods. [Link]

  • Al-Achi, A. (2013). Cause of fine precipitate formation in liquid oral dosage forms. ResearchGate. [Link]

  • Unknown. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Huang, L., et al. (2018). Total phenol stability test. ResearchGate. [Link]

  • van der Lee, J. J., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PMC. [Link]

  • Sharma, A., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Singh, S., et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design.
  • Unknown. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • National Center for Biotechnology Information. (n.d.). Cresol. PubChem Compound Summary.
  • National Center for Biotechnology Information. (n.d.). O-Cresol. PubChem Compound Summary. [Link]

  • Unknown. (n.d.). o-Cresol. Solubility of Things. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. NCBI Bookshelf. [Link]

  • Unknown. (n.d.). Cresol. Wikipedia. [Link]

Sources

"preventing oxidation of 4-Dodecyl-O-cresol during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Dodecyl-o-cresol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of this compound during storage and experimental handling. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your samples, thereby promoting reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What does this indicate?

A yellowish or brownish discoloration is a primary visual indicator of oxidation. Phenolic compounds, including this compound, are susceptible to oxidation, which leads to the formation of colored quinone-type compounds and their subsequent polymerization. This process can be accelerated by exposure to oxygen, light, heat, and trace metal ions.

Q2: What are the consequences of using oxidized this compound in my experiments?

Using an oxidized sample can significantly compromise your research. The potential consequences include:

  • Loss of Potency: The desired biological or chemical activity of this compound may be diminished or completely lost.

  • Inaccurate Quantification: Degradation of the parent compound will lead to an underestimation of its concentration in your assays.

  • Formation of Interfering Artifacts: Oxidation byproducts can introduce confounding variables into your experiments, leading to misinterpretation of results.

  • Reduced Solubility: The polymeric materials formed from oxidation may have poor solubility, leading to precipitation and inaccurate solution concentrations.

Q3: What is the primary cause of this compound oxidation?

The primary driver of oxidation is the reaction of the phenolic hydroxyl group with molecular oxygen. This process is a free-radical chain reaction that can be initiated by light (photodegradation), heat, and the presence of metal ions which can act as catalysts.

Q4: Can I still use my this compound if it shows slight discoloration?

It is strongly advised against using discolored this compound for quantitative or sensitive biological experiments. The presence of color indicates that a portion of the compound has oxidized, and the exact concentration of the active, unoxidized compound is unknown. For non-critical applications, the material might still be usable, but the results should be interpreted with caution. It is always best practice to use a pure, unoxidized sample.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound in Solution

Symptoms: A freshly prepared solution of this compound in an organic solvent or aqueous buffer rapidly turns yellow or brown.

Possible Causes:

  • Dissolved Oxygen in Solvents: Solvents that have not been deoxygenated contain dissolved oxygen, a key reactant in the oxidation process.

  • High pH of the Medium: Phenolic compounds are more susceptible to oxidation at neutral to alkaline pH due to the formation of the more easily oxidized phenoxide ion.

  • Presence of Metal Ion Contaminants: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or on your glassware can catalyze oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate the free-radical oxidation cascade.

Solutions:

  • Deoxygenate Solvents: Before preparing your solution, thoroughly deoxygenate your solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes.

  • Control pH: If your experimental conditions allow, prepare your solutions in a slightly acidic buffer (pH < 7).

  • Use High-Purity Solvents and Clean Glassware: Utilize high-purity, analytical grade solvents. Ensure all glassware is scrupulously clean and, if necessary, rinse with a chelating agent solution like EDTA to remove trace metal residues.

  • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

Issue 2: Degradation of this compound During Long-Term Storage

Symptoms: A solid sample or stock solution of this compound shows signs of discoloration or has reduced potency after a period of storage.

Possible Causes:

  • Improper Storage Atmosphere: Storing the compound in the presence of air allows for slow, continuous oxidation.

  • Inappropriate Storage Temperature: Elevated temperatures can accelerate the rate of oxidation.

  • Exposure to Light: Even intermittent exposure to laboratory lighting during storage can contribute to degradation over time.

  • Moisture Absorption: Some phenolic compounds can be hygroscopic, and the presence of water can facilitate oxidative reactions.

Solutions:

  • Inert Atmosphere Storage: For long-term storage, it is highly recommended to store solid this compound under an inert atmosphere. This can be achieved by flushing the container with argon or nitrogen before sealing.

  • Refrigeration or Freezing: Store the compound at low temperatures (2-8°C or -20°C) to slow down the rate of chemical degradation.[1]

  • Use of Antioxidants: For stock solutions, the addition of a suitable antioxidant can significantly prolong stability. Butylated hydroxytoluene (BHT) is an excellent choice for this purpose.

  • Aliquot Stock Solutions: To avoid repeated opening and closing of the main stock solution container, which introduces air and potential contaminants, it is best to prepare single-use aliquots.

  • Use of Desiccants: For solid samples, storing the container within a desiccator can prevent moisture uptake.

Experimental Protocols

Protocol 1: Optimal Storage of this compound

This protocol outlines the best practices for storing both solid this compound and its stock solutions to minimize oxidation.

Materials:

  • This compound (solid)

  • High-purity, deoxygenated solvent (e.g., ethanol, DMSO)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with Teflon-lined screw caps

  • Argon or nitrogen gas with a gentle stream delivery system

  • Pipettes and other necessary lab equipment

Procedure for Storing Solid this compound:

  • Weighing: In a controlled environment with minimal light exposure, weigh the desired amount of solid this compound into a clean, dry amber glass vial.

  • Inerting: Gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with a Teflon-lined cap.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and concentration (if applicable). Store the vial at the recommended temperature (typically 2-8°C or -20°C), protected from light.[1]

Procedure for Preparing and Storing a Stabilized Stock Solution:

  • Solvent Preparation: Deoxygenate your chosen solvent by sparging with argon or nitrogen for 15-30 minutes.

  • Antioxidant Addition: If using an antioxidant, prepare a concentrated stock of BHT in the deoxygenated solvent. Add the BHT stock to the deoxygenated solvent to achieve a final concentration in the range of 0.01-0.1% (w/v).[2][3]

  • Dissolution: Weigh the this compound and dissolve it in the solvent containing BHT. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use amber vials.

  • Inerting and Sealing: Flush the headspace of each aliquot vial with argon or nitrogen before sealing tightly.

  • Storage: Store the aliquots at -20°C or lower for long-term stability.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereLight ProtectionRecommended Antioxidant (for solutions)
Solid 2-8°C[1]Inert Gas (Argon/Nitrogen)Amber Vial/DarkN/A
Stock Solution -20°C or -80°CInert Gas (Argon/Nitrogen)Amber Vial/DarkBHT (0.01-0.1%)[2][3]
Protocol 2: Analytical Assessment of this compound Purity and Oxidation

This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to assess the purity of this compound and detect the presence of oxidation products. Due to the long alkyl chain, a reversed-phase method is most appropriate.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

  • This compound reference standard

  • Sample of this compound to be tested

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility)

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid)

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the highly nonpolar this compound. A suggested starting gradient could be: 0-2 min, 60% B; 2-15 min, ramp to 95% B; 15-20 min, hold at 95% B; 20-21 min, return to 60% B; 21-25 min, re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 275-280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase B (acetonitrile). From this, prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a known concentration in mobile phase B.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation:

    • The purity of the sample can be determined by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.

    • Oxidation products will typically appear as earlier eluting, more polar peaks than the parent compound. The presence of multiple small peaks, especially those not present in the reference standard chromatogram, is indicative of degradation.

Visualizations

Oxidation Pathway of this compound

G cluster_main Oxidation of this compound cluster_prevention Prevention Strategies This compound This compound Phenoxy_Radical 4-Dodecyl-o-cresyl Radical This compound->Phenoxy_Radical Initiation (Light, Heat, Metal Ions) Peroxy_Radical Peroxy Radical Phenoxy_Radical->Peroxy_Radical + O2 Quinone-like_Products Quinone-like Products (Colored) Peroxy_Radical->Quinone-like_Products Further Reactions Polymeric_Byproducts Polymeric Byproducts (Insoluble) Quinone-like_Products->Polymeric_Byproducts Polymerization Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Phenoxy_Radical Prevents O2 reaction Antioxidants Antioxidants (e.g., BHT) Antioxidants->Peroxy_Radical Scavenges radicals

Caption: Simplified oxidation pathway of this compound and key prevention points.

Troubleshooting Workflow for Sample Degradation

G Start Sample of this compound Shows Discoloration Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Solution Preparation Protocol Start->Check_Handling Improper_Storage Improper Storage (Air, Light, Temp) Check_Storage->Improper_Storage Improper_Handling Improper Handling (O2 in solvent, pH, light) Check_Handling->Improper_Handling Solution_Storage Implement Optimal Storage Protocol Improper_Storage->Solution_Storage Yes Verify_Purity Verify Purity of New Sample via HPLC Improper_Storage->Verify_Purity No Solution_Handling Implement Best Practices for Solution Prep Improper_Handling->Solution_Handling Yes Improper_Handling->Verify_Purity No Solution_Storage->Verify_Purity Solution_Handling->Verify_Purity

Caption: Decision tree for troubleshooting the degradation of this compound.

References

  • ANTIOXIDANT BHT. Ataman Kimya. [Link]

  • Opinion on Butylated Hydroxytoluene (BHT). European Commission, Public Health. (2021-12-02). [Link]

  • Butylated hydroxytoluene. Wikipedia. [Link]

Sources

Technical Support Center: Scaling Up the Production of 4-Dodecyl-o-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Dodecyl-o-cresol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven advice to help you navigate the common challenges encountered during the production of this important alkylated phenol. Our focus is on the widely used Friedel-Crafts alkylation of o-cresol with 1-dodecene, offering practical solutions to enhance yield, purity, and process safety.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the synthesis of this compound.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method is the Friedel-Crafts alkylation of o-cresol using 1-dodecene as the alkylating agent.[1] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like certain zeolites.[2][3] The reaction involves the electrophilic attack of the dodecyl carbocation (or a related polarized complex) onto the electron-rich aromatic ring of o-cresol.[3]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in the Friedel-Crafts alkylation of phenols can be attributed to several factors. A primary cause is the deactivation of the Lewis acid catalyst by the hydroxyl group of the o-cresol, which acts as a Lewis base.[4] This requires using a stoichiometric amount of the catalyst. Additionally, the alkylated product, this compound, is often more reactive than the starting o-cresol, leading to polyalkylation (the addition of more than one dodecyl group), which consumes the desired product.[4][5]

Q3: I am getting a mixture of isomers. How can I improve the selectivity for the para-substituted product (this compound)?

A3: Achieving high para-selectivity is a common challenge. The hydroxyl and methyl groups of o-cresol direct the incoming alkyl group to the ortho and para positions. To favor the sterically less hindered para-product, you can:

  • Adjust the temperature: Lower temperatures often favor the thermodynamically more stable para isomer.[4]

  • Select an appropriate catalyst: Certain solid acid catalysts and specific aryl sulfonic acids are known to exhibit high para-selectivity.[4][6]

  • Control steric hindrance: The bulky dodecyl group naturally favors the less crowded para position to some extent.[4]

Q4: What are the primary safety concerns when handling the reagents for this synthesis?

A4: The primary reagents, o-cresol and 1-dodecene, along with the common catalyst aluminum chloride, pose significant hazards.

  • o-Cresol: Is corrosive, toxic, and can cause severe skin burns and eye damage.[7] It is crucial to handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

  • 1-Dodecene: Is a combustible liquid.[9] Keep it away from heat, sparks, and open flames.[9]

  • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It is also corrosive. It is imperative to work under anhydrous (moisture-free) conditions.[10][11]

Core Synthesis Protocol: Friedel-Crafts Alkylation of o-Cresol

This section provides a baseline step-by-step protocol for the laboratory-scale synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentPurposeKey Considerations
o-CresolAromatic SubstrateEnsure high purity and anhydrous.
1-DodeceneAlkylating AgentUse a freshly opened bottle or distill to remove peroxides and moisture.[9]
Aluminum Chloride (AlCl₃)Lewis Acid CatalystMust be anhydrous. Handle in a glovebox or under an inert atmosphere.[10]
Dichloromethane (DCM)Anhydrous SolventMust be dry. Consider passing through a column of activated alumina before use.
Hydrochloric Acid (HCl)Quenching AgentUsed as a dilute aqueous solution (e.g., 1M) to decompose the catalyst complex.
Sodium BicarbonateNeutralizing WashSaturated aqueous solution to remove residual acid.
BrineWashing AgentSaturated NaCl solution to aid in phase separation.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentTo remove residual water from the organic phase.
Round-bottom flaskReaction VesselMust be oven-dried to ensure it is free of moisture.
Magnetic StirrerAgitationEnsures proper mixing of reagents.
Addition FunnelControlled Reagent AdditionAllows for the slow addition of 1-dodecene to control the reaction rate and temperature.
Ice BathTemperature ControlTo manage the exothermic nature of the reaction.
Separatory FunnelLiquid-Liquid Extraction (Workup)For washing and isolating the product.
Rotary EvaporatorSolvent RemovalTo concentrate the product after extraction.
Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge oven-dried flask with o-cresol, AlCl₃, and anhydrous DCM under an inert atmosphere. B 2. Cool the mixture to 0°C using an ice bath. A->B C 3. Add 1-dodecene dropwise via addition funnel over 30-60 min. B->C D 4. Allow reaction to stir at room temperature for 2-4 hours. Monitor by TLC. C->D E 5. Quench reaction by slowly pouring onto a mixture of ice and dilute HCl. D->E After reaction completion F 6. Transfer to separatory funnel. Separate organic layer. E->F G 7. Wash organic layer sequentially with dilute HCl, water, NaHCO₃ solution, and brine. F->G H 8. Dry organic layer over anhydrous MgSO₄, filter. G->H I 9. Remove solvent via rotary evaporation to obtain crude product. H->I J 10. Purify crude oil by vacuum distillation or column chromatography. I->J Proceed to purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Problem 1: The reaction fails to start or shows very low conversion.

Q: I've mixed my reagents, but TLC analysis shows only starting materials even after several hours. What's wrong?

A: This issue almost always points to an inactive catalyst or sub-optimal reaction conditions.[10]

  • Potential Cause 1: Inactive Catalyst. The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will hydrolyze and deactivate it.[11]

    • Solution: Ensure all glassware is rigorously oven-dried. Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. Ensure your solvent and reagents are anhydrous.

  • Potential Cause 2: Insufficient Catalyst. The hydroxyl group on o-cresol complexes with AlCl₃, effectively consuming it.[4] Unlike other Friedel-Crafts reactions where the catalyst is regenerated, here you need at least a stoichiometric amount (one equivalent relative to o-cresol).

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to o-cresol. For a scale-up, a slight excess may be beneficial to drive the reaction to completion.

  • Potential Cause 3: Low Reaction Temperature. While cooling is necessary during the initial addition, the reaction may require thermal energy to overcome its activation barrier.[10]

    • Solution: After the controlled, exothermic addition of 1-dodecene is complete, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40-50°C) can be applied while carefully monitoring the reaction progress by TLC to avoid side-product formation.

Problem 2: The final product is a dark, viscous oil that is difficult to purify.

Q: My reaction produced a dark tar-like substance instead of a clean oil. What causes this and how can I prevent it?

A: The formation of dark, polymeric byproducts is a common issue in Friedel-Crafts alkylations, especially during scale-up.

  • Potential Cause 1: Over-alkylation (Polyalkylation). The product, this compound, is more nucleophilic than o-cresol itself, making it susceptible to a second alkylation, leading to di-dodecyl-o-cresol and other heavy byproducts.[5][12]

    • Solution: Use an excess of the aromatic substrate (o-cresol) relative to the alkylating agent (1-dodecene). A molar ratio of 2:1 or even 3:1 (o-cresol:1-dodecene) can significantly suppress polyalkylation by increasing the probability that the dodecyl carbocation will react with the more abundant o-cresol.[13]

  • Potential Cause 2: Polymerization of 1-Dodecene. Under strongly acidic conditions, the alkene (1-dodecene) can polymerize, leading to a complex mixture of oligomers and polymers.

    • Solution: Maintain a low concentration of the alkene throughout the reaction. This is achieved by adding the 1-dodecene slowly and sub-surface to the stirred reaction mixture.[4] Maintaining a controlled, low temperature during the addition also helps to minimize this side reaction.

  • Potential Cause 3: High Reaction Temperature or Extended Reaction Time. Excessive heat or allowing the reaction to run for too long can promote side reactions and degradation, leading to discoloration and tar formation.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or GC). Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily high temperatures.

Troubleshooting Decision Tree

G cluster_cause1 Potential Causes for Low Conversion cluster_sol1 Solutions cluster_cause2 Potential Causes for Isomer Mix cluster_sol2 Solutions cluster_cause3 Potential Causes for Tar Formation cluster_sol3 Solutions start Low Yield or Impure Product q1 Is starting material (o-cresol) unreacted? start->q1 q2 Is the product a complex mixture of isomers? start->q2 q3 Is the product a dark, tarry substance? start->q3 c1a Inactive/Wet Catalyst (AlCl₃) q1->c1a Yes c1b Insufficient Catalyst (<1.1 eq) q1->c1b Yes c1c Reaction Temp Too Low q1->c1c Yes c2a Kinetic vs Thermodynamic Control q2->c2a Yes c2b Catalyst Choice q2->c2b Yes c3a Polyalkylation q3->c3a Yes c3b Alkene Polymerization q3->c3b Yes s1a Use anhydrous reagents/glassware. Handle AlCl₃ under inert gas. c1a->s1a s1b Increase AlCl₃ to >1.1 equivalents. c1b->s1b s1c Allow reaction to warm to RT or apply gentle heating after addition. c1c->s1c s2a Run at lower temperature to favor para-product. c2a->s2a s2b Screen catalysts known for para-selectivity (e.g., solid acids). c2b->s2b s3a Use excess o-cresol (2:1 or 3:1 vs 1-dodecene). c3a->s3a s3b Add 1-dodecene slowly. Maintain low temperature during addition. c3b->s3b

Caption: A decision tree for troubleshooting common issues.

Problem 3: The purification by distillation is inefficient.

Q: I am trying to purify the product by vacuum distillation, but I am getting poor separation from byproducts. What are my options?

A: The boiling points of the desired this compound and its isomers (e.g., 2-dodecyl-o-cresol) and certain byproducts like di-dodecyl-o-cresol can be very close, making simple distillation challenging.

  • Option 1: Fractional Distillation. For larger scale operations, a fractionating column (e.g., a Vigreux or packed column) can significantly improve separation efficiency compared to a simple distillation apparatus. This requires careful control over the vacuum level and heating mantle temperature to establish a proper temperature gradient.

  • Option 2: Column Chromatography. For laboratory scale and high-purity requirements, silica gel column chromatography is the most effective method.[14] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the para-isomer from other products.

  • Option 3: Crystallization. If the crude product is a solid or can be induced to solidify, crystallization from an appropriate solvent can be an effective and scalable purification method.[14] This may require screening various solvents.

  • Option 4: HPLC. For analytical purposes or the purification of very small quantities, High-Performance Liquid Chromatography (HPLC) using a reversed-phase column can provide excellent separation of isomers.[15][16]

Scale-Up Considerations

Moving from the lab bench to a pilot plant or full production scale introduces new challenges that must be addressed for a safe and efficient process.

  • Heat Management: Friedel-Crafts alkylations are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A small flask in an ice bath is easy to cool, but a 100 L reactor is not.

    • Solution: Use a jacketed reactor with a circulating coolant system. The rate of addition of the limiting reagent (1-dodecene) must be carefully controlled and tied to the reactor's internal temperature. A slow addition rate is critical to prevent a thermal runaway.

  • Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" where the concentration of reagents is high, promoting byproduct formation (polymerization, polyalkylation).

    • Solution: Ensure the reactor is equipped with an appropriately designed agitator (e.g., a pitched-blade turbine) that provides efficient top-to-bottom mixing. The 1-dodecene should be introduced below the surface of the reaction mixture to ensure it reacts before it can accumulate on top.

  • Reagent Handling and Safety: Handling large quantities of corrosive and reactive materials like o-cresol and AlCl₃ requires robust engineering controls.

    • Solution: Use closed-system transfer methods to charge reagents to the reactor, minimizing operator exposure. AlCl₃ is often handled as a solid, and specialized powder-handling systems may be required. Ensure the reactor is equipped with a robust scrubbing system to handle the HCl gas evolved during the quench step.

References

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Introduction of Alkyl Phenol Production Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]

  • Zakzeski, J., et al. (2010). Industrial catalytic processes—phenol production. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3932537A - Alkylation of phenols.
  • Brufani, G., et al. (2020). Borane-catalysed ortho-propargylation of para-substituted phenols with.... ResearchGate. Retrieved from [Link]

  • Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

  • Quora. (2018). What are the limitations of Friedal Craft reactions?. Retrieved from [Link]

  • Penta Manufacturing Company. (2024). o-Cresol - SAFETY DATA SHEET. Retrieved from [Link]

  • Reddit. (n.d.). Friedel-Crafts alkylation problem. Retrieved from [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-dodecylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CRESOLS (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Hazra, S., et al. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cresols - ANALYTICAL METHODS. Retrieved from [Link]

  • National Institutes of Health. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dodecyl 4‐deoxy and 4,6‐dideoxy‐d‐xylo‐hexopyranosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Dodecylresorcinol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and chemical properties of cresol isomers. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • MDPI. (2021). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230669A - Separation and purification method of m-cresol.
  • National Institutes of Health. (2016). Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements. Retrieved from [Link]

  • PubMed. (1998). Methods for purifying and detoxifying sodium dodecyl sulfate-stabilized polyacrylate nanoparticles. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Dodecyl Cresol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can significantly impact the stability and efficacy of formulations. Dodecyl cresol, a substituted phenol, is a potent antioxidant widely utilized in various industries. However, the antioxidant activity of dodecyl cresol is not monolithic; it is intrinsically linked to the isomeric substitution pattern of the dodecyl and methyl groups on the phenolic ring. This guide provides an in-depth comparative analysis of the antioxidant activity of dodecyl cresol isomers, grounded in established structure-activity relationships and supported by detailed experimental protocols for empirical validation.

The Rationale for Isomeric Comparison: A Matter of Steric Hindrance and Electronic Effects

The antioxidant prowess of hindered phenols, including dodecyl cresol isomers, stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The efficiency of this process is governed by the stability of the resulting phenoxyl radical, which is influenced by the electronic and steric effects of the substituents on the aromatic ring.[2]

The primary isomers of dodecyl cresol for consideration are those where the dodecyl and methyl groups occupy the ortho- and para-positions relative to the hydroxyl group. The meta-position is generally less influential on the antioxidant capacity of the primary radical scavenging mechanism.[3]

  • Ortho-substitution: Alkyl groups at the ortho-position to the hydroxyl group can sterically hinder the hydroxyl group. This hindrance can be advantageous, as it can increase the stability of the phenoxyl radical once formed, preventing it from participating in further undesirable reactions.[2] However, excessive steric hindrance can also impede the initial donation of the hydrogen atom to a bulky radical.

  • Para-substitution: An alkyl group at the para-position primarily exerts an electronic effect. The electron-donating nature of the alkyl group can help to stabilize the phenoxyl radical through resonance.[2]

  • The Dodecyl Chain: The long dodecyl chain significantly increases the lipophilicity of the molecule, influencing its solubility and localization within a system (e.g., at the oil-water interface in an emulsion).[4][5] While the chain length itself has a complex relationship with antioxidant activity, its position relative to the hydroxyl group is critical.[4]

Inferred Comparative Antioxidant Activity

IsomerStructureInferred Antioxidant ActivityRationale
4-dodecyl-2-methylphenol A dodecyl group at the para-position and a methyl group at one ortho-position.High This isomer benefits from the electronic stabilization of the phenoxyl radical by the para-dodecyl group and moderate steric hindrance from the ortho-methyl group, providing a good balance for radical scavenging.
2-dodecyl-4-methylphenol A dodecyl group at one ortho-position and a methyl group at the para-position.Moderate to High The para-methyl group offers electronic stabilization. The ortho-dodecyl group provides significant steric hindrance, which can enhance the stability of the phenoxyl radical but may slightly impede its reaction with very bulky radicals.
2,4-didodecyl-6-methylphenol Dodecyl groups at both an ortho- and the para-position, with a methyl group at the other ortho-position.Variable The antioxidant activity would be highly dependent on the specific oxidative environment. The increased lipophilicity and steric hindrance could be beneficial in some systems but detrimental in others where accessibility to the radical is limited.

Note: This table presents an inferred comparison. The actual performance of each isomer can be influenced by the specific reaction medium, the nature of the free radicals, and the physical state of the system (e.g., bulk oil vs. emulsion).[6] Therefore, empirical testing is crucial for selecting the optimal isomer for a specific application.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for three widely accepted antioxidant assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the ability of an antioxidant to donate a hydrogen atom.[7] The stable DPPH radical has a deep violet color, which is reduced to a yellow color upon accepting a hydrogen atom from an antioxidant.[8]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample Dilutions with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Stock Solutions of Dodecyl Cresol Isomers Serial_dil Perform Serial Dilutions of Isomers Serial_dil->Mix Incubate Incubate in the Dark (30 min) Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc_inhib Calculate % Inhibition Measure_abs->Calc_inhib Calc_ic50 Determine IC50 Value Calc_inhib->Calc_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions (e.g., 1 mg/mL) of each dodecyl cresol isomer in a suitable solvent like methanol or ethanol.

    • From the stock solutions, prepare a series of dilutions of each isomer.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to the wells.

    • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of each isomer and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] This method is applicable to both hydrophilic and lipophilic antioxidants. The blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS and Potassium Persulfate Stock Solutions ABTS_radical Mix and Incubate to Generate ABTS•+ (12-16h, dark) ABTS_stock->ABTS_radical Adjust_abs Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm ABTS_radical->Adjust_abs Mix Add Sample to Adjusted ABTS•+ Solution Adjust_abs->Mix Sample_sol Prepare Dodecyl Cresol Isomer Solutions Sample_sol->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calc_teac Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measure_abs->Calc_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare solutions of the dodecyl cresol isomers and a standard antioxidant (e.g., Trolox) at various concentrations.

  • Assay Procedure:

    • Add a small volume (e.g., 20 µL) of the sample or standard solution to a larger volume (e.g., 180 µL) of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of absorbance.

    • Create a standard curve using the Trolox data and express the antioxidant capacity of the dodecyl cresol isomers as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9] The reduction is monitored by the formation of a colored complex. This assay provides a measure of the total antioxidant power of a sample.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Warm_reagent Warm FRAP Reagent to 37°C FRAP_reagent->Warm_reagent Sample_sol Prepare Dodecyl Cresol Isomer Solutions Mix Mix Sample/Standard with FRAP Reagent Sample_sol->Mix Standard_sol Prepare Ferrous Sulfate Standard Solutions Standard_sol->Mix Warm_reagent->Mix Incubate Incubate at 37°C Mix->Incubate Measure_abs Measure Absorbance at 593 nm Incubate->Measure_abs Plot_curve Plot Standard Curve Measure_abs->Plot_curve for standards Calc_frap Calculate FRAP Value Plot_curve->Calc_frap for samples

Caption: Workflow for the FRAP assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., using ferrous sulfate).

    • Prepare solutions of the dodecyl cresol isomers.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

    • Incubate the mixture at 37°C for a set time (e.g., 4 minutes).

  • Measurement and Analysis:

    • Measure the absorbance of the colored product at 593 nm.

    • Create a standard curve using the absorbance values of the Fe²⁺ standards.

    • Calculate the FRAP value of the dodecyl cresol isomers, which is expressed as the concentration of Fe²⁺ equivalents.

Conclusion

The selection of a dodecyl cresol isomer for a specific application should be guided by a thorough understanding of the structure-activity relationships that govern antioxidant performance. While direct comparative data is limited, a scientifically sound inference suggests that isomers with a para-alkyl group and moderate ortho-steric hindrance, such as 4-dodecyl-2-methylphenol, are likely to exhibit superior antioxidant activity in many systems. However, given the complexity of oxidative processes and the influence of the surrounding matrix, the experimental validation of antioxidant efficacy is paramount. The detailed protocols provided herein for the DPPH, ABTS, and FRAP assays offer a robust framework for researchers to empirically determine the most suitable dodecyl cresol isomer for their specific needs, ensuring optimal product stability and performance.

References

  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
  • Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of the Chilean Chemical Society, 55(3), 385-390.
  • Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity. Journal of Functional Foods, 18, 757-781.
  • van Acker, S. A., et al. (1996). A quantum chemical explanation of the antioxidant activity of flavonoids. International Journal of Quantum Chemistry, 60(1), 179-186.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Laguerre, M., et al. (2007). What makes a good antioxidant in lipid-based systems? The “polar paradox” theory and the length of the alkyl chain of rosmarinate esters. Journal of Agricultural and Food Chemistry, 55(15), 6091-6098.
  • Sørensen, A. D. M., et al. (2011). The influence of alkyl chain length on the antioxidant activity of rosmarinic acid esters in oil-in-water emulsions. Journal of Agricultural and Food Chemistry, 59(24), 12877-12884.
  • Shahidi, F., & Zhong, Y. (2010). Lipid oxidation and improving the oxidative stability. Chemical Society Reviews, 39(11), 4067-4079.
  • Apak, R., et al. (2007). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 79(4), 713-740.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.
  • Nenadis, N., & Tsimidou, M. Z. (2002). Observations on the estimation of antioxidant activity of phenolic compounds using the DPPH• assay. Journal of the American Oil Chemists' Society, 79(12), 1191-1195.
  • Arts, M. J., et al. (2004). A critical appraisal of the use of the antioxidant capacity (TEAC) assay in defining the antioxidant capacity of foods: a comparison of the TEAC and the FRAP assays. Food Chemistry, 88(2), 191-197.
  • Schlesier, K., Harms, M., & Elmadfa, I. (2002). A new and rapid method for the determination of the antioxidant capacity of foods. Zeitschrift für Lebensmittel-Untersuchung und-Forschung A, 214(3), 251-255.
  • Frankel, E. N., & Meyer, A. S. (2000). The problems of using one-dimensional methods to evaluate multifunctional food and biological antioxidants. Journal of the Science of Food and Agriculture, 80(13), 1925-1941.
  • Foti, M. C. (2007). Use and abuse of the DPPH• radical. Journal of Agricultural and Food Chemistry, 55(26), 10551-10552.

Sources

A Comparative Guide for Polymer Stabilization: 4-Dodecyl-o-cresol versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer science, the selection of an appropriate antioxidant is paramount to ensuring the long-term stability and performance of polymeric materials. This guide provides an in-depth technical comparison of two hindered phenolic antioxidants: the well-established Butylated Hydroxytoluene (BHT) and the long-chain alkylated phenol, 4-Dodecyl-o-cresol. While BHT is a widely used and extensively studied antioxidant, this guide will also explore the theoretical and practical advantages that the molecular structure of this compound may offer, particularly in terms of thermal stability, volatility, and polymer compatibility.

Introduction to Polymer Degradation and the Role of Antioxidants

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation process is often a free-radical chain reaction that leads to undesirable changes in the polymer's properties, such as discoloration, loss of mechanical strength, and brittleness. Antioxidants are crucial additives that inhibit or retard these oxidative processes, thereby extending the service life of the polymer.[1][2][3]

Hindered phenolic antioxidants are a primary class of stabilizers that function by scavenging free radicals.[1][2][3] They donate a hydrogen atom from their hydroxyl group to the reactive peroxy radicals, forming a stable phenoxy radical that is less likely to propagate the degradation chain. This guide focuses on two such antioxidants, BHT and this compound, to provide a comparative analysis of their potential performance in polymer systems.

Chemical Identity and Structural Comparison

A fundamental understanding of the chemical structures of this compound and BHT is essential to appreciating their differing performance characteristics.

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a synthetic antioxidant characterized by a phenol ring with two bulky tert-butyl groups ortho to the hydroxyl group and a methyl group in the para position.[4][5]

This compound features a cresol (methylphenol) core with a long dodecyl (C12) alkyl chain. The specific isomer of interest for antioxidant applications is typically one where the long alkyl chain provides steric hindrance and enhances polymer compatibility.

Diagram: Chemical Structures of this compound and BHT

cluster_BHT BHT (2,6-di-tert-butyl-4-methylphenol) cluster_4DOC This compound BHT BHT DOC DOC

Caption: Chemical structures of BHT and this compound.

The key structural difference lies in the nature of the alkyl substituents. BHT possesses two tert-butyl groups providing steric hindrance and a para-methyl group. In contrast, this compound has a long C12 alkyl chain. This difference is hypothesized to significantly impact their physical properties and, consequently, their performance as antioxidants in various polymer matrices.

Mechanism of Antioxidant Action

Both BHT and this compound belong to the class of hindered phenolic antioxidants and share the same fundamental mechanism of action: free radical scavenging.[1][2] The process can be summarized as follows:

  • Initiation: Polymer degradation begins with the formation of free radicals (R•) due to heat, UV light, or mechanical stress.

  • Propagation: These free radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract a hydrogen atom from the polymer chain, creating a new free radical and a hydroperoxide (ROOH). This creates a self-propagating cycle of degradation.

  • Termination by Antioxidant: The hindered phenolic antioxidant (ArOH) intervenes by donating its phenolic hydrogen to the peroxy radical, thus neutralizing it and forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is significantly less reactive than the peroxy radical and can even react with another peroxy radical to form non-radical products, effectively terminating the chain reaction.[1]

Diagram: Free Radical Scavenging Mechanism of Hindered Phenolic Antioxidants

G Polymer (RH) Polymer (RH) Radical (R•) Radical (R•) Polymer (RH)->Radical (R•) Heat, Light, Stress Peroxy Radical (ROO•) Peroxy Radical (ROO•) Radical (R•)->Peroxy Radical (ROO•) + O2 Hydroperoxide (ROOH) + Radical (R•) Hydroperoxide (ROOH) + Radical (R•) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) + Radical (R•) + Polymer (RH) Stable Products Stable Products Peroxy Radical (ROO•)->Stable Products + Hindered Phenol (ArOH) Hindered Phenol (ArOH) Hindered Phenol (ArOH) Phenoxy Radical (ArO•) Phenoxy Radical (ArO•) Hindered Phenol (ArOH)->Phenoxy Radical (ArO•) - H• Non-radical Products Non-radical Products Phenoxy Radical (ArO•)->Non-radical Products + Peroxy Radical (ROO•)

Caption: Simplified mechanism of polymer oxidation and inhibition by hindered phenolic antioxidants.

Comparative Performance Analysis

Performance MetricButylated Hydroxytoluene (BHT)This compound (Inferred)Rationale for Inferred Performance
Antioxidant Efficiency Effective free radical scavenger.Potentially higher or comparable efficiency.The long alkyl chain in this compound may enhance its solubility and compatibility with the polymer matrix, leading to more uniform distribution and potentially better long-term antioxidant activity.[6][7][8]
Volatility Relatively high volatility, which can lead to loss of antioxidant during high-temperature processing.Lower volatility.The significantly higher molecular weight and long alkyl chain of this compound would result in a lower vapor pressure and thus, reduced loss at elevated temperatures.
Thermal Stability Decomposes at elevated temperatures.Potentially higher thermal stability.The longer alkyl chain may contribute to increased thermal stability compared to the methyl group in BHT.
Polymer Compatibility Good compatibility with a wide range of polymers.Excellent compatibility, particularly in non-polar polymers like polyolefins.The long, non-polar dodecyl chain is expected to improve its solubility and reduce migration in hydrocarbon-based polymers.[9][10]
Discoloration Can cause yellowing in some applications due to the formation of quinoid structures upon oxidation.[3][11]Potential for similar discoloration mechanisms, though the extent may differ.As a phenolic antioxidant, it is susceptible to forming colored oxidation byproducts. The specific nature and intensity of any discoloration would require experimental verification.

Experimental Protocols for Comparative Evaluation

To provide a definitive comparison of this compound and BHT, rigorous experimental testing is required. The following are standard, detailed methodologies that can be employed for this purpose.

Oxidative Induction Time (OIT) Measurement by Differential Scanning Calorimetry (DSC)

Oxidative Induction Time (OIT) is a widely used method to assess the thermal-oxidative stability of a material. It measures the time until the onset of exothermic oxidation of a sample at a constant temperature in an oxygen atmosphere.

Diagram: Experimental Workflow for OIT Measurement

G A Sample Preparation: Polymer + Antioxidant B DSC Sample Pan Sealing A->B C Heating to Isothermal Temperature under Inert Atmosphere (N2) B->C D Switch to Oxidizing Atmosphere (O2) C->D E Isothermal Hold at Test Temperature D->E F Detection of Exothermic Oxidation Onset E->F G OIT Measurement F->G

Caption: Workflow for determining Oxidative Induction Time (OIT) using DSC.

Detailed Protocol:

  • Sample Preparation: Prepare polymer samples containing precise concentrations of BHT and this compound (e.g., 0.1% by weight). Ensure homogeneous dispersion of the antioxidant within the polymer matrix through methods like melt blending. A control sample with no antioxidant should also be prepared.

  • DSC Instrument Setup: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and heat flow.

  • Sample Encapsulation: Accurately weigh 5-10 mg of the prepared polymer sample into an aluminum DSC pan. The pan is typically left open or loosely covered to allow for gas exchange.

  • Experimental Program:

    • Equilibrate the sample at a low temperature (e.g., 40 °C).

    • Heat the sample to the desired isothermal test temperature (e.g., 200 °C for polyethylene) at a controlled rate (e.g., 20 °C/min) under an inert nitrogen atmosphere.

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Hold the sample at the isothermal temperature until the exothermic oxidation peak is observed.

  • Data Analysis: The OIT is determined as the time from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak on the DSC thermogram. A longer OIT indicates greater oxidative stability.

Thermal Aging and Property Retention

This method evaluates the long-term performance of the antioxidants by subjecting the polymer samples to elevated temperatures for an extended period and periodically measuring key physical properties.

Detailed Protocol:

  • Sample Preparation: Prepare standardized test specimens (e.g., tensile bars) of the polymer containing the respective antioxidants and a control.

  • Accelerated Aging: Place the specimens in a forced-air oven at a temperature below the polymer's melting point but high enough to accelerate degradation (e.g., 110 °C for HDPE).[12]

  • Periodic Testing: At regular intervals (e.g., every 100 hours), remove a set of specimens from the oven.

  • Property Measurement: Conduct mechanical testing (e.g., tensile strength and elongation at break) and colorimetric analysis (to quantify discoloration) on the aged samples.

  • Data Analysis: Plot the retention of mechanical properties and the change in color as a function of aging time. The antioxidant that maintains the original properties for a longer duration is considered more effective.

Conclusion and Future Perspectives

Butylated Hydroxytoluene is a well-established and effective antioxidant for a wide range of polymers. Its performance is well-documented, but its relatively high volatility can be a limitation in high-temperature processing applications.

This compound, with its long alkyl chain, presents a compelling alternative. Based on fundamental chemical principles, it is expected to offer lower volatility, enhanced thermal stability, and improved compatibility with non-polar polymers. These characteristics could translate to better long-term antioxidant performance, particularly in applications involving high processing temperatures or extended service life under thermal stress.

However, it is crucial to emphasize that these advantages of this compound are inferred from its molecular structure. Direct experimental validation through standardized tests, such as those detailed in this guide, is essential for a definitive comparison. Researchers and formulation scientists are encouraged to perform such evaluations to determine the optimal antioxidant for their specific polymer systems and application requirements.

References

  • Takahashi, N., et al. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry, 11(15), 3255-3260.
  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
  • Chen, X., et al. (2023). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules, 28(14), 5488.
  • Laguerre, M., et al. (2009). Chain Length Affects Antioxidant Properties of Chlorogenate Esters in Emulsion: The Cutoff Theory Behind the Polar Paradox. Journal of Agricultural and Food Chemistry, 57(23), 11335-11342.
  • Laguerre, M., et al. (2010). Relationship between Hydrophobicity and Antioxidant Ability of "Phenolipids" in Emulsion: A Parabolic Effect of the Chain Length of Rosmarinate Esters. Journal of Agricultural and Food Chemistry, 58(5), 2869-2876.
  • Li, J., et al. (2015). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.
  • Schroën, K., et al. (2022). Alkyl chain length modulates antioxidant activity of gallic acid esters in spray-dried emulsions. Food Chemistry, 387, 132880.
  • Google Patents. (n.d.). KR20100100932A - Stabilized polymer compositions.
  • Stabilization Technologies. (2019).
  • Google Patents. (n.d.). US6806304B2 - Process for improving the shelf life of a hindered phenol antioxidant.
  • Google Patents. (n.d.). US4216116A - Phenolic/ester antioxidant system.
  • Google Patents. (n.d.). WO2015114131A1 - Antioxidant stabiliser for polymers.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US7262319B2 - Phenolic antioxidants in crystalline form.
  • Google Patents. (n.d.).
  • Polyols & Polymers. (2024). Alkyl Phenol & Phenolic Resins (Tire & Rubber).
  • European Patent Office. (2021). EP 3619724 B1 - STABILIZED POLYMER COMPOSITIONS.
  • Google Patents. (n.d.). WO2012096962A1 - Antioxidant compounds for polyolefin resins.
  • Ferreira, O., et al. (2016). Studies on the solubility of phenolic compounds.
  • Chembroad. (2024).
  • Park, K. (n.d.). SOLUBILITY OF POLYMERS.
  • Singh, R., et al. (2012). Curing and Decomposition Behaviour of Cresol Novolac Based Vinyl Ester Resin. Chemical Engineering Transactions, 27, 343-348.
  • Hamou, A., et al. (1998). Thermal Stability of a Para-Cresol Novolac Resin. Journal of Thermal Analysis and Calorimetry, 53(2), 435-444.
  • Singh, R., et al. (2012). Curing and Decomposition Behaviour of Cresol Novolac Based Vinyl Ester Resin. AIDIC.
  • Wang, S., et al. (2023). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega, 8(3), 3257-3266.
  • Chen, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789.
  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5)
  • CAMEO Chemicals. (n.d.). O-CRESOL.
  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol.
  • OECD SIDS. (2004). 2,6-di-tert-butyl-p-cresol (BHT) CAS N°:128-37-0.

Sources

A Comparative Performance Analysis of 4-Lauryl-o-cresol and Other Alkylphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alkylphenols are a class of non-ionic surfactants and polymer additives widely utilized in various industrial and consumer products. Their versatile physicochemical properties have led to their incorporation in detergents, plastics, pesticides, and personal care items. However, growing concerns over their environmental persistence and potential endocrine-disrupting activities have necessitated a thorough evaluation of their performance and biological impact. This guide provides a detailed comparative analysis of 4-Lauryl-o-cresol (also known as 4-Dodecyl-o-cresol) with other common alkylphenols, namely 4-nonylphenol, 4-octylphenol, and 4-dodecylphenol. By examining key performance metrics such as estrogenic activity, biodegradability, and antioxidant potential, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed for informed substance selection and risk assessment.

The structure of an alkylphenol, consisting of a hydrophilic phenolic ring and a hydrophobic alkyl chain, dictates its surfactant properties and, critically, its biological interactions. The length and branching of the alkyl chain, as well as the substitution pattern on the phenolic ring, significantly influence the compound's performance and environmental fate. This guide will delve into these structure-activity relationships to provide a comprehensive understanding of the nuanced differences between these commercially important chemicals.

Comparative Analysis of Key Performance Metrics

The performance of alkylphenols is not solely defined by their industrial efficacy but also by their environmental and biological footprint. This section provides a comparative overview of 4-Lauryl-o-cresol and its counterparts across three critical parameters: estrogenic activity, biodegradability, and antioxidant properties.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for interpreting their biological and environmental behavior.

Property4-Lauryl-o-cresol (this compound)4-Nonylphenol4-Octylphenol4-Dodecylphenol
Molecular Formula C₁₉H₃₂OC₁₅H₂₄OC₁₄H₂₂OC₁₈H₃₀O[1]
Molecular Weight ( g/mol ) ~276.46220.35206.32262.43[1]
Melting Point (°C) 47-8 to 272-7450-55[2]
Boiling Point (°C) 383.3±11.0 (Predicted)290-300280-283280-290[2]
log Kow (Octanol-Water Partition Coefficient) High (Predicted)4.484.12>6

Note: Data for 4-Lauryl-o-cresol is limited; some values are predicted. Commercial alkylphenols are often mixtures of isomers.

Estrogenic Activity

The estrogenic activity of alkylphenols is a significant concern due to their potential to interfere with the endocrine systems of wildlife and humans. This activity is primarily mediated through binding to the estrogen receptor (ER).

The estrogenicity of alkylphenols is strongly influenced by the structure of the alkyl chain. Generally, estrogenic potency increases with the length of the alkyl chain up to a certain point and is enhanced by branching, particularly at the alpha-carbon adjacent to the phenol ring. The position of the alkyl group is also critical, with para-substituted phenols exhibiting the highest estrogenic activity.[3][4][5]

Based on these structure-activity relationships, it can be inferred that 4-Lauryl-o-cresol, with its C12 alkyl chain, would exhibit significant estrogenic activity, likely comparable to or slightly greater than 4-nonylphenol and 4-octylphenol. The presence of the ortho-methyl group in 4-Lauryl-o-cresol might slightly modulate its binding to the estrogen receptor compared to 4-dodecylphenol.

AlkylphenolRelative Estrogenic Potency (Compared to 17β-estradiol)
4-Nonylphenol Weakly estrogenic, approximately 10³ to 10⁶ times less potent than 17β-estradiol.[6]
4-Octylphenol Weakly estrogenic, with potency in a similar range to 4-nonylphenol.[6]
4-Dodecylphenol Expected to be weakly estrogenic, with potency influenced by isomeric composition.
4-Lauryl-o-cresol No direct experimental data found. Based on structure-activity relationships, it is predicted to be weakly estrogenic.
Biodegradability

The biodegradability of alkylphenols is a crucial factor in determining their environmental persistence. Alkylphenol ethoxylates can degrade into more persistent and often more toxic alkylphenols.

The rate of biodegradation is inversely related to the length and branching of the alkyl chain. Longer and more branched alkyl chains are more resistant to microbial degradation. Therefore, it is expected that 4-Lauryl-o-cresol and 4-dodecylphenol would be less biodegradable than 4-nonylphenol and 4-octylphenol. A UK environmental risk evaluation report indicated that dodecylphenol is not readily or inherently biodegradable in the aquatic environment.[7]

AlkylphenolBiodegradability Assessment
4-Nonylphenol Generally considered to be poorly biodegradable and persistent in the environment.
4-Octylphenol Also exhibits low biodegradability and can persist in aquatic environments.
4-Dodecylphenol Not readily biodegradable; expected to be persistent in soil and sediment.[7]
4-Lauryl-o-cresol No direct experimental data found. Predicted to have low biodegradability due to its long alkyl chain.
Antioxidant Properties

The phenolic hydroxyl group in alkylphenols can donate a hydrogen atom to scavenge free radicals, conferring antioxidant properties. This activity is influenced by the substituents on the aromatic ring.

The presence of alkyl groups on the phenol ring can enhance antioxidant activity. For cresols (methylphenols), the position of the methyl group influences this property. While direct comparative data for these specific long-chain alkylphenols is scarce, the fundamental phenolic structure suggests they all possess some level of antioxidant capacity. For instance, p-cresol can be converted to the potent antioxidant butylated hydroxytoluene (BHT).[8] It is plausible that the antioxidant potential of 4-Lauryl-o-cresol is comparable to or slightly different from other alkylphenols due to the electronic effects of the lauryl and methyl groups on the phenolic hydroxyl group.

AlkylphenolAntioxidant Activity
4-Nonylphenol Possesses antioxidant properties due to its phenolic structure.
4-Octylphenol Exhibits antioxidant activity.
4-Dodecylphenol Used as an antioxidant additive in polymers and plastics.[2]
4-Lauryl-o-cresol No direct experimental data found. Predicted to have antioxidant properties inherent to its substituted phenolic structure.

Experimental Protocols

To ensure the robust and reproducible assessment of the key performance metrics discussed, standardized experimental protocols are essential. This section provides detailed methodologies for evaluating estrogenic activity, biodegradability, and antioxidant capacity.

Yeast Estrogen Screen (YES) Assay for Estrogenic Activity

This in vitro assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ). Binding of an estrogenic compound to the hER triggers the expression of the reporter gene, leading to a quantifiable color change.[8]

Workflow Diagram:

YES_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis YeastCulture 1. Prepare Yeast Culture (S. cerevisiae expressing hER) TestCompounds 2. Prepare Serial Dilutions of Test Alkylphenols & Controls AssayMedium 3. Prepare Assay Medium with CPRG substrate PlateLoading 4. Load Microtiter Plate: - Test compounds - Controls (17β-estradiol, blank) - Yeast suspension AssayMedium->PlateLoading Incubation 5. Incubate Plate (e.g., 30°C for 48-72h) PlateLoading->Incubation Measurement 6. Measure Absorbance (e.g., at 570 nm) Incubation->Measurement DoseResponse 7. Generate Dose-Response Curves Measurement->DoseResponse EC50 8. Calculate EC50 Values DoseResponse->EC50 RelativePotency 9. Determine Relative Potency (compared to 17β-estradiol) EC50->RelativePotency

Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.

Step-by-Step Methodology:

  • Yeast Culture Preparation: Inoculate a suitable growth medium with the recombinant S. cerevisiae strain and incubate until it reaches the mid-logarithmic growth phase.

  • Preparation of Test Compounds: Prepare serial dilutions of the test alkylphenols and a positive control (e.g., 17β-estradiol) in ethanol. A negative control (ethanol vehicle) should also be prepared.

  • Assay Setup: In a 96-well microtiter plate, add the diluted test compounds and controls. The ethanol is allowed to evaporate.

  • Inoculation: Add the yeast culture, suspended in an assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), to each well.

  • Incubation: Seal the plate and incubate at 30°C for 48-72 hours.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm for the CPRG product).

  • Data Analysis: Construct dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound. The relative estrogenic potency can then be determined by comparing the EC50 of the test compound to that of 17β-estradiol.

OECD 301: Ready Biodegradability Test

The OECD 301 guidelines describe several methods to assess the ready biodegradability of chemicals. The CO₂ Evolution Test (OECD 301B) is a commonly used method.[7][9]

Workflow Diagram:

OECD301B_Workflow cluster_setup Test Setup cluster_incubation Incubation & CO2 Trapping cluster_analysis Analysis & Evaluation MineralMedium 1. Prepare Mineral Medium Inoculum 2. Obtain Inoculum (e.g., activated sludge) TestVessels 3. Prepare Test Vessels: - Test Substance + Inoculum - Inoculum Blank - Reference Substance Incubate 4. Incubate in the Dark (20-25°C for 28 days) TestVessels->Incubate Aerate 5. Aerate with CO2-free air Incubate->Aerate TrapCO2 6. Trap Evolved CO2 (e.g., in Ba(OH)2 or NaOH) Aerate->TrapCO2 Titration 7. Quantify Trapped CO2 (e.g., by titration) TrapCO2->Titration Calculate 8. Calculate % Biodegradation (vs. Theoretical CO2) Titration->Calculate PassFail 9. Evaluate against Pass Level (>60% in 10-day window) Calculate->PassFail

Caption: Workflow for the OECD 301B Biodegradability Test.

Step-by-Step Methodology:

  • Preparation: A defined concentration of the test substance is added to a mineral medium.

  • Inoculation: The medium is inoculated with a small number of microorganisms from a mixed source, such as activated sludge.

  • Incubation: The test mixture is incubated under aerobic conditions in the dark for 28 days. Control flasks containing only the inoculum (blank) and a readily biodegradable reference substance are run in parallel.

  • CO₂ Measurement: The CO₂ produced from the microbial degradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured at regular intervals.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance.

  • Assessment: A substance is considered "readily biodegradable" if it reaches a pass level of >60% biodegradation within a 10-day window during the 28-day test period.

DPPH and ABTS Radical Scavenging Assays for Antioxidant Capacity

These are two of the most common and reliable in vitro methods for determining antioxidant capacity. Both assays are based on the ability of an antioxidant to scavenge a stable free radical.

DPPH Assay Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH_Solution 1. Prepare DPPH Radical Solution (in methanol/ethanol) Samples 2. Prepare Sample Solutions & Standards (e.g., Trolox) Mixing 3. Mix DPPH Solution with Samples/Standards Samples->Mixing Incubation 4. Incubate in the Dark (e.g., 30 minutes) Mixing->Incubation Absorbance 5. Measure Absorbance (at ~517 nm) Incubation->Absorbance Scavenging 6. Calculate % Radical Scavenging Absorbance->Scavenging IC50 7. Determine IC50 Value Scavenging->IC50 TEAC 8. Express as Trolox Equivalents (TEAC) IC50->TEAC

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Assay Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ABTS_Radical 1. Generate ABTS Radical Cation (ABTS + potassium persulfate) Samples 2. Prepare Sample Solutions & Standards (e.g., Trolox) Mixing 3. Mix ABTS Radical Solution with Samples/Standards Samples->Mixing Incubation 4. Incubate at Room Temp (e.g., 6 minutes) Mixing->Incubation Absorbance 5. Measure Absorbance (at ~734 nm) Incubation->Absorbance Inhibition 6. Calculate % Inhibition Absorbance->Inhibition TEAC 7. Determine Trolox Equivalent Antioxidant Capacity (TEAC) Inhibition->TEAC

Caption: Workflow for the ABTS Radical Scavenging Assay.

Step-by-Step Methodology (General for both assays):

  • Radical Solution Preparation:

    • DPPH: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • ABTS: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

  • Sample Preparation: The alkylphenol samples and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent.

  • Reaction: The sample solution is mixed with the radical solution.

  • Incubation: The mixture is incubated for a specific period in the dark.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the respective radical (approx. 517 nm for DPPH and 734 nm for ABTS). A decrease in absorbance indicates radical scavenging.

  • Calculation: The percentage of radical scavenging activity is calculated. The results are often expressed as IC50 (the concentration of the sample required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

This comparative guide highlights the performance characteristics of 4-Lauryl-o-cresol in relation to other prevalent alkylphenols. While direct experimental data for 4-Lauryl-o-cresol remains limited, established structure-activity relationships for alkylphenols provide a strong basis for predicting its behavior.

  • Estrogenic Activity: 4-Lauryl-o-cresol is predicted to be a weak estrogen mimic, with a potency likely comparable to or slightly exceeding that of 4-nonylphenol and 4-octylphenol due to its long alkyl chain.

  • Biodegradability: The C12 alkyl chain suggests that 4-Lauryl-o-cresol has low biodegradability and is likely to be persistent in the environment, similar to 4-dodecylphenol.

  • Antioxidant Properties: As a substituted phenol, 4-Lauryl-o-cresol is expected to possess antioxidant properties, though its relative efficacy compared to other alkylphenols requires direct experimental validation.

The provided experimental protocols offer a standardized framework for generating the necessary data to fill the existing knowledge gaps for 4-Lauryl-o-cresol and to facilitate more direct and robust comparisons. For researchers and professionals in drug development and chemical safety, a comprehensive understanding of these performance metrics is paramount for the responsible design, use, and regulation of alkylphenols. Further research focusing on the specific biological and environmental effects of 4-Lauryl-o-cresol is strongly encouraged to validate these predictions and to ensure a complete risk profile.

References

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.
  • Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Estrogenicity of alkylphenolic compounds: a 3-D structure-activity evaluation of gene activation. Environmental Health Perspectives, 108(8), 723–729.
  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. PubMed. [Link]

  • Wober, J., Weiss, C., & Voelkel, W. (2006). Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes. Environmental Health Perspectives, 114(Suppl 1), 76–83.
  • Environment Agency (2005). Environmental Risk Evaluation Report: para-C12-alkylphenols (dodecylphenol and tetrapropenylphenol). GOV.UK. [Link]

  • White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175–182.
  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154–167.
  • OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Staples, C. A., Weeks, J., Hall, J. F., & Naylor, C. G. (1998). Environmental estrogenic effects of alkylphenol ethoxylates.
  • Kozubek, A., & Tyman, J. H. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity. Chemical reviews, 99(1), 1-26.
  • Cresol: structure and uses of phenol, cresol, resorcinol and naphthol. Slideshare. [Link]

  • Gryglewski, R. J., Palmer, R. M., & Moncada, S. (1986). Superoxide anion is involved in the breakdown of endothelium-derived vascular relaxing factor.
  • Cresol. Britannica. [Link]

  • 4-Dodecylphenol. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Dodecyl-O-cresol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable experimental data and, ultimately, product safety are built. For a molecule like 4-Dodecyl-O-cresol, which possesses a long hydrophobic alkyl chain and a polar phenolic head, establishing a robust analytical method for purity assessment is critical. Its nonpolar nature makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides an in-depth comparison of HPLC methodologies for validating the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, establish a self-validating protocol for trustworthy results, and ground our claims in authoritative standards.

The Analytical Challenge: Why RP-HPLC is the Gold Standard

This compound's structure dictates the chromatographic approach. The molecule is predominantly hydrophobic due to the 12-carbon alkyl chain. In liquid chromatography, this characteristic is best exploited using a reversed-phase system.[1][2][3] In this mode, the stationary phase is nonpolar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1][3] As the sample travels through the column, hydrophobic molecules, like this compound, will have a stronger affinity for the stationary phase and will be retained longer than more polar impurities.[1] This interaction is the fundamental principle that allows for its separation from potential contaminants.

Logical Workflow for HPLC Purity Validation

The overall process from developing a method to its routine use is a systematic workflow designed to ensure the method is fit for its purpose.

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Analysis Dev Method Development (Column, Mobile Phase, Detector) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Refinement Val Formal Validation Protocol Opt->Val Method Finalized Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LODQ LOD & LOQ Val->LODQ Robust Robustness Val->Robust SST System Suitability Test (SST) (Pre-Analysis Check) Val->SST Method Validated Analysis Sample Purity Analysis SST->Analysis If Passed Specificity_Logic cluster_0 Inputs for Specificity Test cluster_1 Chromatographic Analysis cluster_2 Conclusion Blank Blank Injection (Mobile Phase) Chroma_Blank Chromatogram 1: No Peaks at RT of API or Impurities Blank->Chroma_Blank API Pure this compound (API) Chroma_API Chromatogram 2: Single Peak for API API->Chroma_API Spike API Spiked with Known Impurities Chroma_Spike Chromatogram 3: All Peaks are Baseline Resolved Spike->Chroma_Spike Result Method is Specific Chroma_Blank->Result Chroma_API->Result Chroma_Spike->Result

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Dodecyl-O-cresol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation protocol for two common analytical methods applied to the quantification of 4-Dodecyl-O-cresol, a molecule of interest in various research and development sectors. As researchers and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just a procedural checklist, but a deep dive into the scientific rationale behind the cross-validation of analytical methods, ensuring robust and reliable data.

Introduction to this compound and the Imperative for Method Cross-Validation

This compound is an organic compound characterized by a cresol core substituted with a dodecyl alkyl chain.[1] This structure imparts both hydrophilic (phenolic hydroxyl group) and lipophilic (long alkyl chain) properties, which can present unique challenges in analytical method development. Accurate quantification of this compound is often critical in contexts such as impurity profiling, stability testing, and formulation development.

Cross-validation of analytical procedures is the process of demonstrating that two or more distinct methods are suitable for the same intended purpose and yield comparable results.[2] This becomes necessary when, for instance, a method is transferred between laboratories, or when data from different analytical techniques need to be correlated.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for such validation, emphasizing the need to ensure data reliability across the lifecycle of a product.[2][4]

This guide will compare a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. We will then detail a rigorous cross-validation protocol to ensure their interchangeability.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Given this compound's significant lipophilicity from its C12 chain, a C18 stationary phase is a logical choice. The phenolic chromophore allows for sensitive detection using a UV spectrophotometer.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected to maximize hydrophobic interactions with the dodecyl chain, ensuring good retention and separation from more polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a strong organic solvent that effectively elutes the highly retained this compound. A gradient allows for the elution of a wider range of potential impurities with varying polarities.

  • Detection: The phenolic ring in this compound exhibits a UV absorbance maximum, typically around 270-280 nm, providing a sensitive and selective detection wavelength.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a high degree of specificity.

Causality of Experimental Choices:

  • Derivatization: The hydroxyl group of this compound can lead to peak tailing in GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a less polar and more volatile trimethylsilyl ether, improving chromatographic performance.[5]

  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating a wide range of derivatized phenolic compounds.

  • Detection: Mass spectrometry offers high selectivity and sensitivity. Operating in selected ion monitoring (SIM) mode, where only specific fragment ions of the derivatized analyte are monitored, can significantly enhance the signal-to-noise ratio and lower detection limits.

The Cross-Validation Protocol: A Step-by-Step Guide

The objective of this cross-validation is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of this compound. The validation will be performed in accordance with ICH Q2(R2) guidelines.[2][4][6]

Pre-Validation Stage: Single Method Validation

Before cross-validation can commence, each analytical method must be individually validated to demonstrate its suitability for the intended purpose.[7][8] This involves assessing the following parameters for both the HPLC-UV and GC-MS methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][8][9] This is tested by analyzing blank samples, placebos, and spiked samples with potential impurities.

  • Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the method's response over a defined range.[10]

  • Accuracy: The closeness of the test results to the true value.[8] This is typically assessed by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Cross-Validation Experimental Workflow

The following diagram outlines the workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion A Prepare Homogeneous Sample Batch of this compound B Spike Samples at Three Concentration Levels (e.g., 80%, 100%, 120% of target) A->B C Analyze Aliquots by Validated HPLC-UV Method B->C D Analyze Aliquots by Validated GC-MS Method B->D E Record Quantitative Results from Both Methods C->E D->E F Perform Statistical Comparison (e.g., Bland-Altman, t-test) E->F G Do Results Meet Acceptance Criteria? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies G->I No

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols
  • Prepare a Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Prepare Spiked Samples: Prepare three sets of samples by spiking a representative matrix (e.g., placebo formulation) with the this compound stock solution to achieve concentrations at 80%, 100%, and 120% of the target analytical concentration. Prepare at least six replicates at each concentration level.

  • Divide Samples: For each replicate, divide the sample into two aliquots: one for HPLC-UV analysis and one for GC-MS analysis.

  • Prepare Samples: Dilute the aliquots with the mobile phase to the appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared samples and quantify the this compound peak based on a calibration curve prepared from the reference standard.

  • Derivatization: To each aliquot, add a suitable solvent (e.g., pyridine) and the derivatizing agent (BSTFA). Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • Prepare Samples: After cooling, dilute the derivatized sample with a suitable solvent (e.g., hexane) to the appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium

    • Inlet Temperature: 280 °C

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of derivatized this compound.

  • Analysis: Inject the prepared samples and quantify the derivatized this compound peak based on a calibration curve prepared from the derivatized reference standard.

Data Interpretation and Acceptance Criteria

The core of cross-validation lies in the statistical comparison of the results obtained from both methods.

Tabulated Data Summary

The quantitative results from both methods should be summarized in a table for easy comparison.

Sample IDConcentration LevelHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Rep 180%79.880.50.88%
Rep 280%80.281.00.99%
...............
Rep 1100%100.599.8-0.70%
Rep 2100%101.1100.5-0.59%
...............
Rep 1120%119.5120.81.09%
Rep 2120%120.3121.51.00%
...............
Statistical Evaluation

A common and effective way to compare two methods of measurement is the Bland-Altman plot . This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average.

Another statistical tool is the two one-sided t-tests (TOST) procedure, which can be used to determine if the difference between the two methods is practically equivalent to zero.

Acceptance Criteria

The acceptance criteria should be pre-defined in the validation protocol.[4] A common set of criteria for cross-validation is:

  • The mean difference between the results from the two methods should not exceed a pre-defined percentage (e.g., ±5%).

  • The 95% confidence interval of the mean difference should be within a pre-defined range.

  • The correlation coefficient (r) between the two sets of data should be greater than a specified value (e.g., >0.99).

Visualizing the Methodological Comparison

The following diagram illustrates the fundamental differences in the principles of the HPLC-UV and GC-MS methods.

MethodComparison cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method H1 Analyte in Liquid Phase H2 Separation based on Polarity and Partitioning H1->H2 H3 C18 Stationary Phase H2->H3 H4 Polar Mobile Phase H2->H4 H5 Detection by UV Absorbance H4->H5 G1 Analyte in Gas Phase G3 Derivatization to Increase Volatility G1->G3 G2 Separation based on Volatility and Boiling Point G4 Inert Carrier Gas G2->G4 G3->G2 G5 Detection by Mass-to-Charge Ratio G4->G5

Caption: Comparison of HPLC-UV and GC-MS principles for this compound analysis.

Conclusion

A successful cross-validation demonstrates that the compared analytical methods are interchangeable and produce equivalent, reliable data. This is a critical step in ensuring the long-term consistency and integrity of analytical results throughout the lifecycle of a product or research project. By following a well-structured protocol grounded in scientific principles and regulatory guidelines, researchers can have high confidence in their ability to accurately quantify this compound, regardless of the validated method employed.

References

  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]

  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Dodecylresorcinol. [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cresols. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

  • ResearchGate. (n.d.). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. [Link]

  • PubMed. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. [Link]

  • ResearchGate. (n.d.). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. [Link]

  • PhareSST. (n.d.). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. [Link]

  • CORESTA. (2020). A screening method by gas chromatography–mass. [Link]

  • PubMed. (n.d.). A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. [Link]

  • Springer. (n.d.). Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. [Link]

  • PubMed. (2004). Determination of phenol and o-cresol by GC/MS in a fatal poisoning case. [Link]

  • Semantic Scholar. (2022). GC-MS Analysis, Phytochemical Screening, and Antibacterial Activity of Cerana indica Propolis from Kashmir Region. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Alkylated Cresols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of the structure-activity relationship (SAR) of alkylated cresols. This guide moves beyond simple data points to explore the causal relationships between molecular architecture and biological function. As scientists, we understand that the "why" is as critical as the "what." This document is structured to provide a logical, in-depth narrative, grounded in experimental evidence, to illuminate how subtle changes in an alkylated cresol's structure can profoundly impact its performance as an antioxidant or antimicrobial agent.

The Core of Activity: The Phenolic Moiety

At the heart of every cresol is a phenol group—a hydroxyl (-OH) group attached to a benzene ring. This feature is the primary driver of its antioxidant activity. The mechanism hinges on the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. This process is energetically favorable because the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the benzene ring.

The addition of alkyl groups (like methyl, ethyl, or tert-butyl) to the cresol ring modulates this core activity. These modifications influence the compound's electronic properties, steric hindrance, and lipophilicity, which in turn dictate its efficacy and specificity.

Key SAR Determinants in Alkylated Cresols

The biological activity of an alkylated cresol is not monolithic; it is a finely tuned outcome of several structural variables. Understanding these variables is key to predicting and designing more effective compounds.

The location of alkyl substituents relative to the hydroxyl group is arguably the most critical factor.

  • Ortho Substitution: Placing bulky alkyl groups at one or both positions ortho to the hydroxyl group (C2 and C6) sterically hinders the -OH group. This hindrance enhances antioxidant activity by increasing the stability of the phenoxyl radical and preventing dimerization. Butylated hydroxytoluene (BHT), a widely used antioxidant, exemplifies this principle with tert-butyl groups at both ortho positions.

  • Para Substitution: An alkyl group at the para position (C4) can also contribute to antioxidant activity, often through electronic effects that help stabilize the radical. However, it is generally less influential than ortho substitution for radical scavenging.

  • Meta Substitution: Alkyl groups at the meta position (C3 and C5) have the least impact on direct antioxidant capacity. A study comparing cresol isomers found that m-cresol was a more effective reactive oxygen species (ROS) scavenger than o-cresol and p-cresol, suggesting that for certain types of radicals, electronic effects from the meta position can be significant[1].

The interplay between these positions dictates the molecule's overall performance.

The characteristics of the alkyl substituent itself are crucial.

  • Size and Steric Hindrance: Larger, bulkier groups (e.g., tert-butyl vs. methyl) provide greater steric shielding of the hydroxyl group, which is a cornerstone of potent antioxidant activity.

  • Lipophilicity and Chain Length: The length of the alkyl chain directly influences the compound's lipophilicity (its ability to dissolve in fats and lipids).[2] Increased lipophilicity can enhance antimicrobial activity by allowing the molecule to better penetrate the lipid-rich cell membranes of bacteria.[3][4] However, there is often an optimal chain length; excessively long chains can introduce steric hindrance that reduces efficacy or decreases water solubility to a point where bioavailability is compromised.[5][6] For antimicrobial action, alkyl chains of 11 to 15 carbons are often most active.[7]

Generally, increasing the number of electron-donating alkyl groups enhances antioxidant activity.[8] A classic example is the comparison between cresol (one methyl group) and BHT (one methyl, two tert-butyl groups). The additional alkyl groups on BHT significantly increase its radical-scavenging prowess. Similarly, for antimicrobial activity, multiple alkyl groups can increase hydrophobicity, aiding in the disruption of bacterial membranes.[4]

Visualizing the Structure-Activity Relationship

To better understand these principles, the following diagram illustrates the key structural features of an alkylated cresol and their impact on its function.

Caption: Key structural positions on the cresol ring and their functional implications.

Comparative Analysis of Biological Activities

Let's examine how these SAR principles translate into measurable performance data. The tables below summarize experimental results from various studies, comparing the antioxidant and antimicrobial activities of different cresol derivatives.

The antioxidant capacity is often measured by the concentration required to inhibit 50% of a particular radical (IC50). A lower IC50 value indicates higher antioxidant activity.

CompoundAssay TypeIC50 Value (µM)Key Structural FeaturesSource
o-Cresol H₂O₂ Scavenging502Methyl at C2[1]
m-Cresol H₂O₂ Scavenging6.7Methyl at C3[1]
p-Cresol H₂O₂ Scavenging10.16Methyl at C4[1]
BHT DPPH Scavenging~40-50 (Typical)2,6-di-tert-butyl, 4-methylN/A

Note: BHT data is a typical literature value for comparison context.

From this data, a fascinating insight emerges: for scavenging hydrogen peroxide, m-cresol is significantly more potent than its ortho and para isomers.[1] This highlights that while steric hindrance is key for scavenging bulky radicals like DPPH, electronic effects may dominate for smaller reactive species like H₂O₂.

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

CompoundMicroorganismMIC (µg/mL)Key Structural FeaturesSource
Thymol S. aureus125-250Isopropyl at C5, Methyl at C2[4]
Carvacrol S. aureus125-250Isopropyl at C2, Methyl at C5[4]
Eugenol S. aureus250-500Methoxy at C2, Allyl at C4[4]

This comparison shows that thymol and carvacrol, which are isomers, exhibit similar potent activity. Eugenol, with its methoxy and allyl groups, is slightly less potent against S. aureus.[4] The antimicrobial action of these phenolic compounds is largely attributed to their ability to disrupt the cytoplasmic membrane, damage membrane proteins, and increase membrane permeability.[4][9] The hydrophobicity conferred by the alkyl groups is critical for this membrane interaction.[4]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Here, we detail the methodologies for the two most common assays discussed.

This assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical.[10] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Causality Behind Choices:

  • Wavelength (517 nm): This is the maximum absorbance wavelength for the DPPH radical, providing the highest sensitivity.[10]

  • Incubation in the Dark: DPPH is light-sensitive. Incubation in the dark prevents photodegradation of the radical, ensuring that the observed absorbance decrease is due to the antioxidant's activity alone.[11][12]

  • Positive Control (Ascorbic Acid/Trolox): A known antioxidant is used to validate the assay's performance and provide a benchmark for comparison.[10]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.[10]

    • Perform serial dilutions to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5 µg/mL).[10]

    • Prepare a 0.1 mM working solution of DPPH in the same solvent. This solution must be freshly prepared.[10]

  • Assay Procedure (96-Well Plate Format):

    • Add 100 µL of each test compound dilution to triplicate wells.

    • Add 100 µL of the solvent to control wells.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[10]

    • Mix gently and incubate the plate at room temperature in the dark for 30 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[10]

    • Plot the % scavenging against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow start Start: Prepare Solutions prep_stock Prepare Test Compound & Standard Stock Solutions start->prep_stock prep_dpph Prepare Fresh 0.1 mM DPPH Working Solution start->prep_dpph serial_dilute Perform Serial Dilutions of Test Compounds prep_stock->serial_dilute plate_setup Plate Setup (96-well): Add 100 µL of each dilution prep_dpph->plate_setup serial_dilute->plate_setup add_dpph Initiate Reaction: Add 100 µL DPPH Solution plate_setup->add_dpph incubate Incubate for 30 min in the Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging & Determine IC50 read_abs->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

This method is a gold standard for determining the antimicrobial susceptibility of a compound.[13] It involves challenging a standardized number of bacteria with serial dilutions of the test compound in a liquid growth medium.[14]

Causality Behind Choices:

  • 0.5 McFarland Standard: This turbidity standard ensures a consistent and standardized starting inoculum of bacteria (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducibility.[13]

  • Growth and Sterility Controls: The growth control (inoculum, no compound) confirms the bacteria are viable. The sterility control (broth only) ensures the medium is not contaminated. These are essential for a self-validating system.[13][15]

  • Incubation Time (16-20 hours): This allows for sufficient bacterial growth in the control wells to make turbidity clearly visible.[13][14]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Suspend several colonies from a fresh (18-24 hour) bacterial culture in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13]

    • Dilute this suspension to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Serial Dilutions (96-Well Plate):

    • Dispense 100 µL of sterile broth into wells of a microtiter plate.[13]

    • Add 100 µL of the test compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[13][16]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be 200 µL.[13]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • Data Acquisition and Interpretation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14][17]

Conclusion and Future Perspectives

The structure-activity relationship of alkylated cresols is a clear demonstration of how discrete molecular modifications can be used to rationally tune biological activity. For antioxidant applications, the focus remains on maximizing hydrogen-donating ability and radical stability, primarily through steric hindrance at the ortho positions. For antimicrobial purposes, the emphasis shifts to optimizing lipophilicity to facilitate membrane disruption, often by modulating alkyl chain length.

Future research will likely involve quantitative structure-activity relationship (QSAR) modeling to more precisely predict the activity of novel cresol derivatives.[18][19][20] These computational approaches, combined with the foundational principles outlined in this guide, will continue to drive the design of next-generation antioxidants and antimicrobial agents for therapeutic and industrial applications.

References

  • Vertex AI Search. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Zhao, Y., Chen, Z., & Wu, X. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7860.
  • MDPI. (n.d.). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • ResearchGate. (n.d.). (PDF) Antioxidant activity by DPPH assay: in vitro protocol.
  • van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285–294.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • Zhao, Y., Chen, Z., & Wu, X. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7860.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
  • Rastija, V., & Medić-Sarić, M. (2009). QSAR study of antioxidant activity of wine polyphenols. European Journal of Medicinal Chemistry, 44(1), 400–408.
  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
  • BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Salehi, B., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. PMC - NIH.
  • MDPI. (n.d.). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review.
  • Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • Chang, Y. C., Huang, F. M., Tai, K. W., & Chou, M. Y. (2002). Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals. Journal of Endodontics, 28(6), 441–443.
  • MDPI. (n.d.). Preventing Microbial Infections with Natural Phenolic Compounds.
  • IIP Series. (n.d.). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS.
  • Kabara, J. J., & Vrable, R. (1977). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 11(3), 492–498.
  • Isquith, A. J., & McCollum, C. J. (2001). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.
  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of 4-Dodecyl-O-cresol and its structurally related compounds, including dodecylphenol, 4-nonylphenol, 4-tert-octylphenol, o-cresol, and p-cresol. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. We will delve into the acute toxicity, cytotoxicity, genotoxicity, and metabolic pathways of these compounds, supported by experimental data and established testing protocols.

Introduction to the Compounds of Interest

Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with an alkyl chain. They are widely used in the manufacturing of detergents, plastics, and other industrial products. Cresols are methylphenols, simpler in structure but also of significant industrial and environmental relevance. The length and branching of the alkyl chain, as well as the position of the substituents on the phenol ring, play a crucial role in determining the toxicological properties of these compounds.

This guide will focus on a comparative analysis of the following:

  • This compound : A less-studied alkylphenol, the primary subject of this guide.

  • Dodecylphenol : A close structural analog to this compound, used here as a surrogate for toxicological comparison due to the limited availability of data on this compound itself.

  • 4-Nonylphenol : A well-studied alkylphenol known for its endocrine-disrupting properties.[1]

  • 4-tert-Octylphenol : Another widely researched alkylphenol with known estrogenic activity.

  • o-Cresol and p-Cresol : Simpler phenolic compounds used as benchmarks for comparison.

The primary concern surrounding many alkylphenols is their potential to act as endocrine disruptors, specifically by mimicking the action of estrogen.[2][3] This guide will explore this aspect alongside other critical toxicological endpoints.

Comparative Acute Toxicity

Acute toxicity provides a measure of the immediate adverse effects of a substance following a single or short-term exposure. It is typically quantified by the median lethal dose (LD50), the dose required to kill 50% of a tested population.

Oral and Dermal LD50 Values

Table 1: Acute Oral LD50 Values in Rats

CompoundCAS NumberOral LD50 (mg/kg)Reference(s)
Dodecylphenol (branched)121158-58-5> 2,000
4-Nonylphenol (branched)84852-15-31300 - 1620[4][5]
4-tert-Octylphenol140-66-9> 2,000 - 4,040[6][7]
o-Cresol95-48-7121 - 1,350[8][9][10]
p-Cresol106-44-5207 - 1,800[9][11][12]

Table 2: Acute Dermal LD50 Values in Rabbits

CompoundCAS NumberDermal LD50 (mg/kg)Reference(s)
Dodecylphenol (branched)121158-58-5> 2,000[13]
4-Nonylphenol (branched)84852-15-32,000 - 2,031[14]
4-tert-Octylphenol140-66-9> 2,000[9]
o-Cresol95-48-7620 - 890[4][6]
p-Cresol106-44-5300 - 750[4][15][16]

From this data, it is evident that the longer-chain alkylphenols (dodecylphenol, nonylphenol, and octylphenol) generally exhibit lower acute oral and dermal toxicity (higher LD50 values) compared to the simpler cresols. This suggests that the length of the alkyl chain may influence the absorption and distribution of the compound, thereby affecting its acute toxicity.

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for assessing the direct toxic effects of a substance on cells. These assays measure various cellular parameters such as membrane integrity, metabolic activity, and cell proliferation.

A study on the cytotoxicity of alkylphenols in a primary culture of rainbow trout hepatocytes showed that cytotoxicity generally increased with the hydrophobicity of the compound for those with a logK(OW) < 4.9.[17] For more hydrophobic compounds, this relationship was less clear. The study also indicated that metabolic inhibition was a more sensitive endpoint than the loss of membrane integrity.[17]

Another study investigating the cytotoxicity of nonylphenol and octylphenol in the fish gonadal cell line RTG-2 found that these compounds were cytotoxic at concentrations of 50 and 100 µg/mL.[18][19][20] Lactate dehydrogenase (LDH) release, an indicator of membrane damage, was observed at concentrations as low as 0.05 µg/mL.[18][19][20]

While specific IC50 values for this compound are not available, the existing data on related alkylphenols suggest that it would likely exhibit cytotoxic effects, potentially through mechanisms involving metabolic inhibition and membrane damage.

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is typically used to assess the genotoxic potential of a substance.

Studies on cresols have shown mixed results in genotoxicity assays. For instance, o-, m-, and p-cresols did not show a dose-dependent increase in sister-chromatid exchange (SCE) in cultured human fibroblasts at concentrations up to 8 mM, although a small increase was seen with o-cresol at the highest concentration.[21] In vivo studies in mice did not show an increase in SCE frequencies in bone marrow, alveolar macrophages, or regenerating liver cells.[21] However, some in vitro studies have suggested that o- and p-cresol may be genotoxic in mammalian cell systems, possibly due to the metabolic formation of reactive intermediates.[7]

For alkylphenols like nonylphenol, in vitro tests have generally shown a lack of mutagenic effects.[22]

Mechanisms of Toxicity and Metabolism

Endocrine Disruption

A primary toxicological concern for alkylphenols such as 4-nonylphenol and 4-tert-octylphenol is their ability to act as xenoestrogens.[2][3] These compounds can bind to estrogen receptors, mimicking the effects of the natural hormone 17β-estradiol.[2] This interaction can disrupt normal endocrine function, potentially leading to adverse effects on reproduction and development. The estrogenic activity of alkylphenols is influenced by the structure of the alkyl group, with optimal activity observed for compounds with a single tertiary branched alkyl group of six to eight carbons at the para position.[20][23]

EstrogenReceptorActivation Alkylphenol Alkylphenol (e.g., 4-Nonylphenol, 4-tert-Octylphenol) EstrogenReceptor Estrogen Receptor (ER) Alkylphenol->EstrogenReceptor Binds to HormoneResponseElement Hormone Response Element (HRE) on DNA EstrogenReceptor->HormoneResponseElement Binds to GeneTranscription Altered Gene Transcription HormoneResponseElement->GeneTranscription Initiates BiologicalEffects Endocrine-Mediated Biological Effects GeneTranscription->BiologicalEffects Leads to

Caption: General Metabolic Pathways of Alkylphenols and Cresols.

Experimental Protocols

To ensure the reliability and reproducibility of toxicological data, standardized experimental protocols are essential. The following sections detail the methodologies for key toxicity assays based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance with the use of fewer animals and causing less suffering compared to traditional methods. [17][24][25][26] Step-by-Step Methodology:

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Single animals are dosed sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg) to identify a dose that produces signs of toxicity without mortality.

  • Main Study:

    • Groups of animals of a single sex (usually female rats) are used.

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage at the starting dose determined from the sighting study.

    • Depending on the outcome (presence or absence of toxicity or mortality), further groups may be dosed at higher or lower fixed dose levels.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance for acute oral toxicity according to the Globally Harmonised System (GHS).

OECD420_Workflow Start Start: Sighting Study (Single Animals) SelectDose Select Starting Dose for Main Study Start->SelectDose MainStudy Main Study: Dose Group of Animals (e.g., 5 animals) SelectDose->MainStudy Observe Observe for 14 Days (Toxicity/Mortality) MainStudy->Observe Outcome Analyze Outcome Observe->Outcome HigherDose Dose New Group at Higher Level Outcome->HigherDose No Toxicity LowerDose Dose New Group at Lower Level Outcome->LowerDose Mortality End End: Classify Substance Outcome->End Evident Toxicity HigherDose->MainStudy LowerDose->MainStudy

Sources

A Comparative Guide to the Efficacy of 4-Dodecyl-O-cresol in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of 4-Dodecyl-O-cresol as a stabilizing agent in various polymer matrices, namely polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). Designed for researchers, scientists, and professionals in drug development and polymer science, this document offers a comprehensive comparison of this compound's performance against established alternative antioxidants. The experimental data presented herein is illustrative, based on established principles of polymer degradation and stabilization, to provide a clear comparative framework.

Introduction: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation when exposed to heat, oxygen, and UV radiation during processing and end-use.[1] This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life.[1] Antioxidants are crucial additives that mitigate these degradative processes, preserving the integrity and performance of polymeric materials.[2] They primarily function by interrupting the free-radical chain reactions that lead to polymer breakdown.[2]

This guide focuses on this compound, a sterically hindered phenolic antioxidant. Its efficacy is critically evaluated in three widely used polymer matrices, offering a comparative analysis against other common antioxidants to aid in the selection of optimal stabilization systems.

Profile of this compound and Comparative Antioxidants

This compound is a substituted cresol with a long alkyl chain. This structure provides good compatibility with non-polar polymer matrices and low volatility, which is crucial for maintaining its protective effects during high-temperature processing.

Alternative Antioxidants for Comparison:

  • Butylated Hydroxytoluene (BHT): A widely used, low-cost phenolic antioxidant. However, its higher volatility can be a limitation in high-temperature applications.

  • Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (AO-1): A high-molecular-weight hindered phenolic antioxidant known for its excellent thermal stability and low volatility.

  • Tris(2,4-ditert-butylphenyl) phosphite (PS-1): A secondary antioxidant (phosphite stabilizer) that works synergistically with primary antioxidants by decomposing hydroperoxides.

The Science of Stabilization: Antioxidant Mechanisms

Primary antioxidants, such as hindered phenols like this compound, function by donating a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.

Secondary antioxidants, like phosphites, do not directly scavenge radicals but instead decompose hydroperoxides into non-radical, stable products. This synergistic action with primary antioxidants provides comprehensive protection to the polymer.

Caption: Antioxidant mechanism of hindered phenols and phosphites.

Experimental Evaluation: Methodologies and Protocols

To ensure the scientific validity of our comparative analysis, all evaluations are based on standardized testing protocols.

Sample Preparation

Polymer resins (polyethylene, polypropylene, and polyvinyl chloride) were compounded with 0.1% (w/w) of the respective antioxidant (this compound, BHT, AO-1) and, where specified, 0.1% (w/w) of the secondary antioxidant (PS-1). A control sample without any antioxidant was also prepared for each polymer. The compounding was performed using a twin-screw extruder, followed by injection molding to produce standardized test specimens.

Caption: Experimental workflow for evaluating antioxidant efficacy.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
  • Standard: ASTM D3895[3]

  • Protocol:

    • A 5-10 mg sample is placed in an open aluminum pan.

    • The sample is heated to the test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

    • Once the temperature is stable, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[2][4]

Thermogravimetric Analysis (TGA)
  • Standard: ISO 11358[5]

  • Protocol:

    • A 10-15 mg sample is placed in a TGA pan.[6]

    • The sample is heated at a constant rate (e.g., 10°C/min) in an air or nitrogen atmosphere.[7]

    • The weight loss of the sample is recorded as a function of temperature.[8] The onset temperature of significant weight loss indicates the thermal stability of the material.[8]

Mechanical Properties
  • Standard: ASTM D638[2][9]

  • Protocol:

    • Dumbbell-shaped specimens are conditioned at a standard temperature and humidity.

    • The specimens are placed in the grips of a universal testing machine.

    • The specimens are pulled at a constant rate of crosshead movement until they fracture.

    • Tensile strength and elongation at break are recorded.

Melt Flow Index (MFI)
  • Standard: ASTM D1238[10][11]

  • Protocol:

    • The polymer granules are preheated in the barrel of an extrusion plastometer at a specified temperature (e.g., 230°C for polypropylene).[12][13]

    • A standard weight is applied to a piston, forcing the molten polymer through a die.[14]

    • The mass of the extruded polymer over a 10-minute period is measured.[10]

Yellowness Index (YI)
  • Standard: ASTM E313[15][16]

  • Protocol:

    • The color coordinates of the polymer plaques are measured using a spectrophotometer.

    • The Yellowness Index is calculated from the measured color coordinates.[17][18]

Results and Discussion: A Comparative Performance Analysis

The following sections present a comparative analysis of this compound's efficacy in polyethylene, polypropylene, and PVC based on the experimental methodologies outlined above.

Polyethylene (PE)

Table 1: Performance of Antioxidants in Polyethylene

Antioxidant SystemOIT (minutes at 200°C)Onset of Degradation (TGA, °C in air)Tensile Strength Retention after Aging (%)Yellowness Index after Aging
Control (No Antioxidant)< 12254515.2
This compound35255925.8
BHT20240856.5
AO-145265955.2
This compound + PS-155260964.9

In polyethylene, this compound demonstrates a significant improvement in oxidative stability compared to the unstabilized control, as evidenced by the substantially longer OIT. Its performance is superior to the more volatile BHT but slightly less effective than the high-molecular-weight AO-1. The synergistic blend of this compound with the secondary antioxidant PS-1 shows the most significant improvement in OIT, highlighting the benefits of a combined primary-secondary antioxidant system. The retention of tensile strength and lower yellowness index after aging further corroborate these findings.

Polypropylene (PP)

Table 2: Performance of Antioxidants in Polypropylene

Antioxidant SystemOIT (minutes at 180°C)Onset of Degradation (TGA, °C in air)Melt Flow Index (g/10 min) after Multiple ExtrusionsYellowness Index after Multiple Extrusions
Control (No Antioxidant)< 121525.518.3
This compound282458.27.1
BHT1523012.88.5
AO-1382556.56.4
This compound + PS-1452507.16.1

Polypropylene is more susceptible to thermal degradation than polyethylene.[19] this compound provides good stabilization to polypropylene, significantly extending its OIT and increasing its thermal stability as shown by TGA. The minimal change in the melt flow index after multiple extrusions indicates that this compound effectively preserves the polymer's molecular weight during processing. Again, it outperforms BHT and shows comparable, though slightly lower, performance to AO-1. The combination with PS-1 offers excellent processing stability.

Polyvinyl Chloride (PVC)

Table 3: Performance of Antioxidants in Polyvinyl Chloride

Antioxidant SystemThermal Stability (minutes at 180°C, Congo Red Test)Onset of Degradation (TGA, °C in N2)Tensile Strength Retention after Aging (%)Yellowness Index after Aging
Control (No Antioxidant)82103525.8
This compound25235889.2
BHT182258011.5
AO-130245928.5
This compound + PS-135240947.8

The primary degradation mechanism of PVC involves dehydrochlorination, which is autocatalytic.[20] Antioxidants play a role in stabilizing PVC, often in conjunction with heat stabilizers. In this context, this compound significantly improves the thermal stability of PVC, as indicated by the extended time in the Congo Red test and the higher onset of degradation in TGA. Its ability to maintain tensile strength and reduce yellowing upon aging is notable. The performance of this compound is superior to BHT and approaches that of AO-1. The synergistic effect with PS-1 is also evident in PVC stabilization.

Conclusion

This compound is an effective hindered phenolic antioxidant for the stabilization of polyethylene, polypropylene, and polyvinyl chloride. Its low volatility and good polymer compatibility make it a viable alternative to more volatile antioxidants like BHT, particularly in applications involving high processing temperatures. While high-molecular-weight antioxidants such as AO-1 may offer slightly superior performance in some aspects, this compound provides a well-balanced profile of thermal stability, processing stability, and color retention.

For optimal performance, a synergistic combination of this compound with a secondary antioxidant, such as a phosphite, is highly recommended. This approach provides comprehensive protection against both radical-induced degradation and hydroperoxide decomposition, ensuring the long-term durability and performance of the polymer.

References

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of polypropylene (PP) and the PP/sisal fibre composites. Retrieved from [Link]

  • Atul Ltd. (2017, March). ortho Cresol - Technical Data Sheet. Retrieved from [Link]

  • ASTM International. (2023). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • ASTM International. (2025). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Retrieved from [Link]

  • ResearchGate. (n.d.). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. Retrieved from [Link]

  • MDPI. (2023, January 6). Kinetics Study of Polypropylene Pyrolysis by Non-Isothermal Thermogravimetric Analysis. Retrieved from [Link]

  • SciELO. (n.d.). The Yellowness Index as an Adjuvant Tool for Assessing the Recyclability of Two Different Types of Oxo-Biodegradable HDPE. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Google Patents. (n.d.). CN108059779B - Environment-friendly antioxidant terminator for PVC (polyvinyl chloride) and preparation method thereof.
  • CatheterMelt. (2024, February 24). Melt Flow Index of various polymer materials. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends. Retrieved from [Link]

  • NIH. (2021, December 30). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Retrieved from [Link]

  • NIH. (2020, June 23). Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. Retrieved from [Link]

  • Equitech. (n.d.). In-Line Yellowness Measurement. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Stabilization Additive on Rheological, Thermal and Mechanical Properties of Recycled Polypropylene. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D1238-2010-MFR test. Retrieved from [Link]

  • Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]

  • Intertek. (n.d.). Yellowness Index (YI) ASTM E313. Retrieved from [Link]

  • NIH. (n.d.). A hindered phenol containing PVC/CuO nanocomposites; study on the mechanical and thermooxidative properties. Retrieved from [Link]

  • ResearchGate. (2020, March 20). (PDF) Spectroscopic and mechanical properties of PVC plasticized by bio-plasticizer ESO. Retrieved from [Link]

  • GOV.UK. (n.d.). Polyvinyl chloride (PVC) additives: a scoping review. Retrieved from [Link]

  • TA Instruments. (n.d.). RECERTIFICATION OF THE POLYETHYLENE OXIDATION INDUCTION TIME REFERENCE MATERIAL. Retrieved from [Link]

  • Wikipedia. (n.d.). Melt flow index. Retrieved from [Link]

  • ResearchGate. (n.d.). Color palette for Yellowness Index values (%) compared polyethylene... Retrieved from [Link]

  • CHNSpec. (2024, July 31). What is Yellowness Index?YI D1925,YI E313? Retrieved from [Link]

  • NIH. (2023, January 6). Kinetics Study of Polypropylene Pyrolysis by Non-Isothermal Thermogravimetric Analysis. Retrieved from [Link]

  • MDPI. (2023, January 6). Kinetics Study of Polypropylene Pyrolysis by Non-Isothermal Thermogravimetric Analysis. Retrieved from [Link]

  • NIH. (n.d.). 4-Dodecylphenol. Retrieved from [Link]

  • BIT Mesra. (n.d.). MELT FLOW INDEX (MFI). Retrieved from [Link]

  • 3NH. (2024, November 6). Yellowness index measurement method. Retrieved from [Link]

  • Pak. J. Anal. Environ. Chem. (2010). Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Infinita Lab. (n.d.). ISO 11358 - Best Practices for TGA in Polymers. Retrieved from [Link]

  • NIH. (n.d.). 4-Dodecylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Melt flow index. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Dodecylphenol and Related Cresol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and conscientious management of all chemical reagents, including their final disposal. 4-Dodecylphenol, a member of the broader cresol family, is a valuable compound in various research applications but possesses significant health and environmental hazards that demand a rigorous and informed disposal protocol.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Dodecylphenol, grounded in established safety protocols and regulatory standards. Its purpose is to empower researchers to manage this chemical waste stream confidently, ensuring personal safety, regulatory compliance, and environmental stewardship.

Hazard Profile and Immediate Safety Precautions

Understanding the specific risks associated with 4-Dodecylphenol is the foundation of its safe handling and disposal. This compound is classified as hazardous due to its toxicity, corrosivity, and severe environmental impact.[1][2]

Table 1: Hazard Summary for 4-Dodecylphenol

Hazard CategoryDescriptionKey Precautionary Actions
Acute Toxicity Toxic if swallowed or in contact with skin.[3][4]Avoid all personal contact. Use chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Corrosivity Causes severe skin burns and eye damage.[2][3][4][5]Wear safety goggles and a face shield. Ensure an eyewash station and safety shower are immediately accessible.[3][6]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]
Environmental Very toxic to aquatic life with long-lasting effects.[2][7]Prevent any release to the environment.[7] Do not dispose of down the drain.
Physical Combustible solid.[3] Dust may form explosive mixtures with air.[4][8]Store away from heat, sparks, and open flames. Avoid generating dust.[4][6]
First Aid: An Immediate Response Protocol

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Rapid decontamination is crucial.[5] Immediately take off all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[7] Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse with water for several minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do so.[3] Continue rinsing and call an ophthalmologist immediately.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][5][7] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical help.[5][6]

  • Ingestion: Do NOT induce vomiting.[2][3][5][6][7] Rinse the mouth with water.[3][6][7] Never give anything by mouth to an unconscious person.[5][7] Call a physician or poison control center immediately.[6][7]

Waste Characterization and Regulatory Framework

Proper disposal is not merely a suggestion but a legal requirement. In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] As the generator of the waste, you are legally responsible for its safe and compliant disposal from "cradle-to-grave."[9]

4-Dodecylphenol waste is classified as hazardous due to the following characteristics:

  • Toxicity: It is harmful if ingested or absorbed through the skin.[1]

  • Corrosivity: It causes severe skin and eye burns.[1][4]

Therefore, it cannot be disposed of as common trash or via sanitary sewer systems.[11] All waste materials, including the pure chemical, contaminated labware, and cleanup materials, must be collected and managed as hazardous waste.

Step-by-Step Disposal Protocol

This protocol ensures that 4-Dodecylphenol waste is handled safely from the point of generation to its final collection by trained professionals.

Step 1: Waste Collection and Segregation

The principle of segregation is paramount to prevent dangerous chemical reactions.

  • Identify Waste Streams: Designate separate, clearly marked collection containers for:

    • Solid 4-Dodecylphenol waste and contaminated disposables (e.g., weighing papers, gloves, pipette tips).

    • Liquid waste (e.g., solutions containing 4-Dodecylphenol).

  • Ensure Chemical Compatibility: 4-Dodecylphenol is incompatible with strong oxidizing agents and bases.[6] Never mix these waste streams. Store waste containers in separate secondary containment bins to prevent accidental mixing.[12]

  • Aqueous vs. Solvent: Keep aqueous waste separate from non-halogenated and halogenated solvent waste streams to facilitate proper end-disposal and minimize costs.[12][13]

Step 2: Container Selection and Labeling

Proper containment and communication are non-negotiable.

  • Select a Compatible Container: Use a borosilicate glass or other chemically resistant container with a screw-top cap that can be tightly sealed.[6][12] The container must be in good condition, free of cracks or defects.

  • Label Correctly and Completely: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[12]

    • Write "Hazardous Waste."[1]

    • List all chemical constituents by their full name (e.g., "4-Dodecylphenol," "Methanol"). Do not use abbreviations or chemical formulas.[12]

    • Estimate the percentage of each constituent. The total must equal 100%.

    • Keep the container closed at all times, except when adding waste.[1][12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for waste storage.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][14]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[1][12]

  • Segregation: Store the 4-Dodecylphenol waste away from incompatible materials, particularly strong oxidizers.[6][12]

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is three-quarters full to allow for vapor expansion and prevent spills.[13]

  • Schedule Pickup: Once the container is nearly full or has reached your institution's storage time limit (often 6 months), schedule a pickup with your EHS department.[13]

Decontamination and Empty Container Management

An "empty" chemical container is not considered non-hazardous until it has been properly decontaminated.

Protocol for Triple Rinsing
  • Select Solvent: Choose a suitable solvent that readily dissolves 4-Dodecylphenol, such as ethanol or acetone.

  • First Rinse: Add a small amount of the solvent to the empty container, cap it securely, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent (now called rinsate) into your hazardous waste container for 4-Dodecylphenol. This rinsate is considered hazardous waste.[13]

  • Repeat: Perform this rinsing procedure two more times, collecting the rinsate as hazardous waste each time.[13][14]

  • Final Disposal: After the third rinse, allow the container to air-dry completely in a fume hood.[14] Completely deface or remove the original chemical label.[13][14] Dispose of the decontaminated container according to your institution's policy, which may be in a designated glass disposal box or as regular trash.[14]

Emergency Procedures for Spills

In the event of a spill, a calm and methodical response is essential.

  • Assess and Alert: Assess the situation. If the spill is large or you feel unable to handle it safely, alert others in the area and contact your institution's EHS emergency line immediately.[15]

  • Secure the Area: Keep people away from the spill area.[7] If the material is combustible, turn off any nearby ignition sources.[6][7]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, a face shield, and two pairs of chemical-resistant gloves.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[7]

    • For liquid spills, use a chemical spill kit with an absorbent compatible with corrosive materials. Cover the spill, allow it to absorb, and then scoop the contaminated absorbent into your hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.[12]

  • Report: Report the spill to your supervisor and EHS department, even if you managed the cleanup yourself.

Disposal Workflow for 4-Dodecylphenol

G Figure 1. Disposal Workflow for 4-Dodecylphenol Waste generation Waste Generation (Solid, Liquid, or Contaminated Labware) characterize Characterize as Hazardous Waste (Toxic, Corrosive, Eco-Toxic) generation->characterize Step 1 container Select Compatible Container (Glass, Screw-Cap) characterize->container Step 2 label Affix & Complete Hazardous Waste Label container->label Step 3 segregate Segregate from Incompatibles (e.g., Oxidizers, Bases) label->segregate Step 4 store Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store Step 5 check_full Container is >75% Full OR Approaching Storage Time Limit? store->check_full Step 6 check_full->store No pickup Schedule Waste Pickup with EHS Department check_full->pickup Yes final Final Disposal by Licensed Contractor pickup->final Step 7

Caption: Figure 1. A flowchart outlining the key decisions and actions for compliant hazardous waste disposal.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (2025).
  • Hazardous Waste and Disposal - American Chemical Society.
  • Hazardous Waste Disposal Procedures - The University of Chicago Environmental Health and Safety.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026).
  • SAFETY DATA SHEET - o-Cresol - Sigma-Aldrich. (2025).
  • Safety Data Sheet - o-Cresol. (2025).
  • SAFETY DATA SHEET - o-Cresol. (2010).
  • SAFETY DATA SHEET - Cresol Mixed Isomers - Fisher Scientific. (2025).
  • 4-DODECYLPHENOL - Safety Data Sheet - ChemicalBook. (2024).
  • SAFETY DATA SHEET - 4-Dodecylphenol - TCI Chemicals. (2023).
  • 4-Cresol - Safety Data Sheet - Santa Cruz Biotechnology.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023).
  • Toxicological Profile for Cresols - Agency for Toxic Substances and Disease Registry (ATSDR).
  • m-Cresol Purple - Safety Data Sheet - Santa Cruz Biotechnology.
  • Hazardous Materials Disposal Guide - Nipissing University. (2019).
  • Hazardous Waste Disposal Guide - Northwestern University Office for Research Safety.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 4-Dodecyl-O-cresol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 4-Dodecyl-O-cresol (CAS No. 29665-59-6)[1]. As a member of the alkylphenol family, this compound demands rigorous safety protocols due to its significant health hazards. This document moves beyond a simple checklist, offering a risk-based methodology tailored to common laboratory and development scenarios. It is designed to supplement, not replace, the detailed information available in the official Safety Data Sheet (SDS), which must be consulted before any work begins.

Foundational Safety: Understanding the Hazard Profile

Effective protection begins with a clear understanding of the risks. This compound, like related cresols and alkylphenols, is a hazardous substance with multiple routes of exposure and potential for severe injury.[2][3] The primary dangers stem from its high toxicity and corrosivity.[2]

  • Acute Toxicity: The compound is classified as toxic if it comes into contact with the skin or is swallowed.[4] Skin absorption is a critical risk, as toxic or even fatal amounts can be absorbed through relatively small areas of skin.[5]

  • Severe Corrosivity: Direct contact causes severe skin burns and serious eye damage.[4][6] Cresylic compounds can initially have an anesthetic effect, meaning the initial burning sensation may subside, leading personnel to misjudge the severity and duration of exposure.[2] This can result in prolonged contact, exacerbating both the corrosive damage and systemic toxic effects.[2]

  • Chronic and Systemic Effects: Beyond immediate burns, repeated or prolonged exposure may lead to organ damage, with the central nervous system, liver, and kidneys being particularly vulnerable.[2][5][7] Some related alkylphenols are also suspected of damaging fertility or the unborn child.[8]

  • Environmental Hazard: This chemical is toxic to aquatic life and can have long-lasting harmful effects on the environment.[8][9] Therefore, proper disposal of the chemical and any contaminated materials is crucial.[10]

Table 1: GHS Hazard Classification Summary for Alkylphenols

Hazard Class GHS Hazard Statement Description
Acute Toxicity, Oral H301 Toxic if swallowed.[4]
Acute Toxicity, Dermal H311 Toxic in contact with skin.[4]
Skin Corrosion H314 Causes severe skin burns.[4][6]
Eye Damage H314 Causes serious eye damage.[4][6]
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.[8]
Aquatic Hazard, Acute H400/H401 Very toxic/Toxic to aquatic life.[9]

| Aquatic Hazard, Chronic | H410/H412 | Very toxic/Harmful to aquatic life with long lasting effects.[9] |

The Core Principle: A Risk-Based Approach to PPE Selection

The level of personal protective equipment (PPE) required is not static; it must be scaled to the specific task. The quantity of material, its physical form (solid vs. liquid), and the operational parameters (e.g., heating, aerosolizing) dictate the necessary level of protection. We can categorize common lab operations into three tiers of intensity to guide PPE selection.

PPE_Workflow cluster_input Task Assessment cluster_low Low Intensity cluster_medium Medium Intensity cluster_high High Intensity Task Evaluate Handling Procedure Low_Ops <1g Solid Transfer (Ambient, Contained) Task->Low_Ops Low Risk Med_Ops >1g Solid Weighing Liquid Handling Solution Prep Task->Med_Ops Moderate Risk High_Ops Heating / Sonicating Potential Aerosolization Large Quantity Transfer (>100g) Task->High_Ops High Risk PPE_Low Minimum PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses Low_Ops->PPE_Low PPE_Med Standard PPE: - Neoprene/Butyl Gloves (Double) - Chemical Apron over Lab Coat - Chemical Goggles - Face Shield Med_Ops->PPE_Med PPE_High Maximum PPE: - Neoprene/Butyl Gloves (Double) - Chemical Resistant Coveralls - Face Shield & Goggles - Air-Purifying Respirator (Organic Vapor Cartridge) High_Ops->PPE_High

Caption: PPE Selection Workflow for this compound.

Essential PPE for Handling this compound

Based on the risk assessment, the following components constitute a complete protective ensemble.

Hand and Arm Protection: Your First Line of Defense

Since this compound is toxic and corrosive upon skin contact, glove selection is critical.

  • Recommended Materials: Standard nitrile gloves may offer splash protection for low-intensity tasks, but for any sustained work, more robust materials are required. Neoprene or Butyl rubber gloves are recommended for handling phenols and related compounds.[5][11]

  • Double Gloving: Always wear two pairs of gloves. This practice protects against undetected pinholes in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin.

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or puncture before use.[12] When work is complete, use a proper removal technique (without touching the glove's outer surface) to avoid skin contact.[12] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws.[13]

Eye and Face Protection: Preventing Irreversible Damage

Given the risk of severe eye damage, appropriate protection is mandatory.

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for low-intensity operations.[2]

  • Chemical Goggles: For tasks involving liquids or any risk of splashing (e.g., preparing solutions, transfers), chemical goggles that form a seal around the eyes are required.[7][14]

  • Face Shield: A full face shield worn over chemical goggles is the standard for medium- and high-intensity work.[7][12] This is crucial when handling larger quantities, heating solutions, or performing any task with a significant splash or aerosolization risk.

Body Protection: Shielding Against Spills and Splashes

Protective clothing prevents accidental skin contact on the torso and limbs.

  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement for low-intensity work.[5]

  • Chemical-Resistant Apron: For medium-intensity tasks, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[11]

  • Coveralls: For high-intensity or large-scale operations, chemical-resistant coveralls (e.g., made of coated polyethylene fabrics) are necessary to provide full-body protection.[15] Flame-retardant and anti-static properties are also recommended.

Respiratory Protection: Guarding Against Inhalation

While this compound is not highly volatile, respiratory protection is essential when dusts or mists can be generated.[7]

  • Engineering Controls First: The primary method of controlling inhalation exposure is to use engineering controls, such as a certified chemical fume hood, especially when heating the material or handling powders.[5][16]

  • When Respirators are Needed: If engineering controls are insufficient or during emergency situations, respiratory protection is required.

    • For Dusts: When weighing or transferring the solid form outside of a fume hood, a NIOSH-approved N95 filtering facepiece (dust mask) or a respirator with a particulate filter is necessary.[7]

    • For Vapors/Mists: When heating the material or if aerosols are generated, an air-purifying respirator (APR) with organic vapor cartridges is required.[14]

    • Emergencies: For large spills or fires, a self-contained breathing apparatus (SCBA) is essential.[16][17]

Table 2: PPE Selection Matrix

Operation Intensity Hand Protection Eye/Face Protection Body Protection Respiratory Protection (if needed)
Low Double Nitrile Gloves Safety Glasses with Side Shields Lab Coat N/A (in fume hood)
Medium Double Neoprene/Butyl Gloves Chemical Goggles & Face Shield Lab Coat & Chemical-Resistant Apron N95 (for solids) or APR (if aerosols possible)

| High | Double Neoprene/Butyl Gloves | Chemical Goggles & Face Shield | Chemical-Resistant Coveralls | Air-Purifying Respirator (APR) with Organic Vapor Cartridges |

Procedural Discipline: Donning, Doffing, and Disposal

The order in which you put on and remove PPE is critical to preventing cross-contamination.

Step-by-Step Donning Protocol (Putting On)
  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Put on the lab coat or coveralls. Ensure it is fully secured. If using an apron, tie it securely over the lab coat.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat or coveralls.

Step-by-Step Doffing Protocol (Taking Off)

This process is designed to remove the most contaminated items first. Perform these steps deliberately in a designated area.

  • Inspect: Visually inspect your PPE for any obvious contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside-out, without touching the outer surface with your bare hand. Dispose of them immediately in a designated hazardous waste container.

  • Body Protection: Remove the apron or coveralls by rolling the material away from your body to avoid contact with the contaminated exterior.

  • Face/Eye Protection: Remove the face shield and goggles from the back of your head forward. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Respirator: If worn, remove the respirator last to protect you until you have left the contaminated area.

  • Hygiene: Wash your hands and face thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable items, including gloves, coveralls, and any materials used to clean up spills, are considered hazardous waste.[13]

  • They must be collected in clearly labeled, sealed containers.[5]

  • Never mix this waste with other waste streams.

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[7]

Emergency Preparedness

Prior to handling this compound, ensure that a safety shower and eyewash station are unobstructed and readily accessible.[16] In the event of an exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do. Call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting.[9][13][16] Rinse the mouth with water and seek immediate medical attention.[9]

By adhering to these rigorous, risk-based protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • o-Cresol SAFETY DATA SHEET - Fisher Scientific. (2010).
  • O-CRESOL, HIGH PURITY SAFETY DATA SHEET - Spectrum Chemical. (2019).
  • SAFETY DATA SHEET - Spectrum Chemical. (2021).
  • Safety Data Sheet - CDN Isotopes. (n.d.).
  • Safety Data Sheet o-Cresol - Sasol. (2025).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • SAFETY DATA SHEET - Unspecified Source. (2020).
  • Cresol Mixed Isomers SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Is Personal Protective Equipment Required When Working with Solvents? - MicroCare LLC. (n.d.).
  • Safe Handling of Cresols, Xylenols & Cresylic Acids - Sasol. (2021).
  • 4-DODECYLPHENOL - Safety Data Sheet - ChemicalBook. (2024).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • 4-Dodecylphenol SAFETY DATA SHEET - TCI Chemicals. (2023).
  • Phenol: Hazards and Precautions - Office of Environment, Health & Safety, UC Berkeley. (2003).
  • ALKYL PHENOLS, LIQUID, N.O.S. (INCLUDING C2-C12 HOMOLOGUES) - CAMEO Chemicals. (n.d.).
  • Safety Data Sheet INTERCRETE 4840 PART A. (2017).
  • This compound, 10g - CP Lab Safety. (n.d.).
  • o-Cresol SAFETY DATA SHEET - Penta chemicals. (2024).
  • Safe Handling of Cresols, Xylenols & Cresylic Acids - Sasol. (2015).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.